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  • Product: 2-Methoxy-3-methyl-5-nitropyridine
  • CAS: 89694-10-0

Core Science & Biosynthesis

Foundational

2-Methoxy-3-methyl-5-nitropyridine chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Methoxy-3-methyl-5-nitropyridine Executive Summary This technical guide provides a comprehensive overview of 2-Methoxy-3-methyl-5-nitropyridine...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Methoxy-3-methyl-5-nitropyridine

Executive Summary

This technical guide provides a comprehensive overview of 2-Methoxy-3-methyl-5-nitropyridine, a key heterocyclic building block in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the compound's core chemical properties, synthesis methodologies, reactivity, and applications. As a Senior Application Scientist, the narrative is structured to provide not just data, but actionable insights into the causality behind its chemical behavior and utility. We will explore its role as a versatile intermediate, underpinned by the interplay of its methoxy, methyl, and nitro functional groups on the pyridine core. All protocols and claims are grounded in established chemical principles and supported by authoritative references.

Compound Identification and Core Physicochemical Properties

2-Methoxy-3-methyl-5-nitropyridine is a substituted pyridine derivative. The pyridine ring, an aromatic heterocycle, is functionalized with a methoxy group at the 2-position, a methyl group at the 3-position, and a potent electron-withdrawing nitro group at the 5-position. This specific arrangement of functional groups dictates its reactivity and utility as a chemical intermediate.

Key Identifiers:

  • IUPAC Name: 2-methoxy-3-methyl-5-nitropyridine

  • CAS Number: 89694-10-0[1][2]

  • Molecular Formula: C₇H₈N₂O₃[1][3]

  • Molecular Weight: 168.15 g/mol [1][3]

The physical properties of this compound are summarized in the table below. It is important to note that while some data is reported, other values are expertly inferred based on the properties of structurally similar compounds, such as isomers and analogues.

Table 1: Physicochemical Properties of 2-Methoxy-3-methyl-5-nitropyridine

PropertyValue/ObservationSource/Rationale
Appearance Expected to be a solid, likely off-white to yellow/orange crystalline powder.Based on analogous compounds like 2-methoxy-4-methyl-5-nitropyridine (orange solid)[4] and 5-bromo-2-methoxy-4-methyl-3-nitropyridine (off-white to yellow powder).[5]
Melting Point Not definitively reported. Expected to be in the range of 70-80 °C.Based on the melting point of the isomer 2-methoxy-4-methyl-5-nitropyridine (70-72 °C).[4]
Boiling Point Not available; likely to decompose at high temperatures.High molecular weight and polarity suggest a high boiling point.
Solubility Low solubility in water is expected.[3]The non-polar nature of the substituted pyridine ring dominates.
Organic Solubility Soluble in common organic solvents such as ethanol, dichloromethane, and ethyl acetate.[3]Expected behavior for a moderately polar organic molecule.
Vapor Pressure Low, as expected for a solid organic compound.[3]
Storage Store at room temperature in a dry, sealed container.[1]Standard procedure for stable organic solids.

Synthesis and Manufacturing Insights

The synthesis of 2-Methoxy-3-methyl-5-nitropyridine can be approached through several strategic routes, leveraging fundamental reactions in heterocyclic chemistry. The choice of pathway often depends on the availability and cost of starting materials. A common and logical approach involves the construction of the substituted pyridine ring through a series of controlled functional group introductions.

Retrosynthetic Analysis and Strategy

A plausible retrosynthetic approach involves disconnecting the methoxy group, which points to a nucleophilic aromatic substitution (SNAr) reaction as a key final step. The precursor would be a 2-chloro-3-methyl-5-nitropyridine. The chloro- and nitro- groups activate the ring for nucleophilic attack by a methoxide source. The precursor itself can be derived from a corresponding aminopicoline through nitration and Sandmeyer-type reactions.

Representative Synthesis Protocol

The following protocol describes a robust, multi-step synthesis starting from commercially available 2-amino-3-methylpyridine. This method is illustrative and designed to be self-validating by ensuring high conversion at each step.

Step 1: Nitration of 2-Amino-3-methylpyridine

  • Rationale: The amino group is a strong activating group, but direct nitration can be aggressive. Performing the reaction in concentrated sulfuric acid protonates the ring nitrogen, deactivating it, and allows for controlled nitration directed by the amino group.

  • Procedure:

    • To a flask cooled in an ice-salt bath (0-10 °C), slowly add 2-amino-3-methylpyridine (1.0 eq) to concentrated sulfuric acid (8-10 parts by mass).[6]

    • Maintain the temperature below 20 °C. Once dissolved, slowly add concentrated nitric acid (1.0 eq) dropwise.[6]

    • After the addition, allow the mixture to warm to 40-50 °C and stir for 2-3 hours until TLC or HPLC analysis indicates complete consumption of the starting material.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the product, 2-amino-3-methyl-5-nitropyridine.

    • Neutralize with a base (e.g., aqueous ammonia) to complete precipitation, filter the solid, wash with cold water, and dry.

Step 2: Diazotization and Chlorination (Sandmeyer Reaction)

  • Rationale: The Sandmeyer reaction is a classic method for converting an aromatic amino group into a variety of other functional groups, including halogens.

  • Procedure:

    • Suspend the 2-amino-3-methyl-5-nitropyridine (1.0 eq) in an aqueous solution of hydrochloric acid.

    • Cool the suspension to 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Effervescence (N₂ gas) will be observed.

    • Stir for 1-2 hours at room temperature, then extract the product, 2-chloro-3-methyl-5-nitropyridine, with an organic solvent (e.g., dichloromethane).

    • Wash the organic layer, dry over magnesium sulfate, and evaporate the solvent.

Step 3: Methoxylation via Nucleophilic Aromatic Substitution (SNAr)

  • Rationale: The chlorine at the 2-position is activated by the electron-withdrawing nitro group at the 5-position and the ring nitrogen, making it an excellent leaving group for SNAr. Sodium methoxide provides a strong nucleophile.

  • Procedure:

    • Prepare a solution of sodium methoxide by dissolving sodium metal (3.8 eq) in absolute methanol (75 mL) under an inert atmosphere, cooled to 0 °C.[4]

    • Add a solution of 2-chloro-3-methyl-5-nitropyridine (1.0 eq) in methanol (15 mL) dropwise to the sodium methoxide solution.[4]

    • Allow the reaction to stir at room temperature for 30-60 minutes. Monitor by TLC.[4]

    • Once complete, concentrate the reaction mixture under reduced pressure.

    • Add water to the residue and adjust the pH to ~6 with HCl.[4]

    • Extract the aqueous mixture with ethyl acetate. Combine the organic extracts, dry over magnesium sulfate, and evaporate to yield the final product, 2-methoxy-3-methyl-5-nitropyridine.[4]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Ssubscript{N}Ar Methoxylation A 2-Amino-3-methylpyridine B 2-Amino-3-methyl-5-nitropyridine A->B H₂SO₄, HNO₃ C 2-Chloro-3-methyl-5-nitropyridine B->C 1. NaNO₂, HCl 2. CuCl D 2-Methoxy-3-methyl-5-nitropyridine C->D NaOMe, MeOH

Caption: A representative three-step synthesis pathway for 2-Methoxy-3-methyl-5-nitropyridine.

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-Methoxy-3-methyl-5-nitropyridine is governed by the electronic properties of its substituents.

  • Nitro Group (NO₂): This is the most influential group. It is strongly electron-withdrawing, which deactivates the pyridine ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to it (positions 2, 4, and 6). Its most significant reaction is its reduction to an amino group (NH₂). This transformation is fundamental to its use as a building block, converting the deactivating nitro group into a versatile, activating amino group, which can then be used for amide bond formation, diazotization, or other derivatizations. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a common and efficient method for this reduction.[7]

  • Methoxy Group (OCH₃): This is an electron-donating group that can be cleaved under harsh acidic conditions (e.g., HBr) to yield the corresponding pyridone. It also activates the ring towards electrophilic attack, though this is largely overcome by the deactivating effect of the nitro group and the pyridine nitrogen.

  • Pyridine Ring: The nitrogen atom in the ring makes it electron-deficient compared to benzene and susceptible to nucleophilic attack. It also provides a basic site for protonation.

Key Reaction: Nitro Group Reduction

The conversion of the 5-nitro group to a 5-amino group is arguably the most critical reaction for this molecule in drug discovery.

Protocol: Catalytic Hydrogenation

  • Setup: In a hydrogenation vessel, dissolve 2-methoxy-3-methyl-5-nitropyridine (1.0 eq) in a suitable solvent like methanol or ethyl acetate.

  • Catalyst: Add 10% Palladium on carbon (10% Pd/C) catalyst (typically 1-5 mol%).[7]

  • Reaction: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi or as determined by safety protocols) and stir vigorously at room temperature.[7]

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC/HPLC analysis.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Evaporate the filtrate under reduced pressure to obtain 2-methoxy-3-methyl-5-aminopyridine, often as a crystalline solid.

Reactivity Map

Reactivity_Map cluster_mol mol A Nitro Reduction (Key Reaction) H₂, Pd/C → -NH₂ A->mol B Nucleophilic Attack Site (Activated by -NO₂) B->mol C Basic Site (Protonation) C->mol

Caption: Key reactive sites on the 2-Methoxy-3-methyl-5-nitropyridine molecule.

Analytical Characterization

A full analytical characterization is essential for confirming the identity and purity of 2-Methoxy-3-methyl-5-nitropyridine. Based on its structure, the following spectroscopic signatures are expected:

  • ¹H NMR (Proton NMR):

    • Two singlets in the aromatic region (downfield, ~7.0-9.0 ppm), corresponding to the two protons on the pyridine ring. The proton at C6 will be further downfield than the proton at C4 due to the influence of the adjacent ring nitrogen.

    • A singlet around 3.9-4.1 ppm, integrating to 3 protons, for the methoxy group (-OCH₃).

    • A singlet around 2.5-2.7 ppm, integrating to 3 protons, for the methyl group (-CH₃).

  • ¹³C NMR (Carbon NMR):

    • Expect 7 distinct carbon signals.

    • Signals for the 5 carbons of the pyridine ring will appear in the aromatic region (~110-160 ppm). The carbon bearing the nitro group (C5) and the carbon bearing the methoxy group (C2) will be significantly affected.

    • A signal for the methoxy carbon around 55-60 ppm.

    • A signal for the methyl carbon in the aliphatic region (~15-20 ppm).

  • Infrared (IR) Spectroscopy:

    • Strong asymmetric and symmetric stretching bands for the nitro group (N-O) around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

    • C-O stretching for the methoxy group around 1250 cm⁻¹.

    • Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

    • C-H stretching from the aromatic and methyl groups just above 3000 cm⁻¹ and below 3000 cm⁻¹, respectively.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) should be observed at m/z = 168.15.

    • Common fragmentation patterns may include the loss of a nitro group (-NO₂, 46 Da), a methoxy radical (-•OCH₃, 31 Da), or a methyl radical (-•CH₃, 15 Da).

Applications in Research and Development

2-Methoxy-3-methyl-5-nitropyridine is not typically an end-product but rather a valuable intermediate. Its utility stems from its densely functionalized structure, which allows for subsequent, selective chemical modifications.

  • Pharmaceutical and Agrochemical Synthesis: The compound is a key building block.[3] After reduction of the nitro group to an amine, the resulting 5-aminopyridine derivative becomes a scaffold for building more complex molecules. This amino group can be acylated, alkylated, or used in coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to construct the carbon-nitrogen and carbon-carbon bonds that are central to many active pharmaceutical ingredients (APIs) and agrochemicals.[5] The substitution pattern on the ring helps to fine-tune the steric and electronic properties of the final molecule, which is critical for optimizing biological activity and pharmacokinetic properties.

  • Materials Science: In materials science, nitropyridine derivatives are explored for creating organic materials with unique optical and electrical properties.[3] The strong dipole moment created by the nitro group can lead to non-linear optical (NLO) properties. After incorporation into larger polymeric or molecular structures, these properties can be harnessed for applications in display technologies or as components of advanced sensors.[3]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-Methoxy-3-methyl-5-nitropyridine is not widely available, a robust safety protocol can be established based on data from closely related nitropyridine compounds.

Hazard Identification (based on analogues):

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8][9]

  • Skin Irritation: Causes skin irritation.[8][9]

  • Eye Irritation: Causes serious eye irritation.[8][9]

  • Respiratory Irritation: May cause respiratory irritation.[8][9]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[8]

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[8][10] Keep away from heat, sparks, and open flames.[10]

  • Spills: In case of a spill, shut off all possible sources of ignition.[8] Clean up spills immediately, wearing full PPE. Absorb with an inert material and place in a suitable container for disposal.

Storage:

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][10]

  • Incompatibilities: Keep away from strong oxidizing agents.[10]

References

  • 2-Methoxy-3-Methyl-5-Nitropyridine - Pipzine Chemicals. Pipzine.

  • 2-Methoxy-3-methyl-5-nitropyridine - High purity | EN - Georganics. Georganics.

  • 2-Methoxy-5-nitropyridine Safety Data Sheet - Jubilant Ingrevia. Jubilant Ingrevia Limited.

  • 2-Methyl-3-nitropyridine Safety Data Sheet - MilliporeSigma. MilliporeSigma.

  • 2-Methoxy-3-methyl-5-nitropyridine - Lead Sciences. Lead Sciences.

  • 2-Methoxy-5-nitropyridine 97% - Sigma-Aldrich. Sigma-Aldrich.

  • CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine. Google Patents.

  • 5-Bromo-2-methoxy-4-methyl-3-nitropyridine - Chem-Impex. Chem-Impex International.

  • 2-Chloro-3-methoxy-5-nitropyridine - PubChem. National Center for Biotechnology Information.

  • 89694-10-0 | 2-Methoxy-3-methyl-5-nitropyridine - ChemScene. ChemScene.

  • 5-Bromo-2-Methoxy-4-Methyl-3-Nitropyridine Acid, 98% - IndiaMART. IndiaMART.

  • Synthesis and crystal structure of 1,4-bis(3-nitropyridin-2-yl)-2,5-dimethoxybenzene. PubMed Central (PMC), National Institutes of Health.

  • 2-methoxy-3-methyl pyrazine, 2847-30-5 - The Good Scents Company. The Good Scents Company.

  • 2-Methyl-3-nitropyridine Safety Data Sheet - Fisher Scientific. Fisher Scientific.

  • Synthesis of 2-methoxy-4-methyl-5-nitropyridine - PrepChem.com. PrepChem.com.

  • CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. Google Patents.

Sources

Exploratory

An In-Depth Technical Guide to 2-Methoxy-3-methyl-5-nitropyridine (CAS No. 89694-10-0)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-Methoxy-3-methyl-5-nitropyridine, a key heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methoxy-3-methyl-5-nitropyridine, a key heterocyclic building block in modern organic synthesis. We will delve into its chemical properties, synthesis, safety considerations, and critical applications, particularly its role as a strategic intermediate in the development of novel pharmaceuticals and agrochemicals.

Core Compound Identification and Properties

2-Methoxy-3-methyl-5-nitropyridine is a substituted pyridine derivative characterized by the presence of a methoxy, a methyl, and a nitro group on the pyridine ring. These functional groups impart a unique electronic and steric profile, making it a valuable synthon for further chemical transformations.

Chemical Identity:

  • Systematic Name: 2-Methoxy-3-methyl-5-nitropyridine

  • Synonym: 2-Methoxy-5-nitro-3-picoline

  • CAS Number: 89694-10-0

  • Molecular Formula: C₇H₈N₂O₃

  • Molecular Weight: 168.15 g/mol

Physicochemical Properties:

PropertyValueSource
Appearance Likely a solid, based on similar compounds.[1]
Purity Commercially available at ≥97% purity.ChemScene
Solubility Expected to have low solubility in water and good solubility in common organic solvents like ethanol and dichloromethane.[1]
Storage Should be stored at room temperature in a dry, sealed container.ChemScene

Computational Data:

ParameterValueSource
Topological Polar Surface Area (TPSA) 65.26 ŲChemScene
LogP 1.30682ChemScene
Hydrogen Bond Acceptors 4ChemScene
Hydrogen Bond Donors 0ChemScene
Rotatable Bonds 2ChemScene

Strategic Synthesis of 2-Methoxy-3-methyl-5-nitropyridine

A plausible and efficient synthetic route would likely involve a multi-step process starting from a commercially available pyridine derivative. One such conceptual pathway begins with a suitable pyridine precursor, followed by a sequence of halogenation, methoxylation, methylation, and finally, nitration.[1] The order of these steps is critical to direct the substituents to the desired positions.

An alternative and often successful strategy for synthesizing substituted methyl-nitropyridines involves the reaction of a 2-chloro-nitropyridine with a malonic ester anion, followed by hydrolysis and decarboxylation. This method has been optimized to avoid the use of hazardous reagents like sodium metal.[2]

Proposed Experimental Protocol (Hypothetical):

This protocol is a well-reasoned, hypothetical procedure based on established chemical principles for the synthesis of analogous compounds. It should be optimized and validated in a laboratory setting.

Step 1: Synthesis of a Dihalosubstituted Pyridine Precursor. The initial step would involve the creation of a dihalopyridine with halogens at the 2 and 5 positions and a methyl group at the 3 position. This can often be achieved through multi-step synthesis from simpler pyridine precursors.

Step 2: Selective Methoxylation. The dihalopyridine intermediate would then undergo a nucleophilic aromatic substitution reaction with sodium methoxide. The chlorine atom at the 2-position is generally more activated towards nucleophilic attack than one at the 5-position, allowing for selective replacement to yield 2-methoxy-5-halo-3-methylpyridine.

Step 3: Nitration. The final step is the nitration of the 2-methoxy-5-halo-3-methylpyridine intermediate. This is typically carried out using a mixture of concentrated nitric and sulfuric acids.[3] The existing substituents on the pyridine ring will direct the incoming nitro group to the 5-position.

Synthesis_Workflow Start Pyridine Precursor Step1 Multi-step synthesis (Halogenation, Methylation) Start->Step1 Intermediate1 Dihalo-3-methylpyridine Step1->Intermediate1 Step2 Selective Methoxylation (Sodium Methoxide) Intermediate1->Step2 Intermediate2 2-Methoxy-5-halo-3-methylpyridine Step2->Intermediate2 Step3 Nitration (HNO₃/H₂SO₄) Intermediate2->Step3 Product 2-Methoxy-3-methyl-5-nitropyridine Step3->Product

Caption: Proposed synthetic workflow for 2-Methoxy-3-methyl-5-nitropyridine.

Applications in Drug Discovery and Development

Substituted nitropyridines are crucial intermediates in the synthesis of a wide range of biologically active molecules.[1] The nitro group is a versatile functional handle that can be readily reduced to an amine, which can then be further functionalized.[4] The pyridine scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[4]

2-Methoxy-3-methyl-5-nitropyridine serves as a key building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its structure is particularly valuable for creating compounds with potential antibacterial or herbicidal activities.[1] For instance, the structural motifs present in this molecule are found in compounds designed to interact with specific biological targets like enzymes or receptors.[1]

While a specific drug synthesized directly from 2-Methoxy-3-methyl-5-nitropyridine was not identified in the searched literature, the closely related compound, 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine, which is prepared from a nitropyridine intermediate, is a key component in the synthesis of the proton pump inhibitor Omeprazole.[5] This highlights the importance of nitropyridine derivatives in the synthesis of major pharmaceuticals.

Application_Pathway Start 2-Methoxy-3-methyl-5-nitropyridine Reduction Reduction of Nitro Group (e.g., H₂, Pd/C) Start->Reduction Amine 2-Methoxy-3-methyl-5-aminopyridine Reduction->Amine Functionalization Further Functionalization (e.g., Amide coupling, Alkylation) Amine->Functionalization API Active Pharmaceutical Ingredient (API) Functionalization->API

Caption: General pathway for the utility of 2-Methoxy-3-methyl-5-nitropyridine in API synthesis.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 2-Methoxy-3-methyl-5-nitropyridine. The safety data for this compound indicates that it should be handled with care.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

2-Methoxy-3-methyl-5-nitropyridine is a valuable and versatile chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research and development. Its unique substitution pattern provides a strategic starting point for the synthesis of more complex, biologically active molecules. While a detailed, published synthesis protocol for this specific compound remains to be widely disseminated, its preparation can be logically deduced from established methodologies for similar structures. Researchers and drug development professionals will find this compound to be a useful tool in the creation of novel chemical entities.

References

  • Pipzine Chemicals. 2-Methoxy-3-Methyl-5-Nitropyridine. Available from: [Link]

  • Dakine Chemical. 2-Methyl-5-nitropyridine: Key Applications in Pharmaceutical Synthesis. Available from: [Link]

  • MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Available from: [Link]

  • Google Patents. US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.

Sources

Foundational

2-Methoxy-3-methyl-5-nitropyridine molecular weight

An In-Depth Technical Guide to 2-Methoxy-3-methyl-5-nitropyridine: Properties, Synthesis, and Applications Abstract 2-Methoxy-3-methyl-5-nitropyridine (CAS No: 89694-10-0) is a substituted pyridine derivative of signific...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Methoxy-3-methyl-5-nitropyridine: Properties, Synthesis, and Applications

Abstract

2-Methoxy-3-methyl-5-nitropyridine (CAS No: 89694-10-0) is a substituted pyridine derivative of significant interest in synthetic chemistry.[1] Its unique trifunctional structure, featuring a methoxy group, a methyl group, and a nitro group on the pyridine scaffold, makes it a versatile and high-value intermediate. This guide provides a comprehensive overview of its physicochemical properties, outlines a logical synthetic pathway with mechanistic considerations, details its applications in pharmaceutical and agrochemical research, and provides essential safety and handling protocols. This document is intended for researchers, chemists, and professionals in drug development who utilize advanced chemical intermediates.

Physicochemical Properties and Structural Analysis

2-Methoxy-3-methyl-5-nitropyridine is a compound whose utility is defined by the interplay of its functional groups. The pyridine ring provides a core heterocyclic structure common in many biologically active molecules. The electron-donating methoxy group at the 2-position and the electron-withdrawing nitro group at the 5-position create a specific electronic profile that dictates the molecule's reactivity, particularly for subsequent nucleophilic or electrophilic substitution reactions. The methyl group at the 3-position adds steric bulk and can influence binding interactions in a larger molecular construct.

Key Properties Summary

The fundamental properties of 2-Methoxy-3-methyl-5-nitropyridine are summarized below for quick reference.

PropertyValueSource(s)
Molecular Weight 168.15 g/mol [1][2]
Chemical Formula C₇H₈N₂O₃[1][2]
CAS Number 89694-10-0[1]
Synonyms 2-Methoxy-5-nitro-3-picoline[1]
Appearance Expected to be a solid, potentially light yellow[2]
Solubility Low in water; soluble in common organic solvents[2]

Synthesis and Mechanistic Considerations

The synthesis of 2-Methoxy-3-methyl-5-nitropyridine can be approached through a multi-step pathway that builds the required functionality onto a pyridine core. A logical and common strategy involves the sequential introduction of the substituents, carefully controlling reaction conditions to ensure desired regioselectivity.

Generalized Synthetic Workflow

A plausible synthetic route starts from a simple pyridine derivative and proceeds through halogenation, methoxylation, methylation, and a final nitration step.[2] The order of these steps is critical. For instance, introducing the electron-donating methoxy group early helps activate the ring for subsequent electrophilic substitutions, while the specific placement of other groups directs the final nitration to the 5-position.

G Pyridine Pyridine HalogenatedPyridine Halogenated Pyridine Pyridine->HalogenatedPyridine Halogenation MethoxylatedPyridine 2-Methoxypyridine HalogenatedPyridine->MethoxylatedPyridine Methoxylation (e.g., NaOMe) MethylatedProduct 2-Methoxy-3-methylpyridine MethoxylatedPyridine->MethylatedProduct Methylation FinalProduct 2-Methoxy-3-methyl-5-nitropyridine MethylatedProduct->FinalProduct Nitration (HNO₃/H₂SO₄)

Caption: Generalized synthetic workflow for 2-Methoxy-3-methyl-5-nitropyridine.
Experimental Protocol: Nitration of 2-Methoxy-3-methylpyridine

This protocol describes the final, critical step of the synthesis: the regioselective nitration. The choice of a mixed acid system (HNO₃/H₂SO₄) is standard for nitrating aromatic rings. The sulfuric acid protonates the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The existing methoxy group at the 2-position is an ortho-, para-director, guiding the incoming electrophile. The 5-position (para to the methoxy group) is sterically accessible and electronically favored for the substitution.

Materials:

  • 2-Methoxy-3-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice bath

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethanol (for recrystallization)

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 2-Methoxy-3-methylpyridine to a pre-chilled volume of concentrated sulfuric acid. Maintain the temperature below 10°C during the addition.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature with an ice bath.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of 2-Methoxy-3-methylpyridine in sulfuric acid using a dropping funnel. The internal temperature must be rigorously controlled and kept between 0-10°C to prevent over-nitration and side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, very carefully pour the reaction mixture over crushed ice. This will precipitate the crude product.

  • Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral (~7).

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-Methoxy-3-methyl-5-nitropyridine.

Applications in Research and Development

The functional group arrangement of 2-Methoxy-3-methyl-5-nitropyridine makes it a valuable precursor in several high-value R&D sectors.

Pharmaceutical Synthesis

This compound is a key building block for creating more complex active pharmaceutical ingredients (APIs).[2]

  • Amine Precursor: The nitro group is readily reduced to a primary amine (-NH₂) using standard reduction methods (e.g., catalytic hydrogenation, Sn/HCl). This amine is a crucial functional handle for forming amides, sulfonamides, or for use in coupling reactions to build larger, more complex drug candidates.[3]

  • Scaffold Contribution: The pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and contributing to desired pharmacokinetic properties.[3] The methoxy group can enhance ligand-target binding, improve metabolic stability, and favorably modulate physicochemical properties like solubility and lipophilicity.[4] Derivatives of similar nitropyridines are explored for anti-inflammatory, anti-cancer, and anti-infective activities.[2][5]

Agrochemical Development

In the agrochemical industry, 2-Methoxy-3-methyl-5-nitropyridine serves as an intermediate for synthesizing modern pesticides, herbicides, and insecticides.[2][6] The specific substitution pattern can be fine-tuned to achieve high selectivity and potency against target pests or weeds while minimizing impact on non-target organisms, aligning with the goals of modern green agriculture.[2]

Materials Science

The distinct electronic properties of this molecule lend it to applications in materials science.[2] After appropriate modification, it can be used as a building block for functional organic materials with specialized optical or electrical characteristics, such as components for organic light-emitting diodes (OLEDs) or novel sensor materials.[2]

Safety, Handling, and Storage

Due to its reactive nature and potential biological activity, 2-Methoxy-3-methyl-5-nitropyridine must be handled with appropriate care.

Hazard Identification

The compound is classified with several hazards that necessitate careful handling procedures.

Hazard ClassGHS PictogramSignal WordHazard Statements
Acute Toxicity, OralGHS07WarningH302: Harmful if swallowed
Skin Corrosion/IrritationGHS07WarningH315: Causes skin irritation
Eye Damage/IrritationGHS07WarningH319: Causes serious eye irritation
STOT, Single ExposureGHS07WarningH335: May cause respiratory irritation
Source: ChemScene[1]
Recommended Handling and Storage
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[7]

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[7]

  • Spill Response: In case of a spill, avoid generating dust. Shut off all ignition sources. Clean up spills immediately using non-sparking tools and appropriate absorbent material.

Conclusion

2-Methoxy-3-methyl-5-nitropyridine is more than a simple chemical; it is an enabling tool for innovation. Its molecular weight of 168.15 g/mol and its unique trifunctionalized structure provide a versatile platform for synthetic chemists. With well-understood pathways for its synthesis and a clear role as a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials, this compound will continue to be of significant interest to the scientific community. Proper understanding of its properties, synthesis, and safety protocols is paramount for harnessing its full potential in research and development.

References

  • Pipzine Chemicals. 2-Methoxy-3-Methyl-5-Nitropyridine. Available from: [Link]

  • NIST Chemistry WebBook. Pyrazine, 2-methoxy-3-methyl-. Available from: [Link]

  • Georganics. 2-Methoxy-3-methyl-5-nitropyridine. Available from: [Link]

  • Wrobel, et al. (2019). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. PubMed Central. Available from: [Link]

  • Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. Available from: [Link]

Sources

Exploratory

Structure Elucidation of 2-Methoxy-3-methyl-5-nitropyridine: A Multi-technique Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The definitive confirmation of a chemical structure is the bedrock of all subsequent research and development, from pro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive confirmation of a chemical structure is the bedrock of all subsequent research and development, from process chemistry to pharmacology. This guide provides a comprehensive, field-proven workflow for the structural elucidation of 2-methoxy-3-methyl-5-nitropyridine, a key heterocyclic intermediate.[1] We move beyond a simple recitation of techniques, instead detailing the strategic integration of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each step is designed as a self-validating system, where data from one technique corroborates and builds upon the last, culminating in an unambiguous structural assignment. This document is intended for professionals in the chemical sciences who require a robust and logical framework for molecular characterization.

Introduction: The Imperative for Unambiguous Characterization

2-Methoxy-3-methyl-5-nitropyridine (C₇H₈N₂O₃) is a substituted pyridine derivative that serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1] The specific arrangement of its substituents—methoxy, methyl, and nitro groups—is critical to its reactivity and the properties of the final products. An incorrect isomeric assignment could lead to failed syntheses, inactive biological compounds, or unforeseen toxicity. Therefore, a rigorous and systematic approach to structure elucidation is not merely an academic exercise but a critical component of quality control and regulatory compliance.

This guide details the logical progression of analysis, beginning with the confirmation of molecular mass and elemental composition, followed by the identification of functional groups, and culminating in the precise mapping of the atomic connectivity that defines the molecule's unique architecture.

Foundational Analysis: Molecular Formula and Mass Verification

Before delving into complex structural details, the first principle is to verify the molecular formula and mass. This establishes the fundamental atomic inventory we must account for.

  • Molecular Formula: C₇H₈N₂O₃

  • Molar Mass: 168.15 g/mol [1]

High-Resolution Mass Spectrometry (HRMS) is the gold standard for this initial step. Unlike nominal mass measurements, HRMS provides a highly accurate mass that can definitively confirm the elemental composition against a calculated theoretical value.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer for high-resolution analysis.

  • Ionization Mode: Operate in positive ion mode to detect the protonated molecule, [M+H]⁺.

  • Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 50-500.

  • Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the analysis to guarantee mass accuracy.

Data Interpretation and Validation

The primary objective is to find the experimental m/z value corresponding to the [M+H]⁺ ion and compare it to the theoretical value. The difference, measured in parts per million (ppm), should be less than 5 ppm for confident assignment.

Ion Species Theoretical m/z Expected Experimental m/z (±5 ppm) Inference
[C₇H₈N₂O₃+H]⁺169.0557169.0548 - 169.0566Confirms elemental composition

Furthermore, Electron Ionization (EI) can be used, which typically provides the molecular ion (M⁺˙) and a rich fragmentation pattern useful for preliminary structural insights.[2] Common fragmentation pathways for nitropyridines involve the loss of the nitro group or other substituents.[2][3]

Fragment Description Expected m/z (Nominal)
[M-NO₂]⁺Loss of nitro group122
[M-OCH₃]⁺Loss of methoxy group137
[M-CH₃]⁺Loss of methyl group153

Functional Group Identification via Infrared (IR) Spectroscopy

With the molecular formula confirmed, IR spectroscopy offers a rapid and non-destructive method to verify the presence of key functional groups predicted by the structure. This serves as a crucial quality check to ensure the desired chemical transformations have occurred during synthesis.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid crystalline sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

Data Interpretation and Validation

The IR spectrum is analyzed for characteristic absorption bands that act as fingerprints for specific molecular vibrations. The presence of strong absorptions for the nitro group is a critical validation point.

Expected Wavenumber (cm⁻¹) Vibration Type Functional Group Significance
3100-3000C-H StretchAromatic (Pyridine Ring)Confirms the presence of the aromatic core.
2980-2850C-H StretchAliphatic (-CH₃, -OCH₃)Confirms methyl and methoxy substituents.
1550-1500N=O Asymmetric StretchNitro (-NO₂)Critical: Strong evidence for the nitro group.[4]
1350-1300N=O Symmetric StretchNitro (-NO₂)Critical: Confirms the nitro group.[4]
1600-1450C=C / C=N StretchAromatic (Pyridine Ring)Indicates the heterocyclic aromatic system.
~1250C-O StretchAryl-O-CH₃ (Methoxy)Suggests the presence of the methoxy ether linkage.[5]

The Definitive Blueprint: 1D and 2D NMR Spectroscopy

While MS confirms what atoms are present and IR confirms what functional groups they form, Nuclear Magnetic Resonance (NMR) spectroscopy reveals the precise atomic connectivity—the molecular blueprint. A multi-faceted NMR analysis is essential for the unambiguous assignment of the 2-methoxy-3-methyl-5-nitro substitution pattern.

For clarity, the following standard numbering will be used for all spectral assignments: (Self-generated image for illustrative purposes)

Logical Workflow for NMR-based Structure Elucidation

The process follows a logical hierarchy, where each experiment provides a new layer of information that builds upon the last.

G cluster_1d 1D NMR: The Parts List cluster_2d 2D NMR: The Assembly Instructions H1 ¹H NMR (Proton Count & Environment) HSQC HSQC (¹J C-H Correlations) H1->HSQC Assigns protons to carbons C13 ¹³C NMR (Carbon Count & Type) C13->HSQC HMBC HMBC (²⁻³J C-H Long-Range Correlations) HSQC->HMBC Builds molecular fragments Final Unambiguous Structure HMBC->Final Connects fragments Confirms substitution

Caption: Logical workflow for structure elucidation using NMR.

¹H and ¹³C NMR: The Atomic Census

One-dimensional NMR provides the fundamental count of unique proton and carbon environments.

Experimental Protocol: 1D NMR Acquisition

  • Sample Preparation: Dissolve 10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) spectrometer. Lock on the deuterium signal and shim the magnetic field for optimal resolution.[6]

  • ¹H NMR Acquisition: Acquire the spectrum with a standard pulse program. Ensure the spectral width covers the expected range (~0-10 ppm).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program to obtain singlets for all carbon atoms. A larger number of scans is required due to the lower natural abundance of ¹³C.[6]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton Label Predicted δ (ppm) Multiplicity Integration Assignment
H6 ~8.9 d 1H Aromatic H, ortho to Nitro
H4 ~8.1 d 1H Aromatic H, ortho to Nitro
H8 (OCH₃) ~4.1 s 3H Methoxy Protons

| H7 (CH₃) | ~2.6 | s | 3H | Methyl Protons |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Label Predicted δ (ppm) Assignment
C2 ~160 C-OCH₃
C6 ~145 Aromatic CH
C5 ~140 C-NO₂
C4 ~135 Aromatic CH
C3 ~125 C-CH₃
C8 (OCH₃) ~55 Methoxy Carbon

| C7 (CH₃) | ~15 | Methyl Carbon |

2D NMR: Assembling the Molecular Puzzle

Two-dimensional NMR experiments are non-negotiable for definitive proof of structure, as they reveal through-bond correlations.[7]

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to, confirming the assignments from the 1D spectra.[8] For example, the proton signal at ~8.9 ppm will show a cross-peak to the carbon signal at ~145 ppm, definitively assigning them as H6 and C6.

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this elucidation. It reveals correlations between protons and carbons that are 2 or 3 bonds away, allowing us to piece the molecular fragments together and confirm the substituent positions.

Key Expected HMBC Correlations for Structural Confirmation

Caption: Key 2- and 3-bond HMBC correlations confirming the structure.

  • Methoxy Group Placement: The protons of the methoxy group (H8) must show a correlation to the C2 carbon. This is the definitive link proving the methoxy group is at position 2.

  • Methyl Group Placement: The protons of the methyl group (H7) must show correlations to C3, C2, and C4. This confirms its position at C3, adjacent to both the methoxy-bearing carbon and the aromatic CH.

  • Ring Connectivity: The aromatic proton H4 will correlate to C5 and C6, while the aromatic proton H6 will correlate to C5 and C4. These reciprocal correlations confirm their relationship across the nitro-substituted position.

Conclusion: A Unified and Self-Validating Structural Proof

The structure of 2-methoxy-3-methyl-5-nitropyridine is confirmed through the systematic and integrated application of modern spectroscopic techniques.

G cluster_data Experimental Data cluster_interp Interpretation & Validation MS HRMS (C₇H₈N₂O₃ Confirmed) Final Final Validated Structure: 2-Methoxy-3-methyl-5-nitropyridine MS->Final IR IR (-NO₂, -OCH₃, Aromatic) Func IR Bands (Confirms Functional Groups) IR->Func NMR 1D & 2D NMR (Proton/Carbon Count & Connectivity) Assign HSQC Correlations (Assigns C-H Pairs) NMR->Assign Connect HMBC Correlations (Connects Fragments) Connect->Final Assign->Connect Func->Final

Caption: The integrated workflow for structural validation.

This multi-technique approach provides a robust, self-validating system. HRMS establishes the exact elemental formula. IR confirms the presence of all expected functional groups, providing a rapid check of the synthetic outcome. Finally, the complete suite of NMR experiments acts as the ultimate arbiter, assembling these pieces into a single, unambiguous structure. This rigorous methodology ensures the highest level of scientific integrity for researchers, scientists, and drug development professionals who rely on this foundational molecular information.

References

  • Pipzine Chemicals. 2-Methoxy-3-Methyl-5-Nitropyridine.
  • Georganics. 2-Methoxy-3-methyl-5-nitropyridine - High purity.
  • Jubilant Ingrevia. 2-Methoxy-5-nitropyridine Safety Data Sheet.
  • BenchChem. Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives.
  • ACS Publications. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry.
  • BenchChem. A Comparative Guide to the Infrared Spectroscopy of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.
  • Doc Brown's Advanced Organic Chemistry. Infrared spectrum of methoxyethane.
  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum.
  • Chemistry LibreTexts. Two Dimensional Heteronuclear NMR Spectroscopy.
  • BenchChem. Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
  • News-Medical.net. 2D NMR Spectroscopy: Fundamentals, Methods and Applications.

Sources

Foundational

Technical Guide: Spectroscopic Characterization & Synthesis of 2-Methoxy-3-methyl-5-nitropyridine

This guide provides an in-depth technical analysis of 2-Methoxy-3-methyl-5-nitropyridine (CAS: 89694-10-0), a critical intermediate in the synthesis of fused pyridine heterocycles and pharmaceutical active ingredients (A...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Methoxy-3-methyl-5-nitropyridine (CAS: 89694-10-0), a critical intermediate in the synthesis of fused pyridine heterocycles and pharmaceutical active ingredients (APIs).[1]

[1][2]

Executive Summary & Compound Profile

2-Methoxy-3-methyl-5-nitropyridine is a trisubstituted pyridine derivative characterized by an electron-rich methoxy group at the C2 position, a steric methyl marker at C3, and a strong electron-withdrawing nitro group at C5.[1] This specific substitution pattern creates a unique "push-pull" electronic system, making the molecule highly valuable as a scaffold for nucleophilic aromatic substitution (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) and reduction reactions in drug discovery.[1]
Compound Identification
PropertyDetail
IUPAC Name 2-Methoxy-3-methyl-5-nitropyridine
CAS Number 89694-10-0
Molecular Formula

Molecular Weight 168.15 g/mol
SMILES COc1nc(C)cc([O-])c1
Appearance Pale yellow to orange crystalline solid
Melting Point 68–72 °C (Typical range for this class)

Synthesis & Preparation Protocol

To ensure high purity for spectroscopic analysis, the compound is best prepared via Nucleophilic Aromatic Substitution (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


)  of the corresponding chloro-derivative.[1] This method avoids the regioselectivity issues often encountered during direct nitration of methoxy-pyridines.[1]
Experimental Workflow

Precursor: 2-Chloro-3-methyl-5-nitropyridine (CAS: 22280-56-4) Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH, anhydrous)[1]

Step-by-Step Protocol
  • Setup: Charge a dry 3-neck round-bottom flask with 2-Chloro-3-methyl-5-nitropyridine (1.0 eq) and anhydrous Methanol (10 volumes).

  • Reagent Addition: Cool the solution to 0–5 °C. Add Sodium Methoxide (1.1 eq, 25% wt solution in MeOH) dropwise over 20 minutes. Note: Exothermic reaction; maintain temperature <10 °C to prevent side reactions.[1]

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.[1][2] The starting material (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) should convert to the more polar product (
    
    
    
    ).[1]
  • Quench & Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water and adjust pH to ~7 using dilute HCl. Extract with Ethyl Acetate (3x).[1][3]

  • Purification: Wash combined organics with brine, dry over ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    , and concentrate. Recrystallize from Ethanol/Water if necessary.[1]
    
Synthesis Pathway Diagram

SynthesisPathway Precursor 2-Chloro-3-methyl- 5-nitropyridine (CAS: 22280-56-4) Reagents NaOMe / MeOH 0°C to RT, 4h Precursor->Reagents Intermediate Meisenheimer Complex Reagents->Intermediate Nucleophilic Attack Product 2-Methoxy-3-methyl- 5-nitropyridine (CAS: 89694-10-0) Intermediate->Product Elimination of Cl-

Figure 1: Nucleophilic aromatic substitution pathway for the synthesis of the target molecule.

Spectroscopic Characterization

The following data represents the consensus spectroscopic profile derived from structural analogs and substituent chemical shift (SCS) additivity rules, validated against standard pyridine chemistry.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 NMR spectrum is distinct due to the lack of symmetry and the strong deshielding effect of the nitro group.[1]

NMR (400 MHz,

)
Shift (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

ppm)
MultiplicityIntegrationAssignmentMechanistic Explanation
9.02 Doublet (

)
1HH-6 Most deshielded proton.[1] Located ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

to the pyridine nitrogen and ortho to the electron-withdrawing

group.[1]
8.25 Doublet (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

)
1HH-4 Deshielded by the ortho

group, but shielded relative to H-6 due to the meta-position regarding the nitrogen.[1]
4.08 Singlet (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

)
3H-OCH_3 Characteristic methoxy singlet attached to an aromatic ring.[1]
2.28 Singlet (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

)
3H-CH_3 Methyl group at C3.[1] Slightly deshielded due to the aromatic ring current.[1]
  • Coupling Constants (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ):  The meta-coupling (
    
    
    
    ) between H-4 and H-6 is typically 2.0–2.5 Hz .[1]

NMR (100 MHz,

)
  • 165.2 ppm (C-2): Carbon attached to the electronegative Oxygen and Nitrogen (ipso).[1]

  • 145.8 ppm (C-6): ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -Carbon, highly deshielded.[1]
    
  • 140.5 ppm (C-5): Carbon bearing the Nitro group.[1]

  • 133.2 ppm (C-4): Aromatic carbon.[1]

  • 118.5 ppm (C-3): Carbon bearing the Methyl group.[1][4]

  • 54.5 ppm (-OCHngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ):  Methoxy carbon.[1]
    
  • 16.8 ppm (-CHngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ):  Methyl carbon.[1]
    
B. Mass Spectrometry (MS)

The mass spectrum follows a predictable fragmentation pattern characteristic of nitro-aromatics.[1]

  • Ionization Mode: Electron Impact (EI, 70 eV) or ESI+.[1]

  • Molecular Ion (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ): m/z 168  (Base peak or high intensity).[1]
    
  • Key Fragments:

    • m/z 153 (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ):  Loss of methyl radical (
      
      
      
      ).[1]
    • m/z 138 (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ):  Loss of formaldehyde (
      
      
      
      ) from the methoxy group (common in ortho-methoxy pyridines).[1]
    • m/z 122 (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ):  Loss of nitro group (
      
      
      
      ).[1]
C. Infrared Spectroscopy (IR)

Key functional group vibrations confirm the presence of the nitro and ether moieties.[1]

Wavenumber (

)
Vibration ModeFunctional Group
1580, 1470 Stretching (

)
Pyridine Ring Skeleton
1525–1535 Asymmetric StretchNitro Group (

)
1345–1355 Symmetric StretchNitro Group (

)
1240, 1030 Stretching (

)
Aryl Alkyl Ether

Visualization of Fragmentation Logic

Understanding the stability of the molecular ion is crucial for MS interpretation.[1]

MassSpec Parent Molecular Ion (M+) m/z 168 Frag1 [M - NO2]+ m/z 122 Parent->Frag1 Loss of NO2 (46) Frag2 [M - CH3]+ m/z 153 Parent->Frag2 Loss of Methyl (15) Frag3 [M - CH2O]+ m/z 138 Parent->Frag3 Loss of Formaldehyde (30) (Methoxy rearrangement)

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.[1]

References

  • BenchChem. (2025).[1][5] Synthesis of 2-Chloro-3-methyl-5-nitropyridine. Retrieved from

  • PubChem. (2025).[1] Compound Summary: 2-Methoxy-3-methyl-5-nitropyridine (CAS 89694-10-0).[1][2][6] National Library of Medicine.[1] Retrieved from

  • World Intellectual Property Organization (WIPO). (2024).[1] WO2024160366A1 - Fused benzazepine derivatives.[1] (Contains experimental data on related pyridine intermediates). Retrieved from

  • ChemicalBook. (2025).[1] Product Profile: 2-Methoxy-3-methyl-5-nitropyridine. Retrieved from

Sources

Exploratory

Technical Guide: Reactivity &amp; Functionalization of 2-Methoxy-3-methyl-5-nitropyridine

Executive Summary The molecule 2-Methoxy-3-methyl-5-nitropyridine (CAS 89694-10-0) represents a critical "push-pull" heteroaromatic scaffold in medicinal chemistry. Its utility lies in the electronic tension between the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 2-Methoxy-3-methyl-5-nitropyridine (CAS 89694-10-0) represents a critical "push-pull" heteroaromatic scaffold in medicinal chemistry. Its utility lies in the electronic tension between the electron-donating methoxy group (C2) and the electron-withdrawing nitro group (C5).

For drug development professionals, this molecule is not merely a building block but a divergence point. The nitro group serves two distinct roles:

  • As a Precursor: It is the latent form of the 5-amino group, a universal handle for amide coupling or heterocyclization (e.g., forming imidazopyridines).

  • As an Activator: It electronically sensitizes the C2-methoxy group toward Nucleophilic Aromatic Substitution (

    
    ), allowing for the introduction of diverse amines or ethers before reduction.
    

This guide details the chemoselective reduction of the nitro group and the competing reactivity landscapes, providing validated protocols to maximize yield and purity.

Structural & Electronic Analysis

To manipulate this molecule effectively, one must understand its electronic map.

  • The Nitro Group (C5): Acts as a strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-M). It renders the pyridine ring electron-deficient, stabilizing the LUMO and making the ring susceptible to nucleophilic attack.

  • The Methoxy Group (C2): Acts as an electron-donating group (EDG) by resonance (+M), pushing electron density into the ring. However, because the nitro group is in a para-like relationship (positions 2 and 5), the "push-pull" conjugation stabilizes the molecule but activates the C2-position for displacement.

  • The Methyl Group (C3): Often overlooked, the C3-methyl provides steric protection to the C2-methoxy group. This steric hindrance makes the C2-methoxy less labile to

    
     compared to the non-methylated analog (2-methoxy-5-nitropyridine), allowing for more aggressive reduction conditions without accidental displacement.
    
Visualization: Reactivity Landscape

The following diagram illustrates the divergent pathways available to this scaffold.

ReactivityLandscape Start 2-Methoxy-3-methyl- 5-nitropyridine (Starting Material) Reduction Reduction Pathway (Primary Utility) Start->Reduction H2/Pd-C or Fe/AcOH SNAr S_NAr Pathway (Side Reaction/Divergence) Start->SNAr R-NH2, Heat Demethylation Acidic Hydrolysis (Avoid) Start->Demethylation Strong Acid (HBr/HI) Amine 5-Amino-2-methoxy- 3-methylpyridine (Target Scaffold) Reduction->Amine -2 H2O Displaced 2-Amino-3-methyl- 5-nitropyridine (Displacement Product) SNAr->Displaced -MeOH Pyridone 5-Nitro-3-methyl- 2-pyridone Demethylation->Pyridone -Me-X

Caption: Divergent reactivity pathways. The green path represents the standard reduction; red and grey paths represent potential side reactions or alternative functionalization strategies.

Primary Reactivity: Chemoselective Reduction

The most frequent requirement is the conversion of the nitro group to an amine (aniline equivalent) without cleaving the methyl ether or reducing the pyridine ring.

Comparative Methodologies
MethodReagentsProsConsRecommendation
Catalytic Hydrogenation

(1 atm), 10% Pd/C, MeOH
Cleanest profile; simple workup (filtration).Risk of O-demethylation if over-reduced (rare with OMe).Primary Choice
Dissolving Metal Fe powder, AcOH (or

), EtOH
Robust; tolerant of halogens (if present elsewhere).Iron waste disposal; emulsion formation during workup.Secondary Choice
Transfer Hydrogenation Hydrazine hydrate, Raney NiVery fast; no gas cylinder required.Hydrazine is toxic/unstable; Raney Ni is pyrophoric.Scale-up Only
Detailed Protocol: Catalytic Hydrogenation (Standard)

This protocol is self-validating via TLC monitoring. The disappearance of the yellow nitro compound and the appearance of the fluorescent blue (under UV) amine confirms progress.

Reagents:

  • Substrate: 2-Methoxy-3-methyl-5-nitropyridine (1.0 equiv)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading)

  • Solvent: Methanol (anhydrous preferred, but technical grade acceptable)

  • Hydrogen source:

    
     balloon (1 atm)
    

Workflow:

  • Dissolution: In a round-bottom flask, dissolve 1.0 g of the nitro substrate in 20 mL of Methanol. Ensure complete solubility; sonicate if necessary.

  • Inerting: Flush the flask with Nitrogen (

    
    ) gas for 5 minutes to remove oxygen (safety critical before adding Pd/C).
    
  • Catalyst Addition: Carefully add 100 mg of 10% Pd/C. Caution: Pd/C can ignite methanol vapor if dry. Use wet catalyst or add under N2 flow.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen (

    
    ) three times. Leave connected to a hydrogen balloon.
    
  • Reaction: Stir vigorously at Room Temperature (20–25°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (

      
      ) should disappear, and a new, more polar spot (
      
      
      
      , often streaks) should appear.
  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the 2-Methoxy-3-methyl-5-aminopyridine as a tan/brown solid or oil.

  • Validation:

    
     NMR should show the disappearance of the aromatic protons shifted downfield by the nitro group and the appearance of a broad singlet (
    
    
    
    ) around 3.5–5.0 ppm.

Secondary Reactivity: Nucleophilic Activation ( )

While reduction is the primary goal, the nitro group activates the C2-methoxy for displacement. This is relevant if you intend to swap the methoxy for a complex amine before reducing the nitro group.

Mechanism: The 5-nitro group lowers the energy of the Meisenheimer complex formed when a nucleophile attacks C2. However, the 3-methyl group hinders this attack.

  • Implication: To displace the methoxy group with an amine (e.g., morpholine or piperazine), you must use higher temperatures (80–100°C) compared to the non-methylated analog.

  • Risk: If your goal is reduction (Section 3), avoid using nucleophilic solvents (like primary amines) or strong bases at high heat, or you will inadvertently trigger this pathway.

Visualization: Mechanism & Steric Hindrance

SNArMechanism Step1 Nucleophilic Attack (Rate Limiting) Intermediate Meisenheimer Complex (Stabilized by NO2) Step1->Intermediate Amine Nucleophile Product Displacement Product (2-Amino-5-nitro...) Intermediate->Product Loss of OMe- Steric Steric Hindrance (3-Methyl Group) Steric->Step1 Inhibits Approach

Caption: The 3-methyl group (Red) sterically hinders the approach of nucleophiles, requiring elevated temperatures for substitution to occur.

Safety & Stability (Energetics)

Nitropyridines are energetic compounds.[1] While 2-methoxy-3-methyl-5-nitropyridine is relatively stable compared to polynitro aromatics, standard precautions apply.

  • Thermal Decomposition: Do not heat the neat solid above 150°C. Differential Scanning Calorimetry (DSC) is recommended before scaling up >100g.

  • Reduction Exotherm: The hydrogenation of nitro groups is highly exothermic (~500 kJ/mol). On large scales, add the substrate in portions or control the hydrogen feed rate to prevent thermal runaway.

  • Shock Sensitivity: Low, but treat all nitro-aromatics as potentially shock-sensitive until proven otherwise.

References

  • Synthesis of 2-Methoxy-5-aminopyridine derivatives (Analogous Protocol)

    • Title: Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.[2]

    • Source: Google P
    • URL
  • Nucleophilic Substitution in Nitropyridines

    • Title: Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.
    • Source: Molecules (MDPI).[3]

    • URL:[Link]

  • General Reduction of Heterocyclic Nitro Compounds

    • Title: Catalytic Hydrogenation of Nitro Groups.[4]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Compound Data & Safety

    • Title: 2-Methoxy-3-methyl-5-nitropyridine (CAS 89694-10-0) Data Sheet.[5][6]

    • Source: ChemScene.[6]

Sources

Foundational

Electronic Architecture and Reactivity Modulation in 2-Methoxy-3-methyl-5-nitropyridine: A Structural Guide

Introduction: The "Push-Pull" Pyridine Scaffold 2-Methoxy-3-methyl-5-nitropyridine represents a classic "push-pull" heteroaromatic system, widely utilized as a fragment in kinase inhibitors and high-energy materials. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Push-Pull" Pyridine Scaffold

2-Methoxy-3-methyl-5-nitropyridine represents a classic "push-pull" heteroaromatic system, widely utilized as a fragment in kinase inhibitors and high-energy materials. Its chemical behavior is dictated by a three-way electronic conflict between the electron-deficient pyridine nitrogen, the electron-donating methoxy/methyl groups, and the strongly electron-withdrawing nitro group.

Understanding the electronic effects in this molecule is not merely an academic exercise; it is the predictive key to its synthesis (regioselectivity) and its utility as an electrophilic intermediate (lability of the C2-position). This guide deconstructs these effects to provide a rational basis for experimental design.

Electronic Analysis: Substituent Vector Mapping

The reactivity of the pyridine ring is governed by the summation of Inductive (


) and Mesomeric (

) effects.
The Substituent Matrix
PositionSubstituentElectronic EffectInfluence on Ring DensityDirecting Effect (

)
Core Pyridine N

Strong Deactivation Meta (to N)
C2 Methoxy (-OMe)

Strong Activation Ortho/Para (to OMe)
C3 Methyl (-Me)

, Hyperconjugation
Weak Activation Ortho/Para (to Me)
C5 Nitro (-NO₂)

Strong Deactivation Meta (to NO₂)
The "Push-Pull" Dynamic
  • The "Push" (C2-Methoxy): The lone pair on the oxygen atom at C2 donates electron density into the ring via resonance (

    
    ). This effect is most pronounced at positions C3 (ortho) and C5 (para). Since C3 is blocked by the methyl group, the electron density is funneled significantly toward C5 .
    
  • The "Pull" (C5-Nitro): The nitro group withdraws electron density via resonance (

    
    ) and induction (
    
    
    
    ). This reinforces the electron deficiency of the ring, particularly at C2 and C6.
  • Synergy: The C2-Methoxy and C5-Nitro groups act in concert. The methoxy group stabilizes the carbocation intermediate formed during electrophilic attack at C5, while the nitro group activates the C2 position for nucleophilic attack by stabilizing the Meisenheimer complex.

Visualization of Electronic Vectors

The following diagram maps the electronic pressure points that dictate reactivity.

ElectronicEffects cluster_reactivity Reactivity Outcomes Methoxy C2-Methoxy (+M) Electron Donor C5_Site C5 Position (High Electron Density) Methoxy->C5_Site Directs SEAr (Para) Methyl C3-Methyl (+I) Steric/Weak Donor C2_Site C2 Position (Nucleophilic Attack Site) Methyl->C2_Site Weak Activation Nitro C5-Nitro (-M) Electron Withdrawing Nitro->C2_Site Activates SNAr Pyridine Pyridine Core (Electron Deficient) Pyridine->C2_Site N-atom withdraws

Synthetic Pathways & Reactivity[2][3][4]

Synthesis via Regioselective Nitration ( )

The most "atom-economic" route to the scaffold involves the nitration of 2-methoxy-3-methylpyridine .

  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).[1]
    
  • Regioselectivity: The C2-methoxy group directs para to position C5. The C3-methyl group directs ortho to C2 (blocked) and C4, and para to C6. However, the strong

    
     effect of the methoxy group dominates the weak 
    
    
    
    effect of the methyl group. Consequently, nitration occurs almost exclusively at C5 .
  • Conditions: Standard mixed acid (

    
    ) is effective, but temperature control is critical to prevent hydrolysis of the methoxy group to a pyridone [1].
    
Reactivity: Nucleophilic Displacement ( )

Once formed, the 2-methoxy-3-methyl-5-nitropyridine molecule becomes a potent electrophile itself.

  • The Leaving Group: The methoxy group at C2 is activated by the C5-nitro group and the ring nitrogen.

  • Reaction: Treatment with strong nucleophiles (e.g., primary amines) results in

    
     displacement of the methoxy group, yielding 2-amino-3-methyl-5-nitropyridine  derivatives. This is a common strategy in drug discovery to install amine pharmacophores [2].
    

Experimental Protocols

Protocol A: Regioselective Nitration of 2-Methoxy-3-methylpyridine

This protocol validates the electronic directing effects described above.

Reagents:

  • 2-Methoxy-3-methylpyridine (1.0 eq)

  • Fuming Nitric Acid (1.2 eq)

  • Concentrated Sulfuric Acid (Solvent/Catalyst)

Step-by-Step Methodology:

  • Setup: Charge a 3-neck round-bottom flask with concentrated

    
     (5 mL/g of substrate). Cool to 0–5°C using an ice/salt bath.
    
  • Addition: Add 2-methoxy-3-methylpyridine dropwise, maintaining internal temperature

    
     (exothermic protonation).
    
  • Nitration: Add fuming

    
     dropwise over 30 minutes. The mixture may darken.
    
  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:4).

  • Quench: Pour the reaction mixture slowly onto crushed ice (500g).

  • Neutralization: Neutralize carefully with solid

    
     or 
    
    
    
    to pH 8. Caution: Vigorous
    
    
    evolution.
  • Isolation: Extract the yellow precipitate with Dichloromethane (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[2]
  • Purification: Recrystallize from Ethanol/Water to yield pale yellow needles of 2-methoxy-3-methyl-5-nitropyridine .

Protocol B: Reduction of Nitro Group (Chemo-selective)

Used to access the aniline intermediate without cleaving the methoxy ether.

Reagents:

  • 2-Methoxy-3-methyl-5-nitropyridine (1.0 eq)

  • Iron Powder (5.0 eq)

  • Ammonium Chloride (5.0 eq)

  • Ethanol/Water (4:1 v/v)

Methodology:

  • Dissolve substrate in Ethanol/Water.

  • Add Iron powder and

    
    .
    
  • Heat to reflux (80°C) for 1–2 hours. The yellow color of the nitro compound will fade to a colorless/brown suspension.

  • Filter hot through Celite to remove iron oxides.

  • Concentrate filtrate to obtain 2-methoxy-3-methyl-5-aminopyridine .

Spectroscopic Characterization (NMR)[6][7][8][9]

The electronic effects result in a distinct NMR signature.[3] The Nitro group strongly deshields the proton at C6.

Proton (H)PositionPredicted Shift (

, ppm)
MultiplicityCoupling (

)
Electronic Rationale
H6 C68.90 – 9.05 Doublet (d)~2.5 HzOrtho to Nitro (-M) & Alpha to Nitrogen (-I). Highly deshielded.
H4 C48.15 – 8.30 Doublet (d)~2.5 HzOrtho to Nitro (-M), but Meta to Nitrogen.
-OCH₃ C24.00 – 4.10 Singlet (s)-Attached to electronegative Oxygen.
-CH₃ C32.20 – 2.30 Singlet (s)-Benzylic-type position on heteroaromatic ring.

Note: Coupling constant


 is characteristic of meta-coupling between H4 and H6 in pyridines. [3]

Synthesis & Reactivity Workflow

The following diagram summarizes the synthetic flow and the divergence of reactivity based on the "Push-Pull" architecture.

SynthesisWorkflow Start Precursor: 2-Methoxy-3-methylpyridine Reagent1 HNO3 / H2SO4 (Electrophilic Subst.) Start->Reagent1 Product TARGET: 2-Methoxy-3-methyl-5-nitropyridine Reagent1->Product Regioselective at C5 (Para to OMe) Path_SNAr Path A: SNAr (Nucleophilic Attack) Product->Path_SNAr Path_Red Path B: Reduction (Nitro -> Amine) Product->Path_Red Deriv1 2-Amino-3-methyl-5-nitropyridine (Methoxy Displaced) Path_SNAr->Deriv1 R-NH2 / Heat Deriv2 2-Methoxy-3-methyl-5-aminopyridine (Nitro Reduced) Path_Red->Deriv2 Fe / NH4Cl or H2/Pd

References

  • Schofield, K. (1967). Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines. Butterworths.
  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.[4] (Mechanisms of

    
     in electron-deficient heterocycles).
    
  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (NMR prediction rules for substituted pyridines).
  • Google Patents. (2016). Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine. Patent CN105523995A.
  • National Institutes of Health (NIH). (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines. PMC9498263. Available at: [Link]

Sources

Exploratory

Solubility of 2-Methoxy-3-methyl-5-nitropyridine in common solvents

An In-depth Technical Guide to the Solubility of 2-Methoxy-3-methyl-5-nitropyridine Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 2-methoxy-3-methyl-5-nitropyridine,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-Methoxy-3-methyl-5-nitropyridine

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-methoxy-3-methyl-5-nitropyridine, a key intermediate in the pharmaceutical and agrochemical industries.[1] In the absence of extensive published quantitative data, this document establishes a foundational understanding based on first principles of physical chemistry and molecular structure. It further provides field-proven, detailed experimental protocols for researchers to determine the thermodynamic and kinetic solubility of the compound in a range of common laboratory solvents. The methodologies are grounded in authoritative guidelines, ensuring data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding and practical means of assessing the solubility of this compound for applications in synthesis, formulation, and biological screening.

Introduction: The Critical Role of Solubility

2-Methoxy-3-methyl-5-nitropyridine is a substituted pyridine derivative recognized for its utility as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals.[1][2] Its molecular structure, featuring a pyridine ring functionalized with methoxy, methyl, and nitro groups, imparts specific chemical properties that are leveraged in multi-step synthetic pathways.

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a paramount physical property that dictates its behavior and utility at nearly every stage of the development pipeline.[3][4] From reaction kinetics in a synthesis flask to bioavailability in a final drug product, solubility governs the concentration of a compound in a given medium, thereby influencing reaction rates, purification efficiency, formulation strategies, and ultimately, therapeutic efficacy.[5][6] Poor aqueous solubility, for instance, is a major hurdle in drug development, often leading to inadequate absorption and variable bioavailability.[3] Therefore, a thorough understanding and accurate measurement of the solubility of 2-methoxy-3-methyl-5-nitropyridine are not merely academic exercises but essential prerequisites for its effective application.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[7][8] This axiom posits that substances with similar intermolecular forces are more likely to be soluble in one another. An analysis of the molecular structure of 2-methoxy-3-methyl-5-nitropyridine allows for a qualitative prediction of its solubility profile.

  • Polar Features : The molecule possesses significant polarity due to the electron-withdrawing nitro group (-NO₂) and the polar ether linkage of the methoxy group (-OCH₃). The nitrogen atom in the pyridine ring also contributes to the molecule's polarity and can act as a hydrogen bond acceptor.

  • Nonpolar Features : The aromatic pyridine ring itself and the methyl group (-CH₃) contribute nonpolar characteristics to the molecule.

  • Hydrogen Bonding : The oxygen atoms of the nitro and methoxy groups, along with the pyridine nitrogen, can act as hydrogen bond acceptors. However, the molecule lacks a hydrogen bond donor (like an -OH or -NH group).

Predicted Solubility:

  • In Water (Polar Protic) : The presence of polar groups suggests some affinity for water. However, the lack of hydrogen bond donating capability and the presence of the nonpolar methyl group and the bulk of the aromatic ring are expected to significantly limit its aqueous solubility.[7][9] Many nitropyridine derivatives are characterized by low water solubility.[10]

  • In Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate) : These solvents cannot donate hydrogen bonds but are polar. Given the polar nature of 2-methoxy-3-methyl-5-nitropyridine, it is expected to exhibit good solubility in these solvents through dipole-dipole interactions.

  • In Polar Protic Solvents (e.g., Ethanol, Methanol) : These solvents can both accept and donate hydrogen bonds. Good solubility is anticipated, driven by dipole-dipole interactions and hydrogen bonding between the solvent's hydroxyl group and the compound's hydrogen bond acceptors.

  • In Nonpolar Solvents (e.g., Toluene, Hexane) : Due to the significant polarity imparted by the nitro and methoxy groups, the compound is expected to have low solubility in nonpolar solvents, where only weak van der Waals forces would be at play.

The logical relationship between the compound's structural features and its expected solubility is illustrated below.

cluster_solute 2-Methoxy-3-methyl-5-nitropyridine Structure cluster_solvents Solvent Classes cluster_outcomes Predicted Solubility Solute C₇H₈N₂O₃ PolarGroups Polar Groups (-NO₂, -OCH₃, Pyridine N) Solute->PolarGroups NonpolarGroups Nonpolar Groups (-CH₃, Aromatic Ring) Solute->NonpolarGroups HBA Hydrogen Bond Acceptor Sites (O, N atoms) Solute->HBA HBD No Hydrogen Bond Donor Sites Solute->HBD GoodSol Good Solubility PolarGroups->GoodSol Favors LowSol Low Solubility NonpolarGroups->LowSol Disfavors (in Polar) HBA->GoodSol Favors (in Protic) HBD->LowSol Limits (in Water) PolarProtic Polar Protic (e.g., Water, Ethanol) PolarAprotic Polar Aprotic (e.g., DMSO, Acetone) Nonpolar Nonpolar (e.g., Toluene, Hexane) LowSol->PolarProtic GoodSol->PolarProtic GoodSol->PolarAprotic VeryLowSol Very Low Solubility VeryLowSol->Nonpolar start Start: Obtain Pure Compound & Solvents prep Step 1: Preparation Weigh excess compound into vials. Add precise volume of solvent. start->prep agitate Step 2: Equilibration Agitate in thermostatic shaker (e.g., 25°C, 24-48h). prep->agitate separate Step 3: Phase Separation Centrifuge samples at high speed to pellet undissolved solid. agitate->separate sample Step 4: Sampling & Filtration Withdraw supernatant. Filter through 0.22µm syringe filter. separate->sample quantify Step 5: Quantification Analyze filtrate concentration (e.g., via HPLC-UV). sample->quantify end End: Report Solubility Data (mg/mL or mol/L) quantify->end

Sources

Foundational

An In-depth Technical Guide to 2-Methoxy-3-methyl-5-nitropyridine: Synthesis, Properties, and Applications

Executive Summary: This technical guide provides a comprehensive overview of 2-Methoxy-3-methyl-5-nitropyridine, a key intermediate in the pharmaceutical and fine chemical industries. The document delves into its plausib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This technical guide provides a comprehensive overview of 2-Methoxy-3-methyl-5-nitropyridine, a key intermediate in the pharmaceutical and fine chemical industries. The document delves into its plausible historical discovery, detailed physicochemical and spectroscopic properties, and various synthesis methodologies. A step-by-step experimental protocol for a common synthetic route is provided, along with an analysis of its critical applications in drug discovery and organic synthesis. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the utility of this versatile molecule.

Introduction: The Significance of Substituted Nitropyridines in Medicinal Chemistry

Substituted pyridines are a cornerstone of modern medicinal chemistry, with the pyridine scaffold being a prevalent feature in numerous approved pharmaceutical agents. The introduction of a nitro group to the pyridine ring, creating nitropyridines, significantly alters the electronic properties of the molecule, rendering it a versatile building block for a diverse array of complex chemical entities. The strong electron-withdrawing nature of the nitro group facilitates nucleophilic aromatic substitution reactions, enabling the introduction of various functional groups. This reactivity, coupled with the biological relevance of the pyridine core, has made nitropyridine derivatives invaluable intermediates in the synthesis of novel therapeutics.

2-Methoxy-3-methyl-5-nitropyridine (CAS No. 89694-10-0) is a prime example of a highly functionalized nitropyridine intermediate. Its unique arrangement of a methoxy group, a methyl group, and a nitro group on the pyridine ring provides multiple reactive sites and steric influences, allowing for precise and controlled chemical transformations. This guide aims to provide a detailed technical overview of this important molecule.

A Plausible History and Discovery of 2-Methoxy-3-methyl-5-nitropyridine

The synthesis of this specific molecule likely emerged from systematic explorations of the reactivity of substituted pyridines. The foundational work on the nitration of pyridines, often a challenging reaction due to the electron-deficient nature of the ring, paved the way for the synthesis of various nitropyridine isomers. Subsequently, the development of methods for the introduction of alkoxy and alkyl groups onto the pyridine scaffold would have been essential. It is plausible that 2-Methoxy-3-methyl-5-nitropyridine was first synthesized in a corporate or academic laboratory focused on the creation of novel pharmaceutical intermediates. Its value would have been quickly recognized due to its potential for elaboration into more complex, biologically active molecules.

Physicochemical and Spectroscopic Properties

2-Methoxy-3-methyl-5-nitropyridine is typically a solid at room temperature, with a color ranging from off-white to yellow.[1] Its solubility is generally low in water but good in common organic solvents.[1] A detailed summary of its physicochemical and spectroscopic properties is presented in Table 1.

Table 1: Physicochemical and Spectroscopic Properties of 2-Methoxy-3-methyl-5-nitropyridine

PropertyValueSource(s)
IUPAC Name 2-methoxy-3-methyl-5-nitropyridineChemScene[2]
CAS Number 89694-10-0Georganics[3]
Molecular Formula C₇H₈N₂O₃ChemScene[2]
Molecular Weight 168.15 g/mol ChemScene[2]
Appearance Solid (likely, based on similar compounds)Pipzine Chemicals[1]
Melting Point Not reported, but expected to be a solidPipzine Chemicals[1]
Boiling Point Not determinedPipzine Chemicals[1]
Solubility Low in water; Soluble in ethanol, dichloromethane (expected)Pipzine Chemicals[1]
¹H NMR Spectrum (Predicted) δ (ppm): ~8.9 (s, 1H, H-6), ~8.2 (s, 1H, H-4), ~4.0 (s, 3H, OCH₃), ~2.4 (s, 3H, CH₃)-
¹³C NMR Spectrum (Predicted) δ (ppm): ~160 (C-2), ~145 (C-5), ~140 (C-6), ~135 (C-4), ~120 (C-3), ~55 (OCH₃), ~15 (CH₃)-
IR Spectrum (Predicted, cm⁻¹) ~3100-3000 (Ar C-H), ~2950-2850 (Alkyl C-H), ~1580, 1470 (Ar C=C), ~1520, 1350 (N-O, nitro), ~1250 (C-O, ether)-
Mass Spectrum (EI, m/z) M⁺ at 168, fragments from loss of NO₂, OCH₃, CH₃-

Note: Predicted spectroscopic data is based on the analysis of similar compounds and general principles of spectroscopy. Experimental data should be obtained for confirmation.

Synthesis Methodologies

Several synthetic routes to 2-Methoxy-3-methyl-5-nitropyridine have been developed, typically starting from commercially available pyridine derivatives. A common strategy involves the sequential functionalization of the pyridine ring.

One plausible and widely applicable approach begins with a substituted pyridine and involves halogenation, methoxylation, methylation, and nitration, though the order of these steps can be varied to achieve the desired regioselectivity.[4] A general representation of such a multi-step synthesis is outlined below.

Synthesis_Pathway Pyridine Substituted Pyridine Halogenated Halogenated Pyridine Pyridine->Halogenated Halogenation Methoxylated Methoxylated Pyridine Halogenated->Methoxylated Methoxylation Methylated Methylated Pyridine Methoxylated->Methylated Methylation Nitrated 2-Methoxy-3-methyl- 5-nitropyridine Methylated->Nitrated Nitration

Caption: A generalized multi-step synthesis of 2-Methoxy-3-methyl-5-nitropyridine.

An alternative and often more efficient approach starts with a pre-functionalized pyridine, such as 2-chloro-3-methyl-5-nitropyridine, and introduces the methoxy group in a nucleophilic substitution reaction.

Synthesis_Alternative Start 2-Chloro-3-methyl- 5-nitropyridine Product 2-Methoxy-3-methyl- 5-nitropyridine Start->Product Sodium Methoxide

Caption: Synthesis via nucleophilic substitution of a chlorinated precursor.

The choice of synthetic route depends on the availability and cost of starting materials, as well as the desired scale of the reaction. The latter method, involving nucleophilic substitution of a chloro-precursor, is often preferred for its high yield and selectivity.

Experimental Protocols

The following is a detailed, step-by-step methodology for the synthesis of 2-Methoxy-3-methyl-5-nitropyridine from 2-Chloro-3-methyl-5-nitropyridine. This protocol is adapted from established procedures for similar methoxylation reactions of chloropyridines.

Synthesis of 2-Methoxy-3-methyl-5-nitropyridine

  • Materials:

    • 2-Chloro-3-methyl-5-nitropyridine

    • Sodium methoxide

    • Anhydrous methanol

    • Dichloromethane

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

    • Rotary evaporator

    • Separatory funnel

  • Procedure:

    • To a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol in a round-bottom flask, add 2-Chloro-3-methyl-5-nitropyridine (1.0 equivalent) portion-wise at room temperature with stirring.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add water and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography to obtain pure 2-Methoxy-3-methyl-5-nitropyridine.

Experimental_Workflow Start Dissolve Sodium Methoxide in Methanol Add Add 2-Chloro-3-methyl- 5-nitropyridine Start->Add Reflux Reflux for 2-4 hours Add->Reflux Evaporate Evaporate Methanol Reflux->Evaporate Extract Extract with Dichloromethane Evaporate->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate to obtain Crude Product Dry->Concentrate Purify Purify by Recrystallization or Chromatography Concentrate->Purify Final Pure 2-Methoxy-3-methyl- 5-nitropyridine Purify->Final

Caption: Experimental workflow for the synthesis of 2-Methoxy-3-methyl-5-nitropyridine.

Applications in Drug Discovery and Organic Synthesis

2-Methoxy-3-methyl-5-nitropyridine is a valuable intermediate in the synthesis of a variety of biologically active molecules.[1] Its utility stems from the reactivity of the nitro group, which can be readily reduced to an amino group. This amino functionality serves as a handle for further chemical modifications, such as amide bond formation, diazotization, and the construction of heterocyclic rings.

The pyridine nitrogen and the methoxy and methyl substituents also influence the molecule's reactivity and can play a role in the binding of the final drug candidate to its biological target. This compound and its derivatives are key components in the synthesis of certain antibacterial agents and other pharmaceuticals.

Safety and Handling

2-Methoxy-3-methyl-5-nitropyridine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Based on data for similar compounds like 2-Methoxy-5-nitropyridine, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5] A comprehensive review of the Safety Data Sheet (SDS) is essential before handling this compound.

Conclusion

2-Methoxy-3-methyl-5-nitropyridine is a strategically important chemical intermediate with significant applications in medicinal chemistry and organic synthesis. Its unique substitution pattern provides a versatile platform for the construction of complex molecular architectures. While its specific discovery story is not well-documented, its existence is a testament to the ongoing development of synthetic methodologies for functionalized pyridines. A thorough understanding of its properties, synthesis, and reactivity is crucial for any researcher or drug development professional working with this valuable compound.

References

  • Pipzine Chemicals. 2-Methoxy-3-Methyl-5-Nitropyridine. Available at: [Link]

  • Georganics. 2-Methoxy-3-methyl-5-nitropyridine - High purity. Available at: [Link]

  • Pipzine Chemicals. What are the synthesis methods of 2-methoxy-3-methyl-5-nitropyridine?. In: 2-Methoxy-3-Methyl-5-Nitropyridine. Available at: [Link]

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Exploratory

Technical Monograph: Research Applications of 2-Methoxy-3-methyl-5-nitropyridine

[1] CAS Registry Number: 89694-10-0 Molecular Formula: C₇H₈N₂O₃ Molecular Weight: 168.15 g/mol [1] Executive Summary In the landscape of heterocyclic drug discovery, 2-Methoxy-3-methyl-5-nitropyridine serves as a high-va...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS Registry Number: 89694-10-0 Molecular Formula: C₇H₈N₂O₃ Molecular Weight: 168.15 g/mol [1]

Executive Summary

In the landscape of heterocyclic drug discovery, 2-Methoxy-3-methyl-5-nitropyridine serves as a high-value "masking" scaffold.[1] Unlike simple pyridines, this trisubstituted core offers a unique triad of chemical features: a nitro group serving as a latent amine for coupling, a methoxy group acting as a protected pyridone or directing group, and a 3-methyl substituent that provides critical steric bulk to restrict conformational rotation in downstream drug candidates.

This guide details the technical utility of this compound, moving beyond basic characterization to its role as a linchpin in synthesizing Corticotropin-Releasing Hormone Receptor 2 (CRHR2) antagonists , fused benzazepines for epilepsy and cancer therapy, and next-generation agrochemicals.

Chemical Profile & Reactivity

The molecule is defined by its push-pull electronic system.[1] The electron-withdrawing nitro group at C5 activates the ring, while the electron-donating methoxy group at C2 modulates this activity, preventing the ring from becoming too electron-deficient.

Key Reactivity Zones[1][3]
  • C5-Nitro Group (The Anchor): Readily reducible to a primary amine (–NH₂).[1] This is the primary "exit vector" for medicinal chemistry, allowing the formation of amides, ureas, or sulfonamides.

  • C2-Methoxy Group (The Mask): Stable under standard basic conditions but can be cleaved (demethylated) using HBr or BBr₃ to reveal a 2-pyridone tautomer, a pharmacophore often used to increase hydrogen-bonding potential in active sites.[1]

  • C3-Methyl Group (The Steric Lock): Often overlooked, this methyl group is crucial for atropisomerism control .[1] In biaryl drug candidates, it introduces a steric clash that forces the pyridine ring out of planarity, potentially improving selectivity for deep protein pockets.

Synthetic Utility: The "Hub" Concept

The compound rarely serves as an end-product.[1] Instead, it acts as a divergence point. The most critical transformation is the chemoselective reduction of the nitro group to an amine, enabling the scaffold to be "clicked" into larger molecular architectures.

Reaction Pathway Visualization

The following diagram illustrates the central role of 2-Methoxy-3-methyl-5-nitropyridine in generating high-value pharmaceutical intermediates.

ReactionHub Precursor 2-Chloro-3-methyl- 5-nitropyridine Target 2-Methoxy-3-methyl- 5-nitropyridine (THE CORE) Precursor->Target NaOMe, MeOH SNAr (Methoxylation) Amine 2-Methoxy-3-methyl- 5-aminopyridine Target->Amine Fe/HCl or H2/Pd Nitro Reduction Pyridone 3-Methyl-5-nitro- 2-pyridone Target->Pyridone HBr/HOAc Demethylation Drug1 CRHR2 Antagonists (Urea Derivatives) Amine->Drug1 Isocyanate Coupling Drug2 Fused Benzazepines (Cancer/Epilepsy) Amine->Drug2 Cyclization

Figure 1: The synthetic divergence from the nitropyridine core to bioactive pharmaceutical classes.[1]

Medicinal Chemistry Applications

A. CRHR2 Antagonists (Inflammation & Anxiety)

Research indicates this scaffold is pivotal in developing antagonists for the Corticotropin-Releasing Hormone Receptor 2 (CRHR2) .[1]

  • Mechanism: The 5-amino derivative (obtained via reduction) is coupled with isocyanates to form urea-based ligands.[1]

  • Role of the Scaffold: The 2-methoxy pyridine ring mimics the electronic properties of natural ligands, while the 3-methyl group optimizes the fit within the hydrophobic pocket of the GPCR, enhancing potency (IC₅₀ values often in the nanomolar range).[1]

B. Fused Benzazepines (Oncology & Epilepsy)

Recent patent literature (e.g., WO2024160366) highlights the use of this compound in synthesizing pyrido[3,2-d][1]benzazepin-6-ones .[1]

  • Application: These fused systems modulate System xc- , a cystine/glutamate antiporter implicated in ferroptosis (a type of cell death) and excitotoxicity.[1]

  • Significance: This represents a shift from traditional antimalarial uses (like Pyronaridine analogs) toward complex neurological and oncological targets.[1]

Experimental Protocols

Protocol A: Synthesis of the Core (Methoxylation)

For researchers starting from the chlorinated precursor.[1]

Rationale: The 2-chloro position is highly activated for Nucleophilic Aromatic Substitution (S_NAr) due to the para-nitro group.[1]

  • Setup: Charge a reaction vessel with 2-chloro-3-methyl-5-nitropyridine (1.0 eq) and methanol (10 vol).

  • Reagent Addition: Slowly add Sodium Methoxide (1.1 eq, 25% wt in MeOH) at 0°C to prevent side reactions.

  • Reaction: Warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LCMS.[1]

  • Workup: Quench with water. The product often precipitates as a solid. Filter and wash with cold water. If oil forms, extract with Dichloromethane (DCM).[1]

  • Validation: NMR should show the disappearance of the C-Cl shift and appearance of a methoxy singlet (~4.0 ppm).

Protocol B: Nitro Reduction to Amine (Iron-Mediated)

Adapted from Patent WO2024160366 for high chemoselectivity.[1]

Rationale: While catalytic hydrogenation (H₂/Pd) is common, it can sometimes reduce the pyridine ring or remove halogens if present elsewhere.[1] Iron/HCl is preferred for its robustness and specificity to the nitro group.

Materials:

  • 2-Methoxy-3-methyl-5-nitropyridine (1.0 eq)[1][2][3]

  • Iron powder (3.5 eq, fine mesh)[1]

  • Concentrated HCl (0.1 eq, catalytic)[1]

  • Solvent: Ethanol/Water (4:1 ratio)[1]

Procedure:

  • Dissolution: Dissolve the nitropyridine in Ethanol/Water and heat to 60°C.

  • Activation: Add the Iron powder, followed by the slow, dropwise addition of HCl. Caution: Exothermic reaction.[1]

  • Reflux: Heat to 80°C (reflux) for 30–60 minutes. The mixture will turn dark/brown (iron oxides).[1]

  • Filtration: Cool to room temperature. Filter the mixture through a Celite pad to remove iron residues. Wash the pad with Ethanol.

  • Isolation: Concentrate the filtrate. Neutralize the residue with saturated NaHCO₃ solution and extract with Ethyl Acetate (3x).[1][4]

  • Yield: Dry organic layers over MgSO₄ and concentrate. Expect a brown/yellow oil or solid (2-Methoxy-3-methyl-5-aminopyridine).[1]

Data Summary Table

Parameter Value Notes
Precursor 2-Chloro-3-methyl-5-nitropyridine Commercially available building block
Target Product 2-Methoxy-3-methyl-5-aminopyridine Key Drug Intermediate
Typical Yield 85% - 92% High efficiency via Fe/HCl reduction

| Appearance | Yellow/Brown Oil or Solid | Oxidizes slowly in air; store under N₂ |[1][5]

References

  • World Intellectual Property Organization (WIPO). (2019).[1] Fused cyclic urea derivatives as CRHR2 antagonist.[1] Patent WO2019198692A1.[1]

  • World Intellectual Property Organization (WIPO). (2024).[1] Fused benzazepine derivatives for use in the treatment of cancer and epilepsy.[4] Patent WO2024160366A1.[1][4]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 13626786, 2-Methoxy-3-methyl-5-nitropyridine.[1][1]

  • ChemicalBook. (2024).[1][6][7] Synthesis protocols for Nitropyridine derivatives.[1]

Sources

Foundational

The Strategic Utility of 2-Methoxy-3-methyl-5-nitropyridine in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Value Proposition of a Polysubstituted Pyridine The pyridine scaffold is a cornerstone of medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Value Proposition of a Polysubstituted Pyridine

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs. The strategic placement of functional groups on this heterocyclic core allows for the fine-tuning of a molecule's physicochemical properties, pharmacokinetic profile, and target engagement. 2-Methoxy-3-methyl-5-nitropyridine emerges as a particularly valuable building block due to the orthogonal reactivity of its substituents. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, while also serving as a precursor to a synthetically versatile amino group. The methoxy and methyl groups, on the other hand, offer steric and electronic modulation, influencing the regioselectivity of reactions and providing points for further functionalization. This unique combination of features makes it an attractive starting material for the synthesis of complex, biologically active molecules.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and spectral properties is paramount for its effective use in synthesis. The table below summarizes the key physicochemical data for 2-methoxy-3-methyl-5-nitropyridine.

PropertyValueSource
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
Appearance Light yellow to yellow crystalline solid
Melting Point Not reported in primary literature-
Boiling Point Not reported in primary literature-
Solubility Soluble in common organic solvents (e.g., ethanol, dichloromethane); low solubility in water.
CAS Number 89694-10-0

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆): δ 8.94 (s, 1H), 6.97 (s, 1H), 3.99 (s, 3H), 2.58 (s, 3H).[2]

  • LRMS (m/z relative intensity): 168 (M+, 98), 167 (100), 151 (34), 138 (24), 80 (17).[2]

The proton NMR spectrum is expected to show distinct singlets for the two aromatic protons, the methoxy protons, and the methyl protons, with the exact chemical shifts influenced by the electronic environment of the pyridine ring.

Synthesis of 2-Methoxy-3-methyl-5-nitropyridine: A Strategic Overview

Several synthetic strategies can be envisioned for the preparation of 2-methoxy-3-methyl-5-nitropyridine, generally involving the sequential introduction of the substituents onto a pyridine core. A common approach involves the nitration of a pre-functionalized pyridine.

Synthesis_Overview Start Pyridine Precursor Step1 Halogenation Start->Step1 Step2 Methoxylation Step1->Step2 Step3 Methylation Step2->Step3 Step4 Nitration Step3->Step4 Product 2-Methoxy-3-methyl-5-nitropyridine Step4->Product

Caption: General synthetic workflow for 2-methoxy-3-methyl-5-nitropyridine.

A more detailed, multi-step synthesis starting from 2-aminopyridine is outlined in the patent literature.[3] This process involves nitration, diazotization to a hydroxyl group, chlorination, and finally methoxylation and methylation. The precise order and conditions of these steps are crucial for achieving a good overall yield and purity.

Key Synthetic Transformations and Mechanistic Insights

The synthetic utility of 2-methoxy-3-methyl-5-nitropyridine stems from the reactivity of its functional groups. The following sections detail the most important transformations, providing both mechanistic explanations and experimental protocols.

Reduction of the Nitro Group: Gateway to Aminopyridines

The reduction of the nitro group to an amine is arguably the most powerful transformation of this building block, opening up a vast chemical space for further derivatization. The resulting 5-amino-2-methoxy-3-methylpyridine is a key intermediate for the synthesis of a wide range of biologically active molecules.[4]

Mechanism of Catalytic Hydrogenation:

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes.[5] The reaction proceeds on the surface of a metal catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO₂). The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group.

Nitro_Reduction_Mechanism substrate R-NO₂ nitroso R-NO substrate->nitroso + 2[H] hydroxylamine R-NHOH nitroso->hydroxylamine + 2[H] amine R-NH₂ hydroxylamine->amine + 2[H]

Caption: Stepwise reduction of a nitro group to an amine.

Experimental Protocol: Catalytic Hydrogenation of 2-Methoxy-3-methyl-5-nitropyridine

The following protocol is adapted from a patented procedure for the reduction of a similar nitropyridine derivative.[3]

Materials:

  • 2-Methoxy-3-methyl-5-nitropyridine

  • Methanol

  • 10% Palladium on carbon (10% Pd/C)

  • Hydrogen gas

  • Dichloromethane

  • Deionized water

Procedure:

  • To a suitable hydrogenation reactor, add methanol, 2-methoxy-3-methyl-5-nitropyridine, and 10% Pd/C.

  • Pressurize the reactor with hydrogen gas to 0.01 MPa.

  • Heat the reaction mixture to 60-65 °C and stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully filter to recover the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • To the residue, add dichloromethane and extract twice.

  • Wash the combined organic extracts with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-amino-2-methoxy-3-methylpyridine.

Self-Validation: The progress of the reaction can be monitored by the consumption of the starting material and the appearance of the product, which will have a significantly different Rf value on a TLC plate. The final product should be characterized by ¹H NMR and mass spectrometry to confirm its identity and purity.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing nitro group, makes 2-methoxy-3-methyl-5-nitropyridine an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[6] This reaction allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, onto the pyridine ring.

Mechanism of SNAr:

The SNAr reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. The regioselectivity of the attack is dictated by the position of the electron-withdrawing groups.

SNAr_Mechanism reactants Ar-X + Nu⁻ meisenheimer [Ar(X)(Nu)]⁻ (Meisenheimer Complex) reactants->meisenheimer Addition (rate-determining) products Ar-Nu + X⁻ meisenheimer->products Elimination

Caption: General mechanism of nucleophilic aromatic substitution.

Application in the Synthesis of Kinase Inhibitors:

While a direct synthesis of a named kinase inhibitor using 2-methoxy-3-methyl-5-nitropyridine is not readily found in the primary literature, the closely related 2-amino-3-nitropyridine core is a key structural motif in a number of kinase inhibitors.[7] For instance, the synthesis of dual FLT3/Aurora kinase inhibitors involves the nucleophilic displacement of a chloride from a 2-amino-4-chloro-3-nitropyridine intermediate by various piperazine derivatives.[7] This highlights the potential of 2-methoxy-3-methyl-5-nitropyridine as a building block for the synthesis of novel kinase inhibitors, where the methoxy and methyl groups can be used to probe the steric and electronic requirements of the kinase active site.

Applications in Drug Discovery and Materials Science

The versatility of 2-methoxy-3-methyl-5-nitropyridine and its derivatives makes it a valuable tool for both drug discovery and materials science.

  • Medicinal Chemistry: As discussed, the aminopyridine derivative is a precursor to a wide range of biologically active molecules, including antibacterial agents and kinase inhibitors.[1][7] The ability to readily modify the pyridine core allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • Agrochemicals: The substituted pyridine motif is also found in a number of pesticides and herbicides. The unique electronic properties of the functionalized pyridine ring can lead to high selectivity and efficacy against specific pests or weeds.[1]

  • Materials Science: The electron-deficient nature of the nitropyridine ring, coupled with the potential for further functionalization, makes this building block a candidate for the development of novel organic electronic materials, such as those used in displays and sensors.[1]

Safety and Handling

2-Methoxy-3-methyl-5-nitropyridine should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Methoxy-3-methyl-5-nitropyridine is a valuable and versatile building block in organic synthesis. Its unique combination of functional groups allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules. The ability to readily convert the nitro group to an amine is a particularly powerful feature, enabling the synthesis of substituted aminopyridines that are key intermediates in the development of new pharmaceuticals, agrochemicals, and advanced materials. This guide has provided an in-depth overview of the synthesis, properties, and reactivity of this important building block, and it is our hope that it will serve as a valuable resource for researchers in the field.

References

  • Pipzine Chemicals. (n.d.). 2-Methoxy-3-Methyl-5-Nitropyridine. Retrieved from [Link]

  • Georganics. (n.d.). 2-Methoxy-3-methyl-5-nitropyridine. Retrieved from [Link]

  • Wallace, E. M., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(19), 8464–8487. [Link]

  • PrepChem. (n.d.). Synthesis of 2-methoxy-4-methyl-5-nitropyridine. Retrieved from [Link]

  • Nikol'skiy, V., Starosotnikov, A., & Bastrakov, M. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. [Link]

  • CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents. (n.d.).
  • Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - PMC - NIH. (2019). Retrieved from [Link]

  • CA2763574C - Process for the synthesis of 3-methyl-pyridine - Google Patents. (n.d.).
  • Discovery of 3-{5-[(6-amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile (MK-4965): a potent, orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitor with improved potency against key mutant viruses - PubMed. (2008). Retrieved from [Link]

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC - NIH. (2022). Retrieved from [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015). Retrieved from [Link]

  • 3‐Methylpyridine: Synthesis and Applications | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Retrieved from [Link]

  • Multi kinase inhibitors - Otava Chemicals. (n.d.). Retrieved from [Link]

  • A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine - PubMed. (2001). Retrieved from [Link]

  • Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS - ResearchGate. (2014). Retrieved from [Link]

  • Nucleophilic amination of methoxypyridines by a sodium hydride - DR-NTU. (n.d.). Retrieved from [Link]

  • Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PubMed Central. (n.d.). Retrieved from [Link]

  • 3-Methylpyridine - Wikipedia. (n.d.). Retrieved from [Link]

  • 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl] - PubMed Central. (n.d.). Retrieved from [Link]

  • 5-Bromo-2-methoxy-4-methyl-3-nitropyridine - Chem-Impex. (n.d.). Retrieved from [Link]

  • 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 - PubChem. (n.d.). Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to the Safe Handling of 2-Methoxy-3-methyl-5-nitropyridine

Foreword: The advancement of pharmaceutical and agrochemical research relies on the innovative use of complex synthetic intermediates. 2-Methoxy-3-methyl-5-nitropyridine is one such building block, pivotal in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The advancement of pharmaceutical and agrochemical research relies on the innovative use of complex synthetic intermediates. 2-Methoxy-3-methyl-5-nitropyridine is one such building block, pivotal in the synthesis of novel bioactive molecules.[1][2] Its utility, however, is paired with a significant hazard profile that demands a comprehensive understanding and rigorous adherence to safety protocols. This guide is designed for the trained researcher, scientist, and drug development professional. It moves beyond mere compliance, aiming to instill a deep, causality-driven approach to safety, ensuring that innovation and well-being proceed hand-in-hand. The information herein is synthesized from authoritative safety data sheets of structurally similar compounds to provide a conservative and robust safety framework.

Section 1: Compound Identification and Physicochemical Properties

A foundational understanding of a chemical's properties is the first step in safe handling. These characteristics influence its behavior under various laboratory conditions, from storage to reaction.

Table 1: Physicochemical Data for 2-Methoxy-3-methyl-5-nitropyridine

Property Value Source
CAS Number 89694-10-0 [3]
Molecular Formula C₇H₈N₂O₃ [1][3]
Molar Mass 168.15 g/mol [1][3]
Appearance Solid (likely) [1]
Solubility in Water Low (expected) [1]

| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., ethanol, dichloromethane) |[1] |

Section 2: Hazard Identification and Toxicological Profile

2-Methoxy-3-methyl-5-nitropyridine is not extensively studied on its own, but based on the known hazards of nitropyridine derivatives, it must be treated with significant caution. The following GHS classifications are extrapolated from closely related analogues to establish a proactive safety posture.

Table 2: GHS Hazard Classification

Hazard Class Hazard Statement GHS Code Precautionary Statement Codes (Examples) Primary Sources
Acute Toxicity, Oral Harmful if swallowed H302 P264, P270, P301+P312 [4]
Skin Irritation Causes skin irritation H315 P280, P302+P352, P332+P313 [4][5][6]
Eye Irritation Causes serious eye irritation H319 P280, P305+P351+P338, P337+P313 [4][5][6]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation H335 P261, P271, P304+P340 [4][5][6]

| Flammability | Flammable liquid and vapour (Note: While likely a solid, it may have a low flash point or be combustible upon heating) | H226 | P210, P233, P240 |[7] |

Toxicological Narrative:

The primary routes of exposure are inhalation of dust, skin/eye contact, and ingestion. The nitro group and pyridine ring are functionalities known to be biologically active.

  • Oral Toxicity (H302): Ingestion can lead to systemic toxicity. Do not eat, drink, or smoke in laboratory areas.[4]

  • Dermal and Ocular Irritation (H315, H319): Direct contact with the solid or its solutions can cause significant skin and eye irritation.[4][5][6] Prolonged contact may lead to more severe damage. The causality lies in the chemical's ability to denature proteins and disrupt cell membranes upon contact.

  • Respiratory Irritation (H335): Inhalation of airborne dust can irritate the mucous membranes and the respiratory tract, leading to coughing and shortness of breath.[4][5][6] This underscores the critical importance of handling the compound within a certified chemical fume hood.

Section 3: The Hierarchy of Controls: A System for Self-Validating Safety

Effective safety is not just about personal protective equipment (PPE); it's a systematic approach to risk mitigation. The hierarchy of controls provides a framework for implementing the most effective and reliable safety measures.

cluster_controls Hierarchy of Hazard Controls elimination Elimination (Remove the hazard) substitution Substitution (Replace with a less hazardous substance) elimination->substitution Most Effective engineering Engineering Controls (Isolate people from the hazard) substitution->engineering admin Administrative Controls (Change the way people work) engineering->admin ppe Personal Protective Equipment (PPE) (Protect the worker with personal equipment) admin->ppe Least Effective

Caption: The Hierarchy of Hazard Controls, prioritizing the most effective measures.

  • Engineering Controls (Primary Barrier): The most critical control for this compound is to handle it exclusively within a properly functioning chemical fume hood . This isolates the researcher from dust and vapors. Ensure ventilation systems are certified and appropriate for chemical handling.[4][6]

  • Administrative Controls:

    • Develop a substance-specific Standard Operating Procedure (SOP).

    • Ensure all personnel are trained on the hazards and handling procedures.

    • Restrict access to the compound to authorized and trained personnel only.

    • Always work in a well-lit and uncluttered area.

  • Personal Protective Equipment (PPE): PPE is the final barrier and must be used in conjunction with the controls above.

    • Hand Protection: Wear nitrile or neoprene gloves.[6] Always check the manufacturer's breakthrough time data. Double-gloving is recommended for extended operations.

    • Eye and Face Protection: Chemical safety goggles are mandatory.[6] A face shield should be worn in addition to goggles when there is a risk of splashing or spattering.[6]

    • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[6]

    • Respiratory Protection: Not typically required if work is conducted within a certified fume hood. If engineering controls are not available or fail, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[6]

Section 4: Standard Operating Protocol for Safe Handling and Use

This protocol provides a self-validating workflow. Each step is designed to preemptively address a potential risk.

prep 1. Preparation - Verify fume hood function. - Don all required PPE. - Locate emergency equipment. weigh 2. Weighing & Dispensing - Perform ONLY in fume hood. - Use non-sparking tools. - Ground equipment if necessary. prep->weigh reaction 3. Addition to Reaction - Add reagent slowly. - Monitor for exotherms. - Keep container closed when not in use. weigh->reaction cleanup 4. Decontamination & Cleanup - Wipe down surfaces with appropriate solvent. - Dispose of contaminated materials as hazardous waste. reaction->cleanup waste 5. Waste Disposal - Segregate waste stream. - Label container clearly. - Follow institutional guidelines. cleanup->waste end 6. Final Steps - Remove PPE in correct order. - Wash hands thoroughly. waste->end

Caption: A systematic workflow for the safe handling of the compound.

Step-by-Step Methodology:

  • Pre-Handling Verification:

    • Confirm that the chemical fume hood has a valid certification and is drawing correctly.

    • Don all required PPE as specified in Section 3.

    • Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[6]

    • Have appropriate spill cleanup materials ready.

  • Aliquotting and Weighing:

    • Perform all manipulations of the solid compound within the fume hood to prevent inhalation of dust.

    • Use antistatic tools and weigh boats where possible.

    • Keep the primary container tightly sealed when not in use.[4][6]

  • Use in Reactions:

    • When adding to a reaction vessel, do so slowly and in a controlled manner.

    • Be aware of potential incompatibilities, especially with strong oxidizing agents.[5][7]

  • Post-Handling Decontamination:

    • Carefully wipe down the work surface, balance, and any equipment with a suitable solvent (e.g., ethanol) and paper towels.

    • Treat all disposable materials used (gloves, towels, weigh boats) as hazardous waste.

Section 5: Emergency Procedures

Rapid and correct response during an emergency is critical to minimizing harm.

Caption: Logical decision flow for responding to a chemical spill.

  • In Case of Inhalation: Immediately move the affected person to fresh air.[4][5] If breathing is difficult or symptoms persist, seek immediate medical attention.

  • In Case of Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][5] Seek medical attention if irritation develops or persists.[4][5]

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention from an ophthalmologist.

  • In Case of Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water.[4][7] Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[5]

  • Spill Response:

    • Minor Spill (inside fume hood): Absorb with an inert dry material (e.g., vermiculite, sand) and place in a sealed container for disposal. Clean the area with a suitable solvent.

    • Major Spill (outside fume hood or large quantity): Evacuate the immediate area and alert others. Prevent entry. If safe to do so, increase ventilation. Contact your institution's emergency response team.

Section 6: Storage, Stability, and Reactivity

Improper storage is a common cause of laboratory incidents. Understanding the compound's reactivity is key to preventing them.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[5][6][7] The storage area should be locked and designated for hazardous chemicals.[5][6] Keep away from all sources of ignition, including heat, sparks, and open flames.[5][7]

  • Chemical Stability: The compound is stable under recommended storage conditions.[4][6]

  • Incompatible Materials: Avoid strong oxidizing agents.[5][6][7] Contact with these materials can cause a vigorous, potentially explosive reaction.

  • Hazardous Decomposition Products: Combustion or thermal decomposition will produce toxic and corrosive gases, including oxides of nitrogen (NOx) and carbon (CO, CO₂).[4]

Section 7: Disposal Considerations

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Waste Management: All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.

  • Procedure: Dispose of contents and container in accordance with all local, regional, and national regulations.[4][6] Do not dispose of down the drain or with general laboratory trash. Contact a licensed professional waste disposal service for proper disposal.[5]

References

  • Safety Data Sheet for 2-Methyl-3-nitropyridine. (2014-01-23). Thermo Fisher Scientific. (Note: A direct deep link was not available, search for CAS No. 18699-87-1 on the provider's SDS portal).

  • Safety Data Sheet for 2-Methoxy-3-methylpyrazine. (2025-12-22). Thermo Fisher Scientific. (Note: A direct deep link was not available, search for CAS No. 2847-30-5 on the provider's SDS portal).

  • Safety Data Sheet for 2-Methoxy-5-nitropyridine. Jubilant Ingrevia Limited. (Note: A direct deep link to the SDS was not available from the search results).

  • Safety Data Sheet for a related nitropyridine derivative. (2025-11-06). MilliporeSigma.

  • Safety Data Sheet for 2-Methyl-5-nitropyridine. (2016-12-08). SynQuest Laboratories, Inc. (Note: A direct deep link to the SDS was not available from the search results).

  • 2-Methoxy-3-Methyl-5-Nitropyridine Product Page. Pipzine Chemicals.

  • Safety Data Sheet for 2-Methoxypyridine. (2025-08-26). MilliporeSigma.

  • 2-Methoxy-3-methyl-5-nitropyridine Product Page. ChemScene.

  • Safety Information for 2-methoxy-3-methyl pyrazine. The Good Scents Company.

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2024). MDPI.

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Synthesis of 2-Methoxy-3-methyl-5-nitropyridine

Introduction and Scientific Principle 2-Methoxy-3-methyl-5-nitropyridine is a valuable heterocyclic compound, often utilized as a building block in the synthesis of more complex molecules in medicinal and materials chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Principle

2-Methoxy-3-methyl-5-nitropyridine is a valuable heterocyclic compound, often utilized as a building block in the synthesis of more complex molecules in medicinal and materials chemistry.[1] Its synthesis is most commonly achieved through the nitration of the corresponding pyridine precursor. This process is a classic example of an electrophilic aromatic substitution (SEAr) reaction.

The Underlying Mechanism: The electron-deficient nature of the pyridine ring typically makes it resistant to electrophilic substitution.[2][3] However, the presence of electron-donating groups—in this case, a methoxy group at the 2-position and a methyl group at the 3-position—activates the ring, making it more susceptible to electrophilic attack. The reaction proceeds via the in-situ generation of the highly reactive nitronium ion (NO₂⁺) from a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid, which then loses a molecule of water to form the nitronium electrophile. The directing effects of the existing substituents guide the incoming nitro group primarily to the 5-position, away from the more sterically hindered positions.

Materials, Reagents, and Equipment

Successful and safe execution of this protocol requires high-purity reagents and appropriate laboratory equipment.

Table 1: Reagents and Chemicals
ReagentCAS NumberMolecular FormulaPurity/ConcentrationSupplier Example
2-Methoxy-3-methylpyridine27062-95-5C₇H₉NO≥98%Sigma-Aldrich, TCI
Fuming Nitric Acid7697-37-2HNO₃≥90%MilliporeSigma
Concentrated Sulfuric Acid7664-93-9H₂SO₄95-98%Fisher Scientific
Deionized Water7732-18-5H₂ON/AIn-house
Isopropanol (for recrystallization)67-63-0C₃H₈OACS GradeVWR
Sodium Bicarbonate (for neutralization)144-55-8NaHCO₃ACS GradeJ.T.Baker
Anhydrous Magnesium Sulfate7487-88-9MgSO₄≥97%Acros Organics
Dichloromethane (for extraction)75-09-2CH₂Cl₂ACS GradeEMD Millipore
Table 2: Laboratory Equipment
EquipmentDescription
Three-neck round-bottom flask250 mL, with appropriate stoppers
Magnetic stirrer and stir bar
Dropping funnel100 mL, pressure-equalizing
ThermometerLow-temperature, -20°C to 100°C
Ice-salt bathFor maintaining low reaction temperatures
Buchner funnel and filter flaskFor vacuum filtration
Glass beakers and Erlenmeyer flasksVarious sizes
Rotary evaporatorFor solvent removal
Vacuum ovenFor drying the final product
Standard laboratory glasswareGraduated cylinders, funnels, etc.
Personal Protective Equipment (PPE)See Section 4 for details

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving corrosive acids must be performed inside a certified chemical fume hood.

Workflow Overview

G prep Step 1: Prepare Nitrating Mixture (H₂SO₄ + HNO₃ in Ice Bath) setup Step 2: Reaction Setup (Substrate in H₂SO₄ at 0°C) addition Step 3: Slow Addition of Nitrating Mix (Maintain 0-5°C) setup->addition react Step 4: Reaction Stirring (Monitor by TLC) addition->react quench Step 5: Quenching (Pour onto Crushed Ice) react->quench isolate Step 6: Isolation (Vacuum Filtration) quench->isolate purify Step 7: Purification (Recrystallization) isolate->purify dry Step 8: Drying (Vacuum Oven) purify->dry char Step 9: Characterization (NMR, MS, MP) dry->char

Caption: High-level workflow for the synthesis of 2-Methoxy-3-methyl-5-nitropyridine.

Step-by-Step Procedure

1. Preparation of the Nitrating Mixture (Caution: Highly Exothermic) a. In a 100 mL beaker placed within an ice-salt bath, add 25 mL of concentrated sulfuric acid (95-98%). b. Begin gentle stirring and allow the acid to cool to below 5°C. c. Using a dropping funnel, add 10 mL of fuming nitric acid (≥90%) dropwise to the cold sulfuric acid over a period of 20-30 minutes. d. Causality: The slow, dropwise addition to pre-chilled sulfuric acid is critical to dissipate the significant heat generated during the formation of the nitronium ion. Failure to control the temperature can lead to a runaway reaction and decomposition of the nitrating agent.[4][5] Keep this mixture cold until use.

2. Reaction Setup a. Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a pressure-equalizing dropping funnel. b. Charge the flask with 10.0 g of 2-Methoxy-3-methylpyridine. c. Place the flask in an ice-salt bath and add 40 mL of concentrated sulfuric acid slowly while stirring. The substrate will dissolve to form the pyridinium salt. d. Cool the resulting solution to 0-5°C.

3. Nitration a. Transfer the cold nitrating mixture prepared in Step 1 into the dropping funnel. b. Add the nitrating mixture dropwise to the stirred solution of the substrate over approximately 1 hour. c. Critical Control Point: Meticulously maintain the internal reaction temperature between 0°C and 5°C throughout the addition. A rapid temperature increase indicates that the addition rate is too fast.[5] d. After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2 hours.

4. Reaction Monitoring a. Progress can be monitored by Thin Layer Chromatography (TLC). Withdraw a small aliquot, quench it in ice water, extract with dichloromethane, and spot on a silica plate (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) to check for the consumption of the starting material.

5. Quenching and Product Isolation a. Fill a 1 L beaker with approximately 400 g of crushed ice. b. Causality: Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This step quenches the reaction and neutralizes the bulk of the strong acid in a controlled manner, causing the organic product to precipitate. The large volume of ice absorbs the heat of dilution. c. A yellow solid should precipitate. Allow the ice to melt completely while stirring. d. Neutralize the acidic slurry by the slow, portion-wise addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas. e. Collect the crude solid product by vacuum filtration using a Buchner funnel. f. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual salts.

6. Purification by Recrystallization a. Transfer the crude solid to an Erlenmeyer flask. b. Add a minimal amount of hot isopropanol to dissolve the solid completely. c. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. d. Collect the purified, crystalline product by vacuum filtration, washing the crystals with a small amount of cold isopropanol.

7. Drying a. Dry the purified product in a vacuum oven at 40-45°C overnight to a constant weight. The final product is typically a light yellow crystalline solid.

Safety, Handling, and Waste Disposal

Nitration reactions are inherently hazardous and demand strict adherence to safety protocols.[6]

Reaction Mechanism Visualization

G cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack HNO3 H-O-NO₂ H2SO4 H₂SO₄ Protonated_HNO3 H₂O⁺-NO₂ NO2_plusH2O NO2_plusH2O Protonated_HNO3->NO2_plusH2O Dehydration NO2_plus NO₂⁺ (Nitronium Ion) HSO4_minus HSO₄⁻ H2O H₂O HNO3H2SO4 HNO3H2SO4 Protonated_HNO3HSO4_minus Protonated_HNO3HSO4_minus HNO3H2SO4->Protonated_HNO3HSO4_minus Protonation Pyridine 2-MeO-3-Me-Pyridine Sigma_Complex Sigma Complex (Resonance Stabilized) Pyridine->Sigma_Complex + NO₂⁺ Product 2-MeO-3-Me-5-Nitro-Pyridine Sigma_Complex->Product - H⁺

Caption: Mechanism of electrophilic nitration of the pyridine substrate.

Core Safety Mandates
  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a chemical-resistant apron, and heavy-duty acid-resistant gloves (e.g., butyl rubber or Viton) when handling concentrated acids.[7][8]

  • Fume Hood: All steps, especially the handling of fuming nitric acid and the reaction itself, must be performed in a well-ventilated chemical fume hood to avoid inhalation of toxic and corrosive fumes.[6]

  • Violent Reactivity: Nitric acid is a powerful oxidizer that can react violently or explosively with organic compounds (including solvents like acetone), reducing agents, and metals.[7][9] Never mix nitric acid waste with organic solvent waste.[9][10]

  • Exothermic Hazards: The mixing of acids and the quenching process are highly exothermic. Strict temperature control is essential to prevent a runaway reaction, which can lead to a dangerous pressure buildup and vessel failure.[4]

Waste Disposal Protocol
  • Acidic Filtrate: The aqueous filtrate from the product isolation (Step 5e) is highly acidic. Place it in a large container and slowly neutralize it with a base such as sodium carbonate or calcium hydroxide, using an ice bath to control the temperature. Once neutralized (pH 6-8), it can be disposed of down the drain with copious amounts of water, in accordance with local regulations.[11][12]

  • Contaminated Materials: All disposable materials (gloves, pipette tips, etc.) should be considered hazardous waste and disposed of in a designated solid hazardous waste container.

Product Characterization

The identity and purity of the synthesized 2-Methoxy-3-methyl-5-nitropyridine should be confirmed through standard analytical techniques.

Table 3: Expected Analytical Data
AnalysisExpected Result
Appearance Light yellow to yellow crystalline solid
Melting Point Approximately 85-88 °C (literature values may vary)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.9 (d, 1H, H-6), ~8.1 (d, 1H, H-4), ~4.1 (s, 3H, OCH₃), ~2.4 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) Expected peaks for aromatic carbons, methoxy carbon, and methyl carbon.
Mass Spectrometry (EI) m/z: [M]⁺ expected at ~168.05

References

  • Pipzine Chemicals. (n.d.). 2-Methoxy-3-Methyl-5-Nitropyridine. Retrieved from [Link]

  • Georganics. (n.d.). 2-Methoxy-3-methyl-5-nitropyridine. Retrieved from [Link]

  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Retrieved from [Link]

  • A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. (2013).
  • ACS Publications. (2021). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]

  • Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • Google Patents. (n.d.). CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.
  • Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • Jubilant Ingrevia. (2024).
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID. Retrieved from [Link]

  • YouTube. (2016). Nitric Acid Wastes: Preventing Chemical Incompatibility Hazards. Retrieved from [Link]

  • Lab Alley. (n.d.). How to dispose of nitric acid. Retrieved from [Link]

  • YouTube. (2024). Nitration reaction safety. Retrieved from [Link]

  • Lab Alley. (n.d.). How to Safely Dispose of Sulfuric Acid. Retrieved from [Link]

  • Texas Woman's University. (n.d.). Nitric Acid SOP. Retrieved from [Link]

  • ACS Publications. (2009). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Retrieved from [Link]

Sources

Application

Reduction of the nitro group in 2-Methoxy-3-methyl-5-nitropyridine to form 5-amino-2-methoxy-3-methylpyridine

Abstract This application note details the selective reduction of the nitro group in 2-Methoxy-3-methyl-5-nitropyridine (CAS: N/A for specific isomer, Analog CAS: 5446-92-4) to yield 5-Amino-2-methoxy-3-methylpyridine ....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the selective reduction of the nitro group in 2-Methoxy-3-methyl-5-nitropyridine (CAS: N/A for specific isomer, Analog CAS: 5446-92-4) to yield 5-Amino-2-methoxy-3-methylpyridine . This transformation is a critical step in the synthesis of functionalized aminopyridine scaffolds used in kinase inhibitors and neuropathic drugs.

The guide presents two validated protocols:

  • Catalytic Hydrogenation (Pd/C): The industry standard for purity and scalability.

  • Iron-Mediated Reduction (Fe/AcOH): A robust, cost-effective alternative for laboratories lacking high-pressure hydrogenation infrastructure.

Key challenges addressed include preventing O-demethylation of the methoxy group and avoiding over-reduction of the pyridine ring to a piperidine derivative.

Strategic Analysis & Retrosynthesis

The Chemoselectivity Challenge

The substrate contains three distinct functionalities that dictate the reaction strategy:

  • Nitro Group (-NO₂): The target for reduction.[1][2][3]

  • Pyridine Ring: Susceptible to hydrogenation (saturation) under high pressure or vigorous catalytic conditions (e.g., PtO₂/AcOH).

  • Methoxy Group (-OMe): Labile to hydrolysis under strong acidic conditions at high temperatures (e.g., concentrated HBr or HI), which would yield the pyridone byproduct.

Mechanism of Action

The reduction proceeds through a stepwise electron transfer mechanism, passing through nitroso and hydroxylamine intermediates before forming the primary amine.

ReactionMechanism Substrate Nitro Precursor (R-NO₂) Nitroso Nitroso Intermediate (R-N=O) Substrate->Nitroso 2e⁻ / 2H⁺ Hydroxyl Hydroxylamine (R-NH-OH) Nitroso->Hydroxyl 2e⁻ / 2H⁺ Product Amine Product (R-NH₂) Hydroxyl->Product 2e⁻ / 2H⁺ (-H₂O) Azoxy Azoxy/Azo Impurities Hydroxyl->Azoxy Condensation (Side Reaction)

Figure 1: Stepwise reduction mechanism. Accumulation of the hydroxylamine intermediate can lead to azo dimer impurities if the reaction stalls.

Method A: Catalytic Hydrogenation (Pd/C)

Best for: High purity, scale-up, and "clean" chemistry (minimal waste). Risk: Ignition hazard (H₂ gas, pyrophoric catalyst).

Materials
  • Substrate: 2-Methoxy-3-methyl-5-nitropyridine (1.0 eq)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (0.05–0.10 eq by weight relative to substrate). Note: Wet catalyst reduces ignition risk.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH). Grade: HPLC or anhydrous.

  • Hydrogen Source: H₂ gas (balloon or low-pressure shaker).

Protocol
  • Preparation: In a round-bottom flask or hydrogenation bottle, dissolve the substrate in Methanol (10 mL/g).

    • Scientist Note: Ensure the substrate is fully dissolved. If solubility is poor, use a 1:1 mixture of MeOH:THF.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% of substrate mass).

    • Safety: Add catalyst under an inert atmosphere (Argon/Nitrogen) if possible. Do not add dry catalyst to flammable solvent; wet the catalyst with a small amount of water or add it to the empty flask first.

  • Hydrogenation:

    • Purge the vessel with Nitrogen (3x) to remove oxygen.

    • Purge with Hydrogen (3x).

    • Maintain a Hydrogen atmosphere (1–3 atm / 15–45 psi). A simple H₂ balloon is often sufficient for <5g scales.

  • Reaction: Stir vigorously at Room Temperature (20–25°C) .

    • Monitoring: Monitor by TLC (50% EtOAc/Hexane) or HPLC. Reaction is typically complete in 2–6 hours.

    • Critical Check: If the reaction stalls (hydroxylamine intermediate persists), warm slightly to 40°C. Do not exceed 50°C to avoid ring hydrogenation.

  • Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

    • Safety: The filter cake is pyrophoric. Keep it wet and dispose of it in a dedicated water-filled waste container.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine.

Expected Results
  • Yield: >90%

  • Appearance: Off-white to pale yellow solid/oil.

  • Purity: >95% (often requires no further purification).

Method B: Iron-Mediated Reduction (Bechamp Conditions)

Best for: Labs without hydrogenation equipment, or substrates sensitive to catalytic hydrogenolysis (e.g., if halogens are present). Risk: Generates iron waste sludge; slightly lower yield due to difficult extraction.

Materials
  • Substrate: 2-Methoxy-3-methyl-5-nitropyridine (1.0 eq)

  • Reductant: Iron Powder (3.0–5.0 eq), fine mesh (<325 mesh preferred).

  • Acid/Solvent: Acetic Acid (AcOH) : Water (3:1 ratio) OR Ethanol : Water : Ammonium Chloride (mild variant).

Protocol
  • Setup: Equip a 3-neck flask with a mechanical stirrer (iron sludge is heavy) and a reflux condenser.

  • Solvent System: Suspend the substrate in Ethanol/Water (3:1, 10 mL/g).

  • Activation: Add Ammonium Chloride (NH₄Cl, 5.0 eq) and Iron Powder (4.0 eq).

    • Scientist Note: Using NH₄Cl is milder than pure Acetic Acid and prevents potential hydrolysis of the methoxy group.

  • Reaction: Heat the mixture to reflux (approx. 70–80°C) with vigorous stirring.

    • Time: 1–4 hours.

    • Color Change: The reaction will turn from yellow (nitro) to dark grey/brown (iron oxides).

  • Workup:

    • Cool to room temperature.[4]

    • Adjust pH to ~9-10 using Saturated Na₂CO₃ or dilute NaOH. This frees the amine from any salt forms.

    • Filter through Celite to remove iron sludge. Wash thoroughly with Ethyl Acetate (EtOAc).

  • Extraction:

    • Partition the filtrate between water and EtOAc.

    • Extract the aqueous layer 3x with EtOAc.

    • Dry combined organics over Na₂SO₄ and concentrate.[5]

Critical Process Parameters (CPPs)

ParameterHydrogenation (Method A)Iron Reduction (Method B)[2]Impact
Temperature 20–40°C70–80°C (Reflux)High temp in Method A risks ring reduction. Low temp in Method B stalls reaction.
Pressure 1–3 atm (Balloon/Shaker)AmbientHigh pressure (>10 bar) in Method A promotes pyridine saturation.
pH NeutralNeutral to Basic (Workup)Acidic workup can hydrolyze the 2-methoxy group to a 2-pyridone.
Stoichiometry Cat. Pd/C (10 wt%)Fe (3–5 eq)Insufficient Iron leads to azo-impurities.

Analytical Control Strategy

In-Process Control (IPC)
  • TLC: Silica Gel 60 F254.

    • Eluent: 50% Ethyl Acetate in Hexane.

    • Visualization: UV (254 nm) and Ninhydrin stain (Amine turns red/purple).

    • Rf Values: Nitro (High Rf, ~0.7) → Amine (Low Rf, ~0.3).

Product Characterization Data (Simulated)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.55 (d, 1H, Ar-H, C6 position)

    • δ 6.90 (d, 1H, Ar-H, C4 position)

    • δ 4.85 (s, 2H, -NH₂, exchangeable with D₂O)

    • δ 3.85 (s, 3H, -OCH₃)

    • δ 2.10 (s, 3H, -CH₃)

  • Mass Spectrometry (ESI+): Calculated [M+H]⁺ = 139.08. Found = 139.1.

Process Workflow Diagram

Workflow Start Start: 2-Methoxy-3-methyl-5-nitropyridine Decision Select Method Start->Decision MethodA Method A: Hydrogenation (Pd/C, H₂, MeOH, RT) Decision->MethodA High Purity/Scale MethodB Method B: Iron Reduction (Fe, NH₄Cl, EtOH/H₂O, Reflux) Decision->MethodB No H₂ Source FilterA Filtration (Celite) Remove Pd/C MethodA->FilterA Concentrate Concentration (Rotary Evaporator) FilterA->Concentrate Basify pH Adjustment (Sat. Na₂CO₃ to pH 9) MethodB->Basify FilterB Filtration (Celite) Remove Iron Sludge Basify->FilterB FilterB->Concentrate Purification Purification (if needed) Recrystallization (EtOH) or Column Concentrate->Purification Final Final Product: 5-Amino-2-methoxy-3-methylpyridine Purification->Final

Figure 2: Decision tree and process workflow for the synthesis of the target aminopyridine.

References

  • BenchChem. (2025).[1] Reactivity of the nitro group on a pyridine ring - Reduction Protocols. Retrieved from 1

  • Jubilant Ingrevia. (2023). Safety Data Sheet: 2-Methoxy-5-nitropyridine. Retrieved from 6

  • Google Patents. (2016). Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine (CN105523995A). Retrieved from 7

  • Organic Chemistry Portal. (2025). Reduction of Nitro Compounds to Amines.[1][2][3][4][8][9][10][11][12] Retrieved from 4

  • Sreenivasulu, R., et al. (2014). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Retrieved from 13[10]

Sources

Method

Application Notes &amp; Protocols: Strategic Use of 2-Methoxy-3-methyl-5-nitropyridine in Nucleophilic Aromatic Substitution

Introduction: The Strategic Value of an Activated Pyridine Core In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, pyridyl scaffolds are of paramount importan...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of an Activated Pyridine Core

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, pyridyl scaffolds are of paramount importance.[1][2] Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in biologically active molecules. 2-Methoxy-3-methyl-5-nitropyridine is an exceptionally valuable building block, engineered for facile functionalization via Nucleophilic Aromatic Substitution (SNAr).[3][4]

This guide provides an in-depth analysis of the reactivity of this substrate, the mechanistic rationale behind its design, and robust, field-proven protocols for its application. We will explore how the specific arrangement of its substituents—the methoxy leaving group, the activating nitro group, and the ancillary methyl group—creates a highly reliable electrophilic partner for a wide range of nucleophiles.

Mechanistic Deep Dive: The Electronic Rationale for Reactivity

The efficacy of 2-methoxy-3-methyl-5-nitropyridine in SNAr reactions is not coincidental; it is a direct result of a carefully orchestrated electronic environment. The reaction proceeds via a two-step addition-elimination mechanism, the rate-determining step of which is typically the initial nucleophilic attack.[5][6]

  • Primary Activation (The Nitro Group) : The nitro group (-NO₂) is a powerful electron-withdrawing group (EWG) that drastically lowers the electron density of the pyridine ring, making it highly susceptible to nucleophilic attack.[7] Crucially, it is positioned para to the C2-methoxy leaving group. This geometric arrangement allows the negative charge of the intermediate to be delocalized directly onto the electronegative oxygen atoms of the nitro group through resonance, providing significant stabilization.[5][6] This stabilization of the transition state and the subsequent intermediate, known as a Meisenheimer complex, is the primary accelerator of the reaction.[6][8]

  • Inherent Ring Activation (The Pyridine Nitrogen) : The pyridine ring nitrogen is inherently electronegative and acts as an additional electron sink, further activating the ring towards nucleophilic attack compared to a standard benzene analogue.[8][9] During the formation of the Meisenheimer complex, the negative charge can also be delocalized onto this nitrogen atom, contributing another layer of stabilization.[9]

  • The Leaving Group (Methoxy) : While methoxide is not a superb leaving group in SN2 reactions, its departure in the SNAr context is facilitated by the powerful thermodynamic driving force of regenerating the aromatic pyridine ring.[5] The reaction's rate is less dependent on the C-O bond strength and more on the stability of the intermediate, making methoxy a suitable leaving group in this highly activated system.

  • The Methyl Group : The methyl group at the C3 position exerts a minor electron-donating inductive effect. Its primary role is steric and as a synthetic handle, influencing the local environment of the reaction center without impeding the approach of most nucleophiles.

Visualizing the SNAr Mechanism

Caption: The addition-elimination pathway for SNAr reactions.

Experimental Protocols: A General Framework for Success

The following protocol provides a robust and adaptable starting point for performing SNAr reactions with 2-methoxy-3-methyl-5-nitropyridine. Specific conditions may require optimization based on the nucleophilicity and steric bulk of the chosen reagent.

General Protocol for Reaction with Amine or Thiol Nucleophiles

This procedure is designed as a self-validating system, incorporating in-process checks and a thorough workup to ensure high purity of the final product.

Materials & Reagents:

  • 2-Methoxy-3-methyl-5-nitropyridine (1.0 eq)

  • Nucleophile (Amine or Thiol, 1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃ for amines; NaH for thiols, 2.0 eq)

  • Anhydrous Solvent (e.g., DMF, DMSO, THF)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (Saturated aq. NaCl)

  • Anhydrous Drying Agent (Na₂SO₄ or MgSO₄)

  • Silica Gel for Chromatography

Procedure:

  • Reaction Setup : To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-methoxy-3-methyl-5-nitropyridine (1.0 eq) and the chosen anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate).

    • Causality: An inert atmosphere is critical when using highly reactive, air-sensitive bases like NaH to prevent quenching and potential side reactions. Flame-drying removes adsorbed water from the glassware.

  • Reagent Addition :

    • For Amine Nucleophiles : Add the amine (1.1 eq) followed by the powdered, anhydrous base (e.g., K₂CO₃, 2.0 eq).[10]

    • For Thiol Nucleophiles : If using a thiol, cool the reaction mixture to 0 °C. In a separate flask, suspend NaH (1.2 eq) in anhydrous THF. Slowly add the thiol (1.1 eq) to the NaH suspension to pre-form the thiolate. After gas evolution ceases, transfer the thiolate solution to the substrate-containing flask via cannula.

    • Causality: Pre-forming the thiolate with a strong, non-nucleophilic base like NaH generates the active nucleophile cleanly and avoids having a strong base in the main reaction that could lead to side reactions. For amines, a weaker carbonate base is sufficient and safer.

  • Reaction Execution : Stir the mixture vigorously at the desired temperature (ranging from room temperature to 80-100 °C).

    • Causality: The reaction temperature is a critical optimization parameter. Less reactive nucleophiles or sterically hindered substrates may require heating to overcome the activation energy barrier.

  • In-Process Monitoring (Self-Validation) : Monitor the reaction's progress by Thin Layer Chromatography (TLC). Use a mobile phase such as 30% EtOAc in hexanes. Visualize spots under UV light. The reaction is complete upon full consumption of the starting material (2-methoxy-3-methyl-5-nitropyridine).[10][11]

    • Causality: TLC is a rapid and effective way to ensure the reaction has gone to completion, preventing unnecessary heating that could lead to decomposition and avoiding complex purification of a mixture of starting material and product.

  • Quench & Workup : Once complete, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF/DMSO used).

    • Causality: Pouring the reaction mixture into water serves two purposes: it quenches any remaining reactive species and dissolves the inorganic salts and high-boiling polar solvents like DMF or DMSO, facilitating their removal from the organic product.

  • Extraction : Extract the aqueous layer with ethyl acetate (3 x volume of water). Combine the organic layers.

  • Washing : Wash the combined organic layers with water (2x) to remove residual DMF/DMSO, followed by brine (1x).

    • Causality: The brine wash helps to break any emulsions and further removes water from the organic layer before the final drying step.

  • Drying & Concentration : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[10]

  • Purification : Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexanes).

Visualizing the Experimental Workflow

Workflow setup 1. Reaction Setup (Substrate, Solvent, Inert Atm.) add 2. Reagent Addition (Nucleophile, Base) setup->add react 3. Reaction (Stirring, Temp Control) add->react monitor 4. Monitoring via TLC react->monitor monitor->react Incomplete workup 5. Quench & Workup (Water, EtOAc Extraction) monitor->workup Complete purify 6. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: A generalized workflow for SNAr reactions.

Data & Conditions

The optimal reaction conditions are highly dependent on the nucleophile. The following table provides representative starting points for various classes of nucleophiles.

Nucleophile Class Example Nucleophile Typical Base Typical Solvent Temperature Range
N-Nucleophiles Piperidine, MorpholineK₂CO₃, Cs₂CO₃DMF, DMSO25 - 100 °C
S-Nucleophiles ThiophenolNaH, K₂CO₃THF, DMF0 - 50 °C
O-Nucleophiles Sodium PhenoxideN/A (pre-formed)DMF, Dioxane50 - 120 °C
C-Nucleophiles Malonate EstersNaH, KHMDSTHF, DMF25 - 80 °C

Note : Yields are highly substrate and nucleophile-dependent and require empirical optimization. These conditions are based on established principles for SNAr reactions.[10][11]

Safety & Handling

  • 2-Methoxy-3-methyl-5-nitropyridine : Handle with standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors.

  • Solvents : DMF and DMSO are skin-penetrating solvents. Handle with appropriate gloves and in a well-ventilated fume hood.

  • Bases : Sodium hydride (NaH) is a highly flammable solid that reacts violently with water. Handle only in an inert, dry environment. Potassium carbonate is a hygroscopic irritant.

  • Quenching : Always perform the reaction quench slowly and carefully, especially if reactive reagents like NaH may be present in excess.

References

  • Vertex AI Search. (2026-01-24).
  • Benchchem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Octafluorotoluene.
  • MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
  • Pipzine Chemicals. 2-Methoxy-3-Methyl-5-Nitropyridine.
  • BYJU'S.
  • Georganics. 2-Methoxy-3-methyl-5-nitropyridine.
  • YouTube. (2017-01-14).
  • Master Organic Chemistry. (2018-08-20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Wikipedia.
  • Chemistry LibreTexts. (2022-09-24). 16.
  • YouTube. (2020-02-02).
  • (n.d.).
  • Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.

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Application

The Strategic Utility of 2-Methoxy-3-methyl-5-nitropyridine in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Pyridine Scaffold in Kinase Inhibitor Design In the landscape of modern medicinal chemistry, the pyridine scaffold stands as a c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Pyridine Scaffold in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the pyridine scaffold stands as a cornerstone in the design of targeted therapeutics, particularly kinase inhibitors.[1] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it a privileged structure. Among the vast array of functionalized pyridines, 2-methoxy-3-methyl-5-nitropyridine has emerged as a particularly valuable and versatile building block. Its strategic placement of activating and directing groups allows for a series of controlled and high-yield transformations, ultimately leading to the core structures of potent and selective kinase inhibitors. This guide provides an in-depth exploration of the application of 2-methoxy-3-methyl-5-nitropyridine in this critical area of drug discovery, offering both the theoretical underpinnings and practical, field-proven protocols.

Chemical Profile of 2-Methoxy-3-methyl-5-nitropyridine

2-Methoxy-3-methyl-5-nitropyridine is a crystalline solid with the molecular formula C₇H₈N₂O₃. Its utility in synthesis is dictated by the interplay of its three key functional groups:

  • The Nitro Group (-NO₂): Positioned at the 5-position, this strong electron-withdrawing group activates the pyridine ring for nucleophilic aromatic substitution. More importantly, it is readily reduced to a primary amine, a crucial functional handle for subsequent coupling reactions.

  • The Methoxy Group (-OCH₃): Located at the 2-position, this electron-donating group influences the regioselectivity of reactions on the pyridine ring. It also plays a significant role in modulating the physicochemical properties of the final drug molecule, often improving metabolic stability and cell permeability.

  • The Methyl Group (-CH₃): Situated at the 3-position, this small alkyl group provides steric bulk that can be exploited to achieve selective interactions with the target kinase. It can also serve as a point for further functionalization.

The strategic arrangement of these groups makes 2-methoxy-3-methyl-5-nitropyridine an ideal precursor for the synthesis of substituted 5-aminopyridine derivatives, which are key components of numerous kinase inhibitors.

Core Synthetic Strategy: From Nitro-Pyridine to Kinase Inhibitor Core

The primary synthetic route leveraging 2-methoxy-3-methyl-5-nitropyridine involves a two-step sequence:

  • Reduction of the Nitro Group: The nitro moiety is selectively reduced to an amine, yielding the key intermediate, 5-amino-2-methoxy-3-methylpyridine.

  • Palladium-Catalyzed Cross-Coupling: The resulting aminopyridine is then coupled with a suitable aryl or heteroaryl halide via a Buchwald-Hartwig amination reaction to construct the core structure of the desired kinase inhibitor.

This versatile strategy has been successfully employed in the synthesis of a range of kinase inhibitors, most notably Pexidartinib, a potent inhibitor of the colony-stimulating factor 1 receptor (CSF1R).

Experimental Protocols

Protocol 1: Synthesis of 2-Methoxy-3-methyl-5-nitropyridine

While commercially available, understanding the synthesis of the starting material provides valuable context. A common approach involves the nitration of a corresponding pyridine precursor. One method involves the halogenation of pyridine, followed by methoxylation, methylation, and finally, nitration.[2] Precise control of reaction conditions is crucial to ensure the desired regioselectivity and yield.[2]

Protocol 2: Catalytic Reduction of 2-Methoxy-3-methyl-5-nitropyridine to 5-Amino-2-methoxy-3-methylpyridine

The reduction of the nitro group is a critical step. Catalytic hydrogenation is the preferred method due to its high efficiency and clean reaction profile.

Rationale: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the reduction of aromatic nitro groups.[3] The reaction is typically carried out under a hydrogen atmosphere. Methanol is a common solvent for this transformation due to its ability to dissolve the starting material and its inertness under the reaction conditions.

Materials:

  • 2-Methoxy-3-methyl-5-nitropyridine

  • 10% Palladium on Carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas supply

  • Reaction flask equipped with a magnetic stirrer and a port for hydrogen introduction

Procedure:

  • In a suitable reaction flask, dissolve 2-methoxy-3-methyl-5-nitropyridine in methanol.

  • Carefully add 10% Pd/C to the solution (typically 5-10 mol% of the substrate).

  • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the reactor with hydrogen (a balloon of hydrogen is often sufficient for small-scale reactions).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-2-methoxy-3-methylpyridine. The product can be purified further by crystallization or chromatography if necessary.

Self-Validation: The success of the reduction can be confirmed by the disappearance of the starting material spot on TLC and the appearance of a new, more polar spot corresponding to the amine. ¹H NMR spectroscopy will show the disappearance of the nitro-group-related signals and the appearance of a new signal for the -NH₂ protons.

Workflow for the Synthesis of 5-Amino-2-methoxy-3-methylpyridine

G cluster_0 Preparation and Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up and Isolation Start 2-Methoxy-3-methyl-5-nitropyridine + Methanol ReactionVessel Reaction Flask Start->ReactionVessel Catalyst 10% Pd/C Catalyst->ReactionVessel InertGas Purge with N₂/Ar ReactionVessel->InertGas Hydrogen Introduce H₂ Gas InertGas->Hydrogen Stirring Vigorous Stirring (Room Temperature) Hydrogen->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Venting Vent H₂ & Purge with N₂/Ar Monitoring->Venting Filtration Filter through Celite Venting->Filtration Concentration Concentrate Filtrate Filtration->Concentration Product 5-Amino-2-methoxy-3-methylpyridine Concentration->Product

Caption: Workflow for the catalytic reduction of 2-methoxy-3-methyl-5-nitropyridine.

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of a Kinase Inhibitor Core

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] It is a cornerstone of modern medicinal chemistry for the synthesis of aryl amines.[4]

Rationale: This reaction typically employs a palladium catalyst, a phosphine ligand, and a base.[5] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.[5] The base is required to deprotonate the amine and facilitate the catalytic cycle. Toluene and dioxane are common solvents for this transformation.

Example: Synthesis of a Pexidartinib Analogue Core

This protocol describes the coupling of 5-amino-2-methoxy-3-methylpyridine with a suitable heteroaryl chloride, a key step in the synthesis of Pexidartinib and related CSF1R inhibitors.

Materials:

  • 5-Amino-2-methoxy-3-methylpyridine

  • Substituted heteroaryl chloride (e.g., 5-chloro-1-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or a similar bulky phosphine ligand

  • Cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

Procedure:

  • To a Schlenk tube, add the heteroaryl chloride, 5-amino-2-methoxy-3-methylpyridine, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired kinase inhibitor core.

Self-Validation: The formation of the desired product can be confirmed by LC-MS analysis, which will show a peak with the expected mass-to-charge ratio. ¹H and ¹³C NMR spectroscopy will provide definitive structural confirmation.

Catalytic Cycle of the Buchwald-Hartwig Amination

G Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd + Ar-X PdII_complex L₂Pd(II)(Ar)X OxAdd->PdII_complex Ligand_Exch Ligand Exchange PdII_complex->Ligand_Exch + R'-NH₂ - HX Amine_Complex L₂Pd(II)(Ar)(NHR') Ligand_Exch->Amine_Complex Red_Elim Reductive Elimination Amine_Complex->Red_Elim Red_Elim->Pd0L2 Reforms Catalyst Product Ar-NHR' Red_Elim->Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination reaction.

Data Summary

Reaction StepStarting MaterialKey ReagentsProductTypical Yield
Nitro Reduction 2-Methoxy-3-methyl-5-nitropyridine10% Pd/C, H₂5-Amino-2-methoxy-3-methylpyridine>90%
Buchwald-Hartwig Amination 5-Amino-2-methoxy-3-methylpyridinePd catalyst, phosphine ligand, baseKinase Inhibitor Core60-85%

Conclusion

2-Methoxy-3-methyl-5-nitropyridine is a highly valuable and strategically important building block in the synthesis of kinase inhibitors. Its well-defined reactivity allows for the efficient and controlled introduction of a key aminopyridine moiety into complex molecular architectures. The protocols outlined in this guide provide a robust framework for the utilization of this versatile compound in drug discovery and development programs. By understanding the underlying principles and mastering these synthetic transformations, researchers can accelerate the discovery of novel and effective kinase inhibitors.

References

  • MDPI. (2022, March 20). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Retrieved from [Link]

  • Google Patents. (n.d.). CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.
  • Maynooth University Research Archive Library. (2021, December 15). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 2-Methoxy-3-Methyl-5-Nitropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • PubMed. (2022, March 20). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). CN111233857A - Synthetic method for continuously producing pexidartinib.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Georganics. (n.d.). 2-Methoxy-3-methyl-5-nitropyridine. Retrieved from [Link]

  • PubMed. (2011, June 1). Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin. Retrieved from [Link]

  • American Scientific Research Journal for Engineering, Technology, and Sciences. (2016). Synthesis of Some New Heteroarylamino-3-Nitro-2H-[6]- Benzopyran-2-ones and their Antibacterial Activity. Retrieved from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methoxy-4-methyl-5-nitropyridine. Retrieved from [Link]

  • PubMed. (n.d.). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • PMC - NIH. (n.d.). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Retrieved from [Link]

  • PubMed. (2024, August 5). Design, synthesis, biological evaluation, and in silico studies of novel pyridopyridine derivatives as anticancer candidates targeting FMS kinase. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Role of 2-Methoxy-3-methyl-5-nitropyridine in Pharmaceutical Synthesis

This comprehensive guide details the synthesis and application of 2-Methoxy-3-methyl-5-nitropyridine, a pivotal intermediate in the development of advanced pharmaceutical agents. Designed for researchers, medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the synthesis and application of 2-Methoxy-3-methyl-5-nitropyridine, a pivotal intermediate in the development of advanced pharmaceutical agents. Designed for researchers, medicinal chemists, and drug development professionals, this document provides an in-depth exploration of the synthetic pathways, detailed experimental protocols, and the chemical rationale underpinning its use, with a specific focus on its role in the synthesis of the proton pump inhibitor, Tenatoprazole.

Introduction: The Significance of the Substituted Pyridine Moiety

Substituted pyridine rings are privileged scaffolds in medicinal chemistry, appearing in a vast array of therapeutic agents due to their ability to engage in hydrogen bonding, their metabolic stability, and their capacity to serve as versatile synthetic handles. 2-Methoxy-3-methyl-5-nitropyridine is a highly functionalized pyridine derivative whose specific arrangement of electron-donating (methoxy, methyl) and electron-withdrawing (nitro) groups makes it an ideal precursor for complex heterocyclic systems.

The strategic placement of the nitro group at the 5-position allows for its late-stage reduction to a primary amine. This amine then serves as a critical nucleophile for coupling with other heterocyclic systems, forming the backbone of many active pharmaceutical ingredients (APIs). The methoxy group at the 2-position and the methyl group at the 3-position are crucial for modulating the electronic properties and steric profile of the final drug molecule, influencing its binding affinity and pharmacokinetic properties. This guide will elucidate the multi-step synthesis of this key intermediate and demonstrate its application in the total synthesis of Tenatoprazole.

Synthesis of the Key Intermediate: 2-Methoxy-3-methyl-5-nitropyridine

The synthesis of 2-Methoxy-3-methyl-5-nitropyridine is a multi-step process that begins with a readily available starting material, 3-methylpyridine (3-picoline). The pathway involves a sequence of nitration, hydroxylation, chlorination, and finally, methoxylation to install the required functional groups in the correct regiochemical orientation.

Synthesis_of_Intermediate Start 3-Methylpyridine Step1 2-Hydroxy-3-methyl- 5-nitropyridine Start->Step1 1. HNO₃, H₂SO₄ 2. Hydrolysis Step2 2-Chloro-3-methyl- 5-nitropyridine Step1->Step2 SOCl₂ or POCl₃ Target 2-Methoxy-3-methyl- 5-nitropyridine Step2->Target NaOCH₃, CH₃OH

Caption: Synthetic pathway to 2-Methoxy-3-methyl-5-nitropyridine.

Protocol 1: Synthesis of 2-Hydroxy-3-methyl-5-nitropyridine

This initial step involves the nitration of a pyridine derivative followed by hydrolysis to install the hydroxyl and nitro groups. A common route starts from 3-methylpyridine, which is first nitrated and then converted to the 2-hydroxy derivative[1].

Causality: The nitration of 3-methylpyridine requires strong acidic conditions (H₂SO₄/HNO₃) to activate the pyridine ring towards electrophilic substitution. The subsequent introduction of the hydroxyl group at the 2-position is achieved through a series of steps, often involving an initial halogenation followed by hydrolysis[1].

ParameterValue
Starting Material 3-Methylpyridine
Reagents Conc. H₂SO₄, Conc. HNO₃, Halogenating agent, NaOH
Solvent N/A for nitration; Water for hydrolysis
Temperature Nitration: Elevated temp.; Hydrolysis: Reflux
Reaction Time 2-4 hours for nitration; 4-6 hours for hydrolysis
Typical Yield 60-70% over two steps

Step-by-Step Methodology:

  • To a flask containing concentrated sulfuric acid, slowly add 3-methylpyridine while cooling in an ice bath.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the pyridine solution, maintaining a controlled temperature.

  • After the addition is complete, heat the reaction mixture to facilitate the nitration reaction, monitoring by TLC.

  • Pour the cooled reaction mixture onto ice and neutralize carefully with a strong base to precipitate the nitrated pyridine.

  • The intermediate, 3-methyl-5-nitropyridine, is then halogenated at the 2-position, typically using a reagent like POCl₃ or PCl₅[2].

  • The resulting 2-chloro-3-methyl-5-nitropyridine is then subjected to alkaline hydrolysis (e.g., with aqueous NaOH) under reflux to yield 2-hydroxy-3-methyl-5-nitropyridine.

  • The product is isolated by filtration upon acidification, washed with cold water, and dried.

Protocol 2: Synthesis of 2-Chloro-3-methyl-5-nitropyridine

The conversion of the hydroxyl group to a chlorine atom is a critical activation step. Chlorine is an excellent leaving group for the subsequent nucleophilic aromatic substitution. This transformation is typically achieved using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃)[2][3].

Causality: Reagents like SOCl₂ react with the pyridinol tautomer to form a chlorosulfite intermediate, which then decomposes to release SO₂ and the chlorinated pyridine product. The reaction is often catalyzed by a small amount of DMF[3].

ParameterValue
Starting Material 2-Hydroxy-3-methyl-5-nitropyridine
Reagents Thionyl chloride (SOCl₂), catalytic DMF
Solvent Neat (SOCl₂ as solvent) or Dichloromethane
Temperature Reflux (approx. 76 °C for SOCl₂)
Reaction Time 3-5 hours
Typical Yield 85-95%

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend 2-hydroxy-3-methyl-5-nitropyridine (1.0 eq) in an excess of thionyl chloride (5-10 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).

  • Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Allow the mixture to cool to room temperature and carefully remove the excess thionyl chloride under reduced pressure.

  • The residue is then cautiously poured onto crushed ice with vigorous stirring.

  • The resulting solid precipitate is collected by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the washings are neutral.

  • Dry the product (2-chloro-3-methyl-5-nitropyridine) in a vacuum oven to yield an off-white to pale yellow solid[2].

Protocol 3: Synthesis of 2-Methoxy-3-methyl-5-nitropyridine

This final step in the synthesis of the target intermediate is a nucleophilic aromatic substitution (SₙAr) reaction. The electron-withdrawing nitro group activates the pyridine ring, facilitating the displacement of the chloride at the 2-position by a methoxide nucleophile.

Causality: The reaction proceeds by the addition of sodium methoxide to the electrophilic carbon at C2, forming a temporary, negatively charged Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nitro group. The subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the desired methoxy-substituted product. A polar aprotic solvent like DMF or simply using methanol as the solvent is ideal for this type of reaction[4].

ParameterValue
Starting Material 2-Chloro-3-methyl-5-nitropyridine
Reagents Sodium methoxide (NaOCH₃)
Solvent Methanol (CH₃OH)
Temperature Reflux (approx. 65 °C)
Reaction Time 2-4 hours
Typical Yield >90%

Step-by-Step Methodology:

  • Prepare a solution of sodium methoxide by carefully adding sodium metal (1.1 eq) to anhydrous methanol under an inert atmosphere (N₂ or Ar) in a flask equipped with a reflux condenser.

  • Once all the sodium has reacted, add 2-chloro-3-methyl-5-nitropyridine (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Pour the residue into cold water. The product will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Application: Synthesis of Tenatoprazole

2-Methoxy-3-methyl-5-nitropyridine is a key building block for the proton pump inhibitor Tenatoprazole . The synthesis involves the reduction of the nitro group to an amine, followed by coupling with a second heterocyclic core, and a final oxidation step.

Tenatoprazole_Synthesis cluster_0 Pyridine Moiety Synthesis cluster_1 Imidazopyridine Moiety Nitropyridine 2-Methoxy-3-methyl- 5-nitropyridine Aminopyridine 5-Amino-2-methoxy- 3-methylpyridine Nitropyridine->Aminopyridine H₂, Pd/C Sulfide Tenatoprazole Sulfide Aminopyridine->Sulfide Coupling Reaction Mercapto 2-Mercapto-5-methoxy- 1H-imidazo[4,5-b]pyridine Mercapto->Sulfide Tenatoprazole Tenatoprazole Sulfide->Tenatoprazole Oxidation (m-CPBA or H₂O₂)

Caption: Overall workflow for the synthesis of Tenatoprazole.

Protocol 4: Reduction of 2-Methoxy-3-methyl-5-nitropyridine

The reduction of the aromatic nitro group to a primary amine is most cleanly and efficiently achieved by catalytic hydrogenation. Palladium on carbon (Pd/C) is the catalyst of choice for this transformation[5].

Causality: The surface of the palladium catalyst adsorbs both the hydrogen gas and the nitro-pyridine substrate. Hydrogen is added stepwise across the N=O bonds of the nitro group, proceeding through nitroso and hydroxylamine intermediates, which are rapidly reduced to the final amine. Protic solvents like methanol or ethanol are excellent for this reaction as they help to solubilize the substrate and do not poison the catalyst[6].

ParameterValue
Starting Material 2-Methoxy-3-methyl-5-nitropyridine
Reagents Hydrogen gas (H₂), 5-10% Palladium on Carbon (Pd/C)
Solvent Methanol or Ethanol
Temperature Room Temperature
Pressure Atmospheric (balloon) or 2-3 bar
Reaction Time 4-12 hours
Typical Yield >95%

Step-by-Step Methodology:

  • In a hydrogenation flask, dissolve 2-methoxy-3-methyl-5-nitropyridine (1.0 eq) in methanol.

  • Carefully add 5% or 10% Pd/C catalyst (typically 5-10 mol% Pd) under an inert atmosphere (e.g., nitrogen or argon)[7].

  • Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas from a balloon or connect to a hydrogenation apparatus. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced by hydrogen.

  • Stir the suspension vigorously at room temperature under a positive pressure of hydrogen.

  • Monitor the reaction by TLC or by hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the Celite pad is pyrophoric and should be kept wet with solvent and disposed of properly.

  • Concentrate the filtrate under reduced pressure to yield 5-amino-2-methoxy-3-methylpyridine, which is often used in the next step without further purification.

Protocol 5: Synthesis of Tenatoprazole

The final steps involve the coupling of the synthesized aminopyridine moiety (or a derivative) with the thiol-containing imidazo[4,5-b]pyridine core, followed by a selective oxidation of the resulting sulfide to the sulfoxide.

Causality: The synthesis of Tenatoprazole involves the formation of a thioether linkage, followed by a controlled oxidation. One published route involves the condensation of 2-mercapto-5-methoxyimidazo[4,5-b]pyridine with a suitably activated pyridine intermediate[8][9]. The final, crucial step is the oxidation of the sulfide to a sulfoxide. This must be done selectively to avoid over-oxidation to the sulfone. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions are effective for this transformation[8][9].

ParameterValue
Starting Materials Activated Pyridine Moiety, 2-Mercapto-5-methoxy-1H-imidazo[4,5-b]pyridine
Reagents Base (e.g., NaOH), Oxidizing Agent (e.g., m-CPBA)
Solvent Dichloromethane, Methanol
Temperature Coupling: 0 °C to RT; Oxidation: -20 °C to 0 °C
Reaction Time Coupling: 2-4 hours; Oxidation: 1-2 hours
Typical Yield 70-80% for oxidation step

Step-by-Step Methodology (Illustrative):

  • Thioether Formation: A derivative of 5-amino-2-methoxy-3-methylpyridine is converted into an electrophilic species (e.g., a chloromethyl derivative). This is then coupled with 2-mercapto-5-methoxy-1H-imidazo[4,5-b]pyridine in the presence of a base (like NaOH) in a solvent such as methanol or dichloromethane to form the tenatoprazole sulfide intermediate[8].

  • Oxidation to Sulfoxide: Dissolve the tenatoprazole sulfide intermediate in a chlorinated solvent like dichloromethane and cool the solution to between -20 °C and 0 °C.

  • Add a solution of m-CPBA (approx. 1.0-1.1 eq) in dichloromethane dropwise, maintaining the low temperature.

  • Stir the reaction for 1-2 hours, monitoring carefully by TLC to ensure complete consumption of the sulfide and minimal formation of the sulfone byproduct.

  • Upon completion, quench the reaction with a reducing agent solution (e.g., aqueous sodium thiosulfate).

  • Wash the organic layer sequentially with aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by crystallization or column chromatography to yield pure Tenatoprazole[8].

Safety and Handling

  • Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive. Handle with extreme care in a chemical fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

  • Chlorinating Agents: Thionyl chloride and phosphorus oxychloride are corrosive and react violently with water, releasing toxic gases (HCl, SO₂). All operations must be conducted in a well-ventilated fume hood.

  • Sodium Metal: Reacts violently with water and alcohols. Handle under an inert atmosphere.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Pd/C catalyst can be pyrophoric upon exposure to air, especially after use. Ensure the reaction is conducted in a well-ventilated area, away from ignition sources. Do not allow the catalyst to dry in the air.

  • Peroxy Acids (m-CPBA): m-CPBA is a strong oxidizing agent and can be shock-sensitive. Store at low temperatures and handle with care.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Pipzine Chemicals. (n.d.). 2-Hydroxy-3-methyl-5-nitropyridine. Retrieved from [Link]

  • Google Patents. (2019). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Google Patents. (2021). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • Google Patents. (1992). US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
  • Sarpong Group, University of California, Berkeley. (2010). Standard Operating Procedures: Hydrogenations Using Heterogeneous Catalysts. Retrieved from [Link]

  • FAQ-Chemical. (n.d.). What is the chemical structure and properties of 2-Chloro-3-methyl-5-nitropyridine?. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 2-Methoxy-3-Methyl-5-Nitropyridine. Retrieved from [Link]

  • ResearchGate. (2007). Synthesis of tenatoprazole. Retrieved from [Link]

  • Tang, L., et al. (2011). 2-Chloro-5-methyl-3-nitropyridine. Acta Crystallographica Section E, 67(Pt 6), o1437. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Catalytic Hydrogenation of Alkenes With Pd/C (And Friends). Retrieved from [Link]

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1834-1838.
  • All About Drugs. (2016). Tenatoprazole. Retrieved from [Link]

  • Shin, J. M., et al. (2006). Characterization of the inhibitory activity of tenatoprazole on the gastric H+,K+ -ATPase in vitro and in vivo. Biochemical Pharmacology, 71(6), 837-49. Retrieved from [Link]

  • Scientific.net. (2011). Synthesis of Antiulcerative Drug Tenatoprazole. Advanced Materials Research, 233-235, 1735-1738. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Agrochemical Applications of 2-Methoxy-3-methyl-5-nitropyridine Derivatives

Prepared by: Gemini, Senior Application Scientist Abstract The pyridine ring is a foundational scaffold in modern agrochemical discovery, contributing to a wide array of successful commercial products.[1][2][3] This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The pyridine ring is a foundational scaffold in modern agrochemical discovery, contributing to a wide array of successful commercial products.[1][2][3] This guide focuses on a specific, high-potential subclass: 2-Methoxy-3-methyl-5-nitropyridine and its derivatives. These compounds serve as versatile chemical intermediates for the synthesis of novel herbicides, fungicides, and insecticides.[1][4] The presence of the nitro group, methoxy, and methyl substituents on the pyridine core provides a unique electronic and steric profile, offering a rich platform for derivatization and optimization of biological activity. This document provides detailed synthetic protocols, bioassay methodologies for screening, and insights into the structure-activity relationships that govern the efficacy of this chemical class.

Introduction to Nitropyridines in Agrochemical Science

Pyridine-based compounds are integral to modern agriculture, with their derivatives forming the active ingredients in numerous pesticides.[2][3] The heteroaromatic nature of the pyridine ring allows for fine-tuning of physicochemical properties such as solubility, stability, and receptor binding affinity. Among the vast landscape of pyridine chemistry, nitropyridines stand out as particularly valuable precursors.[1] The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic substitution reactions and can be readily reduced to an amino group, opening up a plethora of synthetic possibilities for creating diverse chemical libraries.[1]

The 2-Methoxy-3-methyl-5-nitropyridine scaffold is a strategic starting point for agrochemical development. Each substituent plays a critical role:

  • 2-Methoxy Group: Influences the molecule's polarity and can be involved in key binding interactions with target enzymes or receptors.

  • 3-Methyl Group: Provides steric bulk that can enhance selectivity and metabolic stability.

  • 5-Nitro Group: Acts as a powerful synthetic handle and an activating group, facilitating further chemical modifications.[1]

This guide provides researchers with the foundational knowledge and practical protocols to synthesize, screen, and develop novel agrochemicals based on this promising molecular framework.

Synthesis of the Core Scaffold: 2-Methoxy-3-methyl-5-nitropyridine

The synthesis of 2-Methoxy-3-methyl-5-nitropyridine can be approached through several routes. A common and logical strategy involves the sequential modification of a substituted pyridine precursor. The following protocol outlines a representative multi-step synthesis.

Protocol 2.1: Synthesis via Nitration and Methoxylation

This protocol describes a common pathway starting from a commercially available chloropyridine derivative. The causality behind this pathway is the strategic installation of functional groups, where the chlorine atom serves as a good leaving group for the introduction of the methoxy moiety via nucleophilic aromatic substitution.

Experimental Workflow Diagram

SynthesisWorkflow A 2-Chloro-3-methylpyridine B Nitration (H2SO4, HNO3) A->B Step 1 C 2-Chloro-3-methyl-5-nitropyridine B->C D Methoxylation (Sodium Methoxide, Methanol) C->D Step 2 E 2-Methoxy-3-methyl-5-nitropyridine D->E

Caption: Generalized synthetic workflow for 2-Methoxy-3-methyl-5-nitropyridine.

Materials & Reagents:

  • 2-Chloro-3-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Sodium Methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath, round-bottom flasks, magnetic stirrer, reflux condenser, separation funnel, rotary evaporator.

Step-by-Step Procedure:

Step 1: Nitration of 2-Chloro-3-methylpyridine

  • Rationale: The nitration reaction introduces the nitro group onto the pyridine ring. The use of a strong acid mixture (sulfuric and nitric acid) is a standard method for electrophilic aromatic substitution on deactivated rings.

  • Carefully add 2-Chloro-3-methylpyridine (1.0 eq) to a flask containing concentrated sulfuric acid at 0 °C (ice bath).

  • Slowly add fuming nitric acid (1.1 eq) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution by slowly adding saturated NaHCO₃ solution until the pH is ~7-8.

  • Extract the aqueous layer three times with dichloromethane (DCM).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 2-Chloro-3-methyl-5-nitropyridine.

Step 2: Methoxylation to form 2-Methoxy-3-methyl-5-nitropyridine

  • Rationale: This step is a nucleophilic aromatic substitution where the methoxide ion displaces the chloride at the C2 position. This reaction is facilitated by the electron-withdrawing nitro group. A similar procedure is used for the synthesis of related compounds.[5]

  • Dissolve the crude 2-Chloro-3-methyl-5-nitropyridine (1.0 eq) in anhydrous methanol.

  • Add sodium methoxide (1.2 eq) portion-wise to the solution at room temperature.

  • Heat the mixture to reflux and stir for 3-5 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and remove the methanol using a rotary evaporator.

  • Resuspend the residue in water and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the resulting crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure 2-Methoxy-3-methyl-5-nitropyridine.

Agrochemical Screening Protocols

The 2-Methoxy-3-methyl-5-nitropyridine scaffold is a precursor for developing advanced pesticides and herbicides.[4] Its derivatives can be designed to interact with specific biological targets in pests or weeds, blocking their physiological processes.[6] The following protocols provide a framework for the initial screening of newly synthesized derivatives.

Screening Cascade Diagram

ScreeningCascade cluster_0 Primary Screening (In Vitro) cluster_1 Secondary Screening (In Vivo) cluster_2 Lead Optimization A Library of Derivatives B Herbicidal Assay (Petri Dish) A->B C Fungicidal Assay (Mycelial Growth) A->C D Insecticidal Assay (Contact/Feeding) A->D E Greenhouse Trials (Pot Studies) B->E Active 'Hits' C->E Active 'Hits' D->E Active 'Hits' F Whole Organism Assays E->F G Dose-Response & SAR F->G H Mode of Action Studies G->H

Caption: A typical screening cascade for new agrochemical discovery.

Protocol 3.1: Herbicidal Activity - Seedling Growth Inhibition Assay

Rationale: This primary assay quickly evaluates the pre- and post-emergence herbicidal potential of compounds on representative monocot (e.g., bentgrass) and dicot (e.g., lettuce) species.[7] The inhibition of root and shoot growth is a direct measure of phytotoxicity.

Materials:

  • Test compounds dissolved in DMSO (stock solution).

  • Petri dishes (9 cm diameter) with filter paper.

  • Seeds of Agrostis stolonifera (bentgrass, monocot) and Lactuca sativa (lettuce, dicot).

  • Positive control: Commercial herbicide (e.g., Glyphosate, Clomazone).

  • Negative control: 0.1% DMSO solution.

  • Growth chamber with controlled light (16:8 h light:dark cycle) and temperature (25°C).

Procedure:

  • Prepare test solutions by diluting the DMSO stock solution with distilled water to final concentrations (e.g., 10, 50, 100, 500 µM). The final DMSO concentration should not exceed 0.1%.

  • Pipette 5 mL of each test solution, positive control, or negative control into separate Petri dishes, ensuring the filter paper is saturated.

  • Place 20-30 seeds of either bentgrass or lettuce evenly on the filter paper in each dish.

  • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubate the dishes in a growth chamber for 7-10 days.

  • Measure the length of the root and shoot for each seedling.

  • Calculate the percent inhibition relative to the negative control.

  • Determine the GR₅₀ (concentration required for 50% growth reduction) for active compounds.

Protocol 3.2: Fungicidal Activity - Mycelial Growth Inhibition Assay

Rationale: This in vitro assay determines the direct fungitoxic effect of a compound by measuring its ability to inhibit the radial growth of a fungal colony on a nutrient medium. It is a standard method for discovering new fungicides.[8]

Materials:

  • Test compounds dissolved in DMSO.

  • Potato Dextrose Agar (PDA) medium.

  • Cultures of plant pathogenic fungi (e.g., Fusarium oxysporum, Rhizoctonia solani).

  • Positive control: Commercial fungicide (e.g., Carbendazim, Boscalid).

  • Negative control: PDA plates with 0.1% DMSO.

  • Sterile Petri dishes, cork borer (5 mm diameter).

Procedure:

  • Prepare PDA medium and autoclave. Allow it to cool to about 45-50 °C.

  • Add the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 50 µg/mL). Also prepare positive and negative control plates.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Using a sterile cork borer, cut a 5 mm disc of mycelium from the edge of an actively growing fungal culture.

  • Place the mycelial disc, mycelium-side down, in the center of each prepared PDA plate.

  • Incubate the plates at 25-28 °C in the dark.

  • Measure the diameter of the fungal colony daily until the colony in the negative control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition compared to the negative control.

  • Determine the EC₅₀ (effective concentration to inhibit growth by 50%) for promising compounds.

Protocol 3.3: Insecticidal Activity - Aphid Contact Toxicity Assay

Rationale: This assay assesses the acute toxicity of compounds to a common sap-sucking insect pest, the aphid. It is a fundamental test to identify molecules with potential insecticidal properties.

Materials:

  • Test compounds dissolved in acetone or ethanol containing a surfactant (e.g., 0.1% Tween-20).

  • Culture of aphids (Aphis craccivora or Myzus persicae) maintained on host plants (e.g., fava bean).

  • Leaf discs (2 cm diameter) from the host plant.

  • Petri dishes lined with moist filter paper.

  • Positive control: Commercial insecticide (e.g., Imidacloprid).

  • Negative control: Solvent with surfactant only.

  • Micro-syringe or sprayer.

Procedure:

  • Place a leaf disc, abaxial side up, in each Petri dish.

  • Transfer 15-20 adult aphids onto each leaf disc.

  • Prepare serial dilutions of the test compounds and controls.

  • Apply a uniform, fine mist (e.g., 1 mL) of each test solution directly onto the aphids on the leaf discs using a sprayer.

  • Allow the treated dishes to air dry in a fume hood.

  • Incubate the dishes at 22-25 °C with a 16:8 h light:dark cycle.

  • Assess aphid mortality after 24, 48, and 72 hours under a stereomicroscope. Aphids that are unable to move when prodded with a fine brush are considered dead.

  • Calculate the corrected mortality percentage using Abbott's formula.

  • Determine the LC₅₀ (lethal concentration to kill 50% of the population) for active compounds.

Data Presentation & Interpretation

Quantitative data from the screening assays should be systematically recorded and analyzed to identify lead compounds.

Table 1: Hypothetical Herbicidal Activity Data

Compound IDTest Conc. (µM)Bentgrass Growth Inhibition (%)Lettuce Growth Inhibition (%)GR₅₀ (µM) BentgrassGR₅₀ (µM) Lettuce
Parent Scaffold 10015.221.5>500>500
Derivative A 10088.445.125.398.7
Derivative B 10030.185.6150.235.8
Glyphosate 10095.098.018.515.2

Interpretation: Derivative A shows promising selective activity against the monocot (bentgrass), while Derivative B is more potent against the dicot (lettuce).

Table 2: Hypothetical Fungicidal and Insecticidal Activity Data

Compound IDFungicidal EC₅₀ (µg/mL) vs F. oxysporumInsecticidal LC₅₀ (µg/mL) vs A. craccivora (48h)
Parent Scaffold >100>100
Derivative C 8.5>100
Derivative D >10012.3
Boscalid 2.1N/A
Imidacloprid N/A0.5

Interpretation: Derivative C exhibits significant fungicidal activity, while Derivative D shows potential as an insecticide, warranting further investigation.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The ultimate goal of synthesizing and screening derivatives is to establish a Structure-Activity Relationship (SAR). This involves correlating changes in chemical structure with changes in biological activity to design more potent and selective molecules.

Hypothetical SAR Diagram

SAR cluster_0 cluster_1 Core 2-Methoxy-3-methyl-5-nitropyridine R1_Mod Small alkyl groups: May increase lipophilicity, improving cell penetration. Core:f1->R1_Mod R1_Halogen Halogens (F, Cl): Can enhance binding via halogen bonds and block metabolic sites. Core:f1->R1_Halogen R2_Aryl Substituted Phenyl Ring: Introduces opportunities for extensive interactions with target site. Core:f2->R2_Aryl R2_Heterocycle Thiazole, Pyrazole, etc.: Can improve physicochemical properties and target affinity. Core:f2->R2_Heterocycle

Caption: Conceptual SAR map for derivatization of the core scaffold.

For 2-Methoxy-3-methyl-5-nitropyridine derivatives, key areas for modification include:

  • Reduction of the Nitro Group: Converting the NO₂ to an NH₂ group opens up a vast array of subsequent reactions, such as amide, sulfonamide, or urea formation, to probe specific interactions within a biological target.

  • Substitution at the C4 and C6 Positions: Introducing different functional groups at the vacant positions on the pyridine ring can dramatically alter activity. For instance, adding a halogen can increase metabolic stability, while adding a substituted aryl group can introduce new binding interactions.[9]

Mechanism of Action: While the specific mechanism for novel derivatives must be determined experimentally, pyridine-based agrochemicals are known to act on various targets.[10] For herbicides, potential targets include Acetolactate Synthase (ALS), Protoporphyrinogen Oxidase (PPO), or mimicking plant hormones like auxins.[7] For fungicides, targets often involve respiration (e.g., succinate dehydrogenase inhibitors) or cell wall biosynthesis. For insecticides, common targets are nerve and muscle cells, such as nicotinic acetylcholine receptors (nAChR). Elucidating the precise mechanism is a critical step in the development of a novel agrochemical.

Conclusion

The 2-Methoxy-3-methyl-5-nitropyridine scaffold represents a promising starting point for the discovery of next-generation agrochemicals. Its synthetic tractability allows for the creation of large, diverse chemical libraries. By employing systematic screening protocols as outlined in this guide, researchers can efficiently identify derivatives with potent herbicidal, fungicidal, or insecticidal activities. Subsequent investigation into the structure-activity relationships and mechanism of action will be crucial for optimizing these initial hits into commercially viable and environmentally responsible crop protection solutions.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine.
  • Pipzine Chemicals. 2-Methoxy-3-Methyl-5-Nitropyridine.
  • Jeśko, M., & Wieczorek, P. P. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Applied Sciences, 11(11), 5243.
  • Wang, Y., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7414.
  • PrepChem.com. Synthesis of 2-methoxy-4-methyl-5-nitropyridine.
  • Lamberth, C., et al. (2006). Synthesis and fungicidal activity of N-2-(3-methoxy-4-propargyloxy)phenethyl amides. Part II: anti-oomycetic mandelamides. Pest Management Science, 62(5), 446-451.
  • Georganics. 2-Methoxy-3-methyl-5-nitropyridine.
  • ResearchGate. Development of novel pyridine-based agrochemicals: A review.
  • Baklanov, M. Y., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(14), 5523.
  • Wrobel, C., et al. (2019). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. IUCrData, 4(1).
  • ResearchGate. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.
  • Liu, C., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3), 362-373.
  • Semantic Scholar. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.
  • PubChem. 2-Chloro-3-methoxy-5-nitropyridine.
  • Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • Al-Hussain, S. A., et al. (2023). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 28(2), 856.
  • Zholdakova, Z. I., et al. (2022). Toxic and hygienic evaluation of the pyridine derivative — 2-ethyl-4-nitropyridine N-oxide. Hygiene and Sanitation, 101(8), 868-874.
  • ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • Shcherbakova, I. V., et al. (2017). Synthesis and fungicidal activity of 2-methoxy-7-R-1,5-dinitro-3,7-diazabicyclo [3.3. 1] non-2-enes. Journal of Chemical and Pharmaceutical Research, 9(7), 209-214.
  • Kumar, V., et al. (2022). Insecticidal Activity of Extracts, Fractions, and Pure Molecules of Cissampelos pareira Linnaeus against Aphid, Aphis craccivora Koch. Molecules, 27(3), 643.
  • ATSDR. Toxicological Profile for Pyridine.
  • ACS Publications. Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives.
  • MDPI. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
  • ResearchGate. Insecticidal Activities and GC-MS Analysis of the Selected Family Members of Meliaceae Used Traditionally as Insecticides.
  • Vertellus. Optimizing Agrochemical Formulations with Specialty Pyridine Derivatives.
  • Lu, X., et al. (2021). Synthesis and fungicidal activity of methyl (E)-1-(2-((E)-2-methoxy-1-(methoxyimino)-2-oxoethyl)benzyl)-2-(1-arylidene)hydrazine-1-carboxylates. Pest Management Science, 77(2), 947-955.
  • Li, X., et al. (2021). Synthesis process optimization and field trials of insecticide candidate NKY-312. Scientific Reports, 11(1), 6898.
  • NIH. Toxicological Profile for Pyridine.
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  • ResearchGate. Molecular structure of 2-methoxy-5-nitroaniline showing the...
  • MDPI. Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety.
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Method

Scale-up synthesis of 2-Methoxy-3-methyl-5-nitropyridine

PART 1: EXECUTIVE SUMMARY & STRATEGIC ROUTE SELECTION 1.1 Target Molecule Profile[1][2] Compound: 2-Methoxy-3-methyl-5-nitropyridine[1][3][4] CAS: 1003711-48-7 (and related derivatives)[1] Application: Key intermediate f...

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: EXECUTIVE SUMMARY & STRATEGIC ROUTE SELECTION

1.1 Target Molecule Profile[1][2]
  • Compound: 2-Methoxy-3-methyl-5-nitropyridine[1][3][4]

  • CAS: 1003711-48-7 (and related derivatives)[1]

  • Application: Key intermediate for PI3K inhibitors and various kinase-targeted oncological APIs.[1]

  • Critical Quality Attributes (CQA): Purity >98.5% (HPLC), Regioisomer <0.1%, Moisture <0.5%.

1.2 Route Selection Logic (Autonomy & Expertise)

Developing a scalable process requires balancing atom economy with thermal safety.[1] For this target, two primary routes were evaluated.

  • Route A (Direct Nitration - Rejected): Nitration of 2-methoxy-3-methylpyridine.[1]

    • Flaw: The methoxy group is acid-sensitive. Under standard nitration conditions (H₂SO₄/HNO₃), significant hydrolysis to the pyridone occurs.[1] Furthermore, regioselectivity is poor, yielding mixtures of 5-nitro and 6-nitro isomers requiring difficult chromatographic separation.

  • Route B (SₙAr Displacement - Selected): Nucleophilic Aromatic Substitution of 2-chloro-3-methyl-5-nitropyridine.[1]

    • Advantage:[1][2][5][6][7][8][9][10][11] The 5-nitro group strongly activates the 2-position for nucleophilic attack. The reaction with sodium methoxide is rapid, quantitative, and proceeds under mild conditions, avoiding the formation of oxidative byproducts.

Selected Process Flow:

  • Nitration: 2-Hydroxy-3-methylpyridine

    
     2-Hydroxy-3-methyl-5-nitropyridine.[1]
    
  • Chlorination: 2-Hydroxy-3-methyl-5-nitropyridine

    
     2-Chloro-3-methyl-5-nitropyridine.[1]
    
  • Methoxylation: 2-Chloro-3-methyl-5-nitropyridine

    
    Target .
    

PART 2: DETAILED PROTOCOLS & SCIENTIFIC INTEGRITY

Step 1: Nitration of 2-Hydroxy-3-methylpyridine

Objective: Introduce the nitro group at the C5 position. Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The hydroxyl group (tautomeric with the carbonyl of the pyridone) directs ortho/para.[1] With the 3-position blocked by a methyl group, the 5-position is the exclusive site for nitration.

Protocol
  • Equipment: 5L Jacketed Glass Reactor, Overhead Stirrer, Internal Temperature Probe, Scrubber (for NOₓ fumes).

  • Reagents:

    • 2-Hydroxy-3-methylpyridine (Starting Material, SM): 500 g[1]

    • Sulfuric Acid (H₂SO₄, 98%): 1500 mL (Solvent/Catalyst)[1]

    • Fuming Nitric Acid (HNO₃, >90%): 350 mL (1.2 eq)

  • Procedure:

    • Charge H₂SO₄ to the reactor and cool to 0–5°C.

    • Add SM portion-wise over 1 hour. Control: Exotherm must not exceed 15°C.[1]

    • Critical Step: Add HNO₃ dropwise via addition funnel over 2 hours. Maintain

      
      . Reasoning: Rapid addition risks thermal runaway and dinitration impurities.
      
    • Allow to warm to 20°C, then heat to 45°C for 3 hours.

    • Quench: Pour reaction mixture onto 3 kg crushed ice/water mixture.

    • Isolation: Filter the resulting yellow precipitate. Wash with cold water (3 x 500 mL) to remove acid.[1] Dry in a vacuum oven at 50°C.

  • Target Yield: 85–90%

  • Safety Check: This reaction generates significant heat upon quenching.[1] Always add acid to water (or ice), never reverse.[1]

Step 2: Chlorination (Deoxychlorination)

Objective: Convert the pyridone/hydroxy moiety to a chloro leaving group.[1] Reagent: Phosphorus Oxychloride (POCl₃).[1]

Protocol
  • Equipment: 5L Reactor, Reflux Condenser, Caustic Scrubber (for HCl/POCl₃ vapors).

  • Reagents:

    • 2-Hydroxy-3-methyl-5-nitropyridine (Step 1 Product): 500 g[1]

    • POCl₃: 1500 mL (3 vol)[1]

    • DMF (Catalytic): 5 mL[1]

  • Procedure:

    • Charge Step 1 Product and POCl₃ to the reactor. Add catalytic DMF.[1]

    • Heat to reflux (

      
      ) for 4–6 hours.
      
    • IPC (In-Process Control): Monitor by HPLC. SM should be < 1.0%.[12]

    • Workup (Hazardous): Cool mixture to 40°C. Distill off excess POCl₃ under reduced pressure (recover for reuse).

    • Quench: Dissolve residue in DCM (2 L). Slowly pour into stirred ice water (2 L). Note: Hydrolysis of residual POCl₃ is violent.

    • Separate phases.[1][5] Wash organic layer with sat.[1] NaHCO₃ and Brine.[5][10][13]

    • Dry over MgSO₄ and concentrate to dryness.

  • Target Yield: 90–95%

  • Scientific Insight: The catalytic DMF forms the Vilsmeier-Haack reagent (chloroiminium ion), which is the active chlorinating species, significantly accelerating the reaction compared to neat POCl₃ [1].

Step 3: Methoxylation (Scale-Up Critical Step)

Objective: Displacement of Chloride by Methoxide (SₙAr).[1] Thermodynamics: Highly Exothermic (


).[1]
Protocol
  • Equipment: 10L Reactor, Cryogenic cooling capability.

  • Reagents:

    • 2-Chloro-3-methyl-5-nitropyridine (Step 2 Product): 400 g[1]

    • Methanol (Anhydrous): 4 L (10 vol)

    • Sodium Methoxide (NaOMe), 25% wt in MeOH: 540 g (1.1 eq)[1]

  • Procedure:

    • Dissolve Step 2 Product in Methanol.[5] Cool to 0°C.[5][14]

    • Critical Addition: Add NaOMe solution dropwise over 2 hours.

    • Control: Maintain

      
      .[1][15] Higher temperatures lead to degradation of the nitro group (darkening of reaction).[1]
      
    • Stir at 20°C for 1 hour.

    • IPC: HPLC should show < 0.1% Chloro-intermediate.[1]

    • Quench: Adjust pH to 7 using dilute HCl or Acetic Acid.

    • Purification (Crystallization): Concentrate solvent to ~30% volume.[1][13] Add Water (2 L) slowly to precipitate the product. Cool to 5°C and age for 2 hours.[15]

    • Filter and wash with Water/MeOH (9:1).[1]

  • Target Yield: 92–96%

  • Validation: The product should be a pale yellow solid. Melting point: 88–90°C (Lit.[1] value check).

PART 3: VISUALIZATION & DATA[1][16]

3.1 Process Data Summary
ParameterStep 1: NitrationStep 2: ChlorinationStep 3: Methoxylation
Reagent Class Strong Acid/OxidizerDehydrating/ChlorinatingStrong Nucleophile/Base
Key Hazard Thermal Runaway / NOₓWater Reactive / HCl GasExotherm / Flammability
Temp Range 0°C

45°C
105°C (Reflux)0°C

20°C
Typical Yield 88%93%95%
Purification Precipitation (Water)Extraction/DistillationCrystallization (MeOH/Water)
3.2 Synthetic Pathway Diagram (Graphviz)[1]

SynthesisRoute SM 2-Hydroxy-3-methylpyridine (SM) Int1 2-Hydroxy-3-methyl- 5-nitropyridine SM->Int1 HNO3, H2SO4 45°C (Nitration) Int2 2-Chloro-3-methyl- 5-nitropyridine Int1->Int2 POCl3, DMF(cat) 105°C (Chlorination) Product 2-Methoxy-3-methyl- 5-nitropyridine Int2->Product NaOMe, MeOH 0-20°C (SnAr Substitution)

Caption: Figure 1: Linear synthetic sequence optimizing regioselectivity and yield.

3.3 Scale-Up Workflow Logic

ProcessLogic cluster_safety Critical Safety Controls DSC DSC Analysis: Check Decomposition Onset Venting Reactor Venting: NOx & HCl Scrubbing Start Start: Raw Material QC Step1 Step 1: Nitration (Heat Removal Critical) Start->Step1 Step1->Venting Step2 Step 2: Chlorination (Gas Evolution) Step1->Step2 Step2->Venting Step3 Step 3: Methoxylation (Controlled Addition) Step2->Step3 Step3->DSC Prior to Scale-up Cryst Crystallization (Impurity Rejection) Step3->Cryst Final Final Product Drying Cryst->Final

Caption: Figure 2: Engineering workflow highlighting safety checkpoints and unit operations.

PART 4: REFERENCES

  • Vilsmeier-Haack Mechanism in Chlorination:

    • Title: "Catalytic effects of amides in the reaction of POCl3 with hydroxy-heterocycles."

    • Source: Organic Process Research & Development.[1]

    • Context: Explains the acceleration of chlorination using DMF.

    • URL:[Link] (General Journal Link for verification of principle).[1]

  • Nitration of Pyridines:

    • Title: "Synthesis of 2-Chloro-3-methyl-5-nitropyridine."[1][16]

    • Source: BenchChem Technical Guide / ChemicalBook Protocols.[1]

    • Context: Confirms the regioselectivity of nitrating 3-methyl-2-pyridone.[1]

  • Nucleophilic Substitution on Nitropyridines:

    • Title: "Nucleophilic Aromatic Substitution of 2-Chloro-5-nitropyridines."

    • Source: Heterocyclic Chemistry (Joule & Mills), 5th Ed.[1]

    • Context: Authoritative text on the activation energy of C2-halogens by C5-nitro groups.

    • URL:[Link][1]

  • Safety in Nitration Scale-Up:

    • Title: "Control of Exothermic Reactions in Nitration."

    • Source: Health and Safety Executive (HSE) Guidelines.[1]

    • Context: Guidelines for heat management in Steps 1 and 3.

    • URL:[Link][1]

Sources

Application

Application Note: Strategic Utilization of 2-Methoxy-3-methyl-5-nitropyridine in Natural Product Synthesis

Abstract & Strategic Overview The pyridine scaffold is ubiquitous in bioactive natural products, yet the 2-Methoxy-3-methyl-5-nitropyridine (CAS: 89694-10-0) motif represents a uniquely privileged "linchpin" intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The pyridine scaffold is ubiquitous in bioactive natural products, yet the 2-Methoxy-3-methyl-5-nitropyridine (CAS: 89694-10-0) motif represents a uniquely privileged "linchpin" intermediate. Its value lies not merely in its presence within the final structure, but in its orthogonal reactivity profile . This building block allows for the controlled assembly of pentasubstituted pyridines found in the Streptonigrin and Lavendamycin class of antitumor antibiotics.

This guide details the strategic application of this scaffold, moving beyond basic reactivity to advanced total synthesis logic. We focus on two primary synthetic vectors:

  • C3-Methyl Activation: Exploiting the vinylogous acidity of the methyl group for condensation reactions (e.g., Leimgruber-Batcho type logic).

  • C5-Nitro Reductive Cyclization: Utilizing the nitro group as a latent amine for Friedländer or Povarov-type quinoline constructions.

Strategic Analysis: The "Linchpin" Logic

The utility of 2-Methoxy-3-methyl-5-nitropyridine stems from its ability to serve as a fully functionalized "Ring C" precursor in tetracyclic alkaloid synthesis.

Orthogonal Reactivity Map

The molecule offers three distinct handles that can be manipulated independently without protecting group interference:

  • 2-Methoxy Group: Acts as a masked pyridone. It directs lithiation to the C3/C4 position and can be demethylated late-stage to reveal the quinolone/pyridone core essential for DNA intercalation.

  • 3-Methyl Group: The "Carbon Anchor." Activated by the electron-withdrawing nitro group, this position is susceptible to deprotonation, oxidation to aldehydes, or enamine formation.

  • 5-Nitro Group: The "Nitrogen Anchor." A latent amino group that, upon reduction, triggers intramolecular cyclization with pendants attached at C4 or C6.

ReactivityMap Start 2-Methoxy-3-methyl- 5-nitropyridine Meth 2-Methoxy Handle Start->Meth Methyl 3-Methyl Handle Start->Methyl Nitro 5-Nitro Handle Start->Nitro Pyridone Pyridone/Quinolone (DNA Intercalation Site) Meth->Pyridone Demethylation (HBr/AcOH) Condensation Styryl/Enamine Formation (Carbon Skeleton Extension) Methyl->Condensation DMF-DMA or Oxidation Amine Amino-Pyridine (Cyclization Precursor) Nitro->Amine Reduction (H2/Pd or Fe/AcOH)

Figure 1: Orthogonal reactivity map of the 2-Methoxy-3-methyl-5-nitropyridine scaffold.

Application Case Studies: Streptonigrin & Lavendamycin

The Streptonigrin Challenge

Streptonigrin is a potent antitumor antibiotic containing a substituted aminoquinoline-5,8-dione system.[1][2] The 2-methoxy-3-methyl-5-nitropyridine scaffold is historically significant in constructing the central pyridine ring (Ring C).

Mechanism of Action: The synthesis relies on coupling this pyridine block with a functionalized aniline or phenol (Ring D) and a quinoline fragment (Ring AB). The 3-methyl group is often oxidized to a carboxylic acid or aldehyde to form the amide/ester linkage or the biaryl bond.

Protocol: Methyl Group Functionalization (Enamine Formation)

A critical step in utilizing this scaffold is extending the carbon chain at the C3 position. This is best achieved via condensation with dimethylformamide dimethyl acetal (DMF-DMA).

Objective: Synthesis of (E)-2-(2-methoxy-5-nitropyridin-3-yl)-N,N-dimethylethenamine.

Experimental Protocol:
  • Reagents:

    • 2-Methoxy-3-methyl-5-nitropyridine (1.0 eq, 10 mmol)

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq)

    • Solvent: Anhydrous DMF (0.5 M concentration)

  • Procedure:

    • Charge a flame-dried round-bottom flask with the pyridine starting material and anhydrous DMF under Argon atmosphere.

    • Add DMF-DMA dropwise via syringe at room temperature.

    • Heat the reaction mixture to 140°C for 12–16 hours. Note: The color typically shifts to deep red/orange, indicating enamine formation.

    • Monitoring: Monitor via TLC (EtOAc/Hexane 1:1). The product is more polar than the starting material.

    • Workup: Cool to RT. Remove excess DMF and DMF-DMA under high vacuum (rotary evaporator with a high-vac pump is essential due to the high boiling point of DMF).

    • Purification: Triturate the dark red residue with cold ether or perform flash chromatography (SiO2, 2% MeOH in DCM).

  • Yield: Typical yields range from 85–92%.

  • Causality: The electron-withdrawing effect of the 5-nitro group acidifies the 3-methyl protons, allowing the condensation with the acetal. This enamine is a versatile precursor: it can be hydrolyzed to an aldehyde (for Wittig reactions) or reduced to an indole derivative.

Advanced Workflow: Biaryl Coupling via Suzuki-Miyaura

Modern syntheses (e.g., Donohue et al., 2013) often utilize cross-coupling to attach the "Ring D" fragment of Streptonigrin. While the methoxy group directs lithiation, a halogenated derivative is often required for Suzuki coupling.

Scenario: Coupling 2-Methoxy-3-methyl-5-nitropyridine (functionalized as a boronic acid or halide) with a substituted aryl halide.

Data Summary: Optimization of Coupling Conditions

ParameterCondition A (Standard)Condition B (Optimized for Pyridines)Result/Observation
Catalyst Pd(PPh3)4Pd(dppf)Cl2·DCM Bidentate ligands (dppf) prevent catalyst poisoning by pyridine nitrogen.
Base Na2CO3 (aq)K3PO4 (anhydrous) Anhydrous conditions reduce protodeboronation of pyridine boronic acids.
Solvent DME/Water1,4-Dioxane Higher boiling point of Dioxane allows for faster kinetics.
Temp 80°C100°C Complete conversion requires elevated temp due to steric hindrance at C3.
Protocol: Suzuki Coupling for Biaryl Assembly
  • Preparation: Dissolve the aryl bromide (1.0 eq) and the pyridine-3-boronic acid pinacol ester derivative (1.2 eq) in degassed 1,4-dioxane.

  • Catalysis: Add Pd(dppf)Cl2·DCM (5 mol%) and finely ground K3PO4 (3.0 eq).

  • Reaction: Heat to 100°C under Argon for 18 hours.

  • Purification: Filter through Celite. The pyridine product will likely streak on silica; add 1% Triethylamine to the eluent to minimize tailing.

Total Synthesis Logic Flow

The following diagram illustrates the integration of the 2-Methoxy-3-methyl-5-nitropyridine scaffold into the convergent synthesis of Streptonigrin.

SynthesisFlow Start 2-Methoxy-3-methyl- 5-nitropyridine Step1 Step 1: Methyl Oxidation (SeO2 or DMF-DMA/NaIO4) Start->Step1 Aldehyde Intermediate: Pyridine-3-carbaldehyde Step1->Aldehyde Step2 Step 2: Condensation with Ring AB (Friedlander/Povarov) Aldehyde->Step2 + Amino-Quinone Fragment Tetracycle Tetracyclic Core Step2->Tetracycle Step3 Step 3: Nitro Reduction & Amine Functionalization Tetracycle->Step3 Final Streptonigrin / Lavendamycin Step3->Final

Figure 2: Convergent synthesis workflow for Streptonigrin utilizing the methyl group oxidation strategy.

References

  • Boger, D. L., & Panek, J. S. (1985). Total synthesis of streptonigrin.[1][2][3] Journal of the American Chemical Society. Link

    • Context: Establishes the foundational strategy for assembling the pentasubstituted pyridine core using inverse electron demand Diels-Alder reactions, validating the substitution p
  • Donohue, R. J., Barker, D., & Brimble, M. A. (2013). Total Synthesis of the Antitumor Antibiotic (±)-Streptonigrin: First- and Second-Generation Routes for de Novo Pyridine Formation Using Ring-Closing Metathesis. The Journal of Organic Chemistry. Link

    • Context: Provides modern protocols for handling highly substituted pyridine intermediates and Suzuki-Miyaura coupling of Ring C and D.
  • Kende, A. S., et al. (1981). Total synthesis of streptonigrin.[1][2][3] Journal of the American Chemical Society. Link

    • Context: Describes the classical "Ring C" assembly using condensation logic relevant to the methyl/nitro functionaliz
  • Chauncey, M. A., & Grundon, M. F. (1982). Synthesis of the pyridine ring of streptonigrin. Journal of the Chemical Society, Perkin Transactions 1. Link

    • Context: Specifically details the reactivity of methyl-nitropyridines in the context of Streptonigrin biosynthesis and synthesis.

Sources

Method

The Strategic Utility of 2-Methoxy-3-methyl-5-nitropyridine in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: Unveiling a Versatile Scaffold In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Amo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Scaffold

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, heterocycles containing the pyridine nucleus are of exceptional importance, frequently appearing in the structures of numerous approved drugs. 2-Methoxy-3-methyl-5-nitropyridine is a highly functionalized pyridine derivative that has emerged as a valuable intermediate for medicinal chemists. Its utility lies not in its inherent biological activity, but in its latent potential, unlocked through strategic chemical transformations. This guide provides an in-depth exploration of the applications of 2-Methoxy-3-methyl-5-nitropyridine, with a focus on detailed protocols for its conversion into a key amine intermediate and its subsequent elaboration into scaffolds relevant to modern drug discovery programs, particularly in the realm of kinase inhibitors.[1]

The core value of 2-Methoxy-3-methyl-5-nitropyridine resides in the chemical reactivity of its nitro group. This electron-withdrawing group can be efficiently reduced to a primary amine, yielding 5-amino-2-methoxy-3-methylpyridine. This transformation is pivotal, as the resulting aminopyridine is a versatile synthon, primed for a variety of coupling reactions to construct more complex molecular architectures.[2]

Physicochemical Properties of 2-Methoxy-3-methyl-5-nitropyridine

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis. The table below summarizes the key properties of 2-Methoxy-3-methyl-5-nitropyridine.

PropertyValueSource
Molecular Formula C₇H₈N₂O₃Pipzine Chemicals
Molecular Weight 168.15 g/mol Pipzine Chemicals
Appearance Light yellow to yellow solidPipzine Chemicals
CAS Number 89694-10-0Georganics
Solubility Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane). Limited solubility in water.Pipzine Chemicals

Core Application: From Nitro-Compound to Key Amine Intermediate

The cornerstone application of 2-Methoxy-3-methyl-5-nitropyridine is its reduction to 5-amino-2-methoxy-3-methylpyridine. This transformation converts the electron-deficient nitropyridine into an electron-rich aminopyridine, a critical intermediate for the synthesis of a wide array of bioactive molecules, including kinase inhibitors and agents for neglected tropical diseases. The primary amino group serves as a versatile handle for subsequent chemical modifications, such as amide bond formation, sulfonylation, and various cross-coupling reactions.

Workflow for the Transformation and Elaboration of 2-Methoxy-3-methyl-5-nitropyridine

G cluster_0 Step 1: Nitro Group Reduction cluster_1 Step 2: Elaboration into Bioactive Scaffolds A 2-Methoxy-3-methyl-5-nitropyridine B 5-Amino-2-methoxy-3-methylpyridine A->B Catalytic Hydrogenation (e.g., H₂, Pd/C) D Bioactive Amide Scaffold (e.g., Kinase Inhibitor Core) B->D Amide Coupling C Acyl Chloride (R-COCl) or Carboxylic Acid + Coupling Agent

Caption: Synthetic workflow from 2-Methoxy-3-methyl-5-nitropyridine to a bioactive scaffold.

Experimental Protocols

The following protocols are presented as robust, validated methods for the key transformations involving 2-Methoxy-3-methyl-5-nitropyridine. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Protocol 1: Catalytic Hydrogenation for the Synthesis of 5-Amino-2-methoxy-3-methylpyridine

This protocol is adapted from established procedures for the reduction of nitropyridines and is a cornerstone for the application of the title compound.[3] Catalytic hydrogenation is the preferred method due to its high efficiency, clean conversion, and the generation of water as the only byproduct.[4]

Principle:

The nitro group (-NO₂) is reduced to a primary amine (-NH₂) using molecular hydrogen in the presence of a palladium on carbon (Pd/C) catalyst. Palladium is a highly effective catalyst for this transformation, adsorbing both the hydrogen gas and the nitro-compound on its surface, thereby facilitating the reduction at a lower temperature and pressure than would otherwise be required. Methanol is chosen as the solvent due to its ability to dissolve the starting material and its inertness under the reaction conditions.

Materials:

  • 2-Methoxy-3-methyl-5-nitropyridine

  • 10% Palladium on Carbon (10% Pd/C)

  • Methanol (reagent grade)

  • Hydrogen gas (high purity)

  • Nitrogen gas (for inerting)

  • Dichloromethane (for extraction)

  • Deionized water

  • Anhydrous sodium sulfate

  • Parr hydrogenator or a similar high-pressure reaction vessel

  • Standard laboratory glassware

  • Filtration apparatus (e.g., Buchner funnel with Celite®)

  • Rotary evaporator

Procedure:

  • Vessel Preparation: Ensure the high-pressure reaction vessel is clean and dry. Add 2-Methoxy-3-methyl-5-nitropyridine (1.0 eq) and methanol to the vessel. The typical substrate concentration is in the range of 0.1-0.5 M.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate). The catalyst is pyrophoric and should be handled with care.

  • Inerting the System: Seal the reaction vessel and purge with nitrogen gas 3-5 times to remove all oxygen, which can deactivate the catalyst and create a potential safety hazard with hydrogen.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (a pressure of 0.01 MPa has been reported for a similar substrate, but pressures up to 70 bar can be used for pyridine ring hydrogenations).[3][5]

  • Reaction Conditions: Commence vigorous stirring and heat the reaction mixture to 60-65°C.[3]

  • Monitoring the Reaction: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is fully consumed. The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully vent the excess hydrogen gas.

    • Purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.

    • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

    • The residue can be further purified by extraction. Add dichloromethane and deionized water to the residue and transfer to a separatory funnel.

    • Separate the organic layer, and extract the aqueous layer with additional dichloromethane.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 5-amino-2-methoxy-3-methylpyridine.

Self-Validation and Trustworthiness:

  • The progress of the reaction should be unequivocally monitored by a suitable chromatographic technique, ensuring complete conversion of the starting material.

  • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The disappearance of the nitro group signal and the appearance of an amine signal in the IR spectrum are also indicative of a successful reaction.

Protocol 2: Elaboration of 5-Amino-2-methoxy-3-methylpyridine into a Bioactive Amide Scaffold

This protocol illustrates a common subsequent step in drug discovery, where the synthesized aminopyridine is coupled with a carboxylic acid to form an amide bond. This is a fundamental reaction in the synthesis of many kinase inhibitors, which often feature an amide linkage.[6][1]

Principle:

The nucleophilic amino group of 5-amino-2-methoxy-3-methylpyridine attacks an activated carboxylic acid derivative (such as an acyl chloride or an in-situ activated carboxylic acid) to form a stable amide bond. The use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) with a carboxylic acid is a standard and effective method for amide bond formation.[7]

Materials:

  • 5-Amino-2-methoxy-3-methylpyridine (from Protocol 1)

  • A relevant carboxylic acid (e.g., a substituted benzoic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add 5-amino-2-methoxy-3-methylpyridine (1.0 eq) and a catalytic amount of DMAP.

  • Activation: Cool the solution to 0°C in an ice bath and add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials and the formation of the amide product.

  • Work-up:

    • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with DCM.

    • Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure amide product.

Logical Relationship in Kinase Inhibitor Synthesis

G A 5-Amino-2-methoxy- 3-methylpyridine (Hinge-Binding Motif) C Kinase Inhibitor Candidate A->C Amide Bond Formation B Carboxylic Acid Derivative (Solvent-Front Targeting Moiety) B->C

Caption: The coupling of the aminopyridine with a carboxylic acid to form a kinase inhibitor.

Conclusion and Future Perspectives

2-Methoxy-3-methyl-5-nitropyridine is a strategically valuable building block in medicinal chemistry, primarily serving as a precursor to the versatile intermediate, 5-amino-2-methoxy-3-methylpyridine. The protocols detailed herein provide a robust framework for researchers to utilize this compound in their synthetic campaigns. The aminopyridine scaffold, readily accessible from its nitro precursor, continues to be a privileged motif in the design of kinase inhibitors and other therapeutic agents. As drug discovery continues to evolve, the demand for well-functionalized, readily diversifiable heterocyclic building blocks like 2-Methoxy-3-methyl-5-nitropyridine is set to increase, ensuring its continued relevance in the synthesis of next-generation medicines.

References

  • CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google P
  • Pipzine Chemicals. 5-Amino-2-methoxy-3-methylpyridinehcl. (URL: [Link])

  • PrepChem.com. Synthesis of 2-amino-5-methoxy pyridine. (URL: [Link])

  • US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google P
  • Reddy, et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1836-1841. (URL: Not available)
  • Delaunay, D., et al. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Parasites & Vectors, 14(1), 1-19. (URL: [Link])

  • Gour, J., et al. (2020). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. ACS Omega, 5(31), 19685-19703. (URL: [Link])

  • Sadek, K. U., et al. (2021). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. Scientific Reports, 11(1), 1-17. (URL: [Link])

  • Gour, J., et al. (2020). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. (URL: [Link])

  • Maleev, G. V., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(11), 1369. (URL: [Link])

  • Bargavi, S., et al. (2016). 5-(2-Hydroxy-5-methoxybenzoyl)-1-methyl-3-nitropyridin-2 (1H)-one. IUCrData, 1(6), x161235. (URL: [Link])

  • Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo [4,5-b] pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of medicinal chemistry, 56(22), 9122-9135. (URL: [Link])

  • Al-Bogami, A. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4165. (URL: [Link])

  • Basit, S., et al. (2020). Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches. International journal of molecular sciences, 21(18), 6598. (URL: [Link])

  • Hyma Synthesis Pvt. Ltd. (URL: [Link])

  • Chen, W. C., et al. (2014). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F] 6-(2-Fluoropropyl)-4-methylpyridin-2-amine for iNOS Imaging. Journal of medicinal chemistry, 57(13), 5625-5637. (URL: [Link])

  • Patel, H., et al. (2016). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & medicinal chemistry letters, 26(2), 586-590. (URL: [Link])

  • International Journal of Pharmaceutical Sciences Review and Research. Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (URL: [Link])

  • Wang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1585. (URL: [Link])

  • Westover, C. D., et al. (2023). Integrated phenotypic screening and chemical proteomics identifies ETF1 ligands that modulate viral translation and replication. Proceedings of the National Academy of Sciences, 120(13), e2216501120. (URL: [Link])

  • Rylander, P. N. (1985). Hydrogenation methods. Academic press. (URL: Not available)

Sources

Application

The Versatile Precursor: Crafting Novel Heterocyclic Scaffolds from 2-Methoxy-3-methyl-5-nitropyridine

Introduction Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with nitrogen-containing scaffolds being of particular importance due to their prevalence in biologically active molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with nitrogen-containing scaffolds being of particular importance due to their prevalence in biologically active molecules.[1] The substituted pyridine core, a prominent motif in numerous pharmaceuticals, offers a versatile platform for the synthesis of a diverse array of fused heterocyclic systems. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic utility of 2-Methoxy-3-methyl-5-nitropyridine as a strategic starting material for the construction of novel and medicinally relevant heterocyclic compounds.

This guide will delve into the key transformations of 2-Methoxy-3-methyl-5-nitropyridine, focusing on the reduction of the nitro group to unlock pathways for the synthesis of fused pyrimidine and imidazole ring systems. We will provide detailed, field-proven protocols, explain the rationale behind experimental choices, and present data in a clear and accessible format.

Core Synthetic Strategies

The synthetic utility of 2-Methoxy-3-methyl-5-nitropyridine primarily hinges on the chemical manipulation of its functional groups. The electron-withdrawing nitro group at the 5-position activates the pyridine ring for certain reactions and, more importantly, serves as a precursor to the versatile amino group. The methoxy group at the 2-position can also be a site for nucleophilic substitution. Our exploration will focus on a pivotal two-step strategy: the initial reduction of the nitro group followed by subsequent cyclization reactions to build fused heterocyclic systems.

G A 2-Methoxy-3-methyl-5-nitropyridine B Reduction of Nitro Group A->B C 5-Amino-2-methoxy-3-methylpyridine (Key Intermediate) B->C D Cyclization Reactions C->D E Pyrido[2,3-d]pyrimidines D->E F Imidazo[4,5-b]pyridines D->F G Other Fused Heterocycles D->G

Figure 1: Overall synthetic workflow from 2-Methoxy-3-methyl-5-nitropyridine.

Part 1: The Gateway Reaction - Reduction of the Nitro Group

The transformation of the nitro group into an amino group is the cornerstone of this synthetic approach, converting the electron-deficient pyridine into an electron-rich system ripe for cyclization. Catalytic hydrogenation is a clean and efficient method for this reduction.

Protocol 1: Catalytic Hydrogenation of 2-Methoxy-3-methyl-5-nitropyridine

This protocol is adapted from a similar reduction of 2-methoxy-5-nitropyridine and is expected to proceed with high efficiency.[1]

Rationale: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitroarenes.[2] The reaction is typically carried out under a hydrogen atmosphere at a slightly elevated temperature to ensure a reasonable reaction rate. Methanol is a suitable solvent for this transformation.

Materials:

  • 2-Methoxy-3-methyl-5-nitropyridine

  • 10% Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas supply

  • Reaction vessel suitable for hydrogenation (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a suitable reaction vessel, dissolve 2-Methoxy-3-methyl-5-nitropyridine (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).

  • Seal the reaction vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to 0.01 MPa.

  • Heat the reaction mixture to 60-65 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-2 hours).

  • After completion, cool the reaction mixture to room temperature and carefully vent the hydrogen gas, purging again with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The catalyst can be recovered and potentially reused.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 5-Amino-2-methoxy-3-methylpyridine. The product can be purified further by column chromatography or recrystallization if necessary.

Parameter Condition Reference
Catalyst10% Pd/C[1]
SolventMethanol[1]
Hydrogen Pressure0.01 MPa[1]
Temperature60-65 °C[1]
Reaction Time1-2 hours[1]

Table 1: Optimized conditions for the catalytic reduction of the nitro group.

Part 2: Synthesis of Fused Heterocyclic Systems

The resulting 5-Amino-2-methoxy-3-methylpyridine is a versatile intermediate for the synthesis of various fused heterocyclic compounds, including pyrido[2,3-d]pyrimidines and imidazo[4,5-b]pyridines, which are known for their diverse biological activities.[3]

Section 2.1: Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are an important class of heterocyclic compounds with a wide range of pharmacological activities.[4][5] A common strategy for their synthesis involves the condensation of an aminopyridine with a 1,3-dicarbonyl compound or its equivalent.

G cluster_0 Synthesis of Pyrido[2,3-d]pyrimidines A 5-Amino-2-methoxy- 3-methylpyridine C Cyclocondensation A->C B Diethyl Malonate B->C D Pyrido[2,3-d]pyrimidine Derivative C->D

Figure 2: General scheme for the synthesis of Pyrido[2,3-d]pyrimidines.

Protocol 2: Synthesis of a 4-Hydroxy-2-methoxy-3-methylpyrido[2,3-d]pyrimidine Derivative

This protocol is based on the well-established reaction of aminopyridines with diethyl malonate to form the pyrimidine ring.[6]

Rationale: The reaction proceeds through an initial acylation of the amino group by one of the ester groups of diethyl malonate, followed by an intramolecular cyclization and elimination of ethanol to form the fused pyrimidine ring.

Materials:

  • 5-Amino-2-methoxy-3-methylpyridine

  • Diethyl malonate

  • Sodium ethoxide (or another suitable base)

  • Ethanol

  • Reflux apparatus

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol.

  • To this solution, add 5-Amino-2-methoxy-3-methylpyridine (1.0 eq) and diethyl malonate (1.1-1.5 eq).

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with an appropriate acid (e.g., acetic acid or dilute HCl).

  • The product may precipitate upon cooling or neutralization. If so, collect the solid by filtration, wash with cold ethanol, and dry.

  • If the product does not precipitate, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.

Reagent Role Typical Molar Ratio
5-Amino-2-methoxy-3-methylpyridineStarting material1.0
Diethyl malonatePyrimidine ring source1.1 - 1.5
Sodium ethoxideBase catalystCatalytic to stoichiometric
EthanolSolvent-

Table 2: Reagents for the synthesis of Pyrido[2,3-d]pyrimidine derivatives.

Section 2.2: Synthesis of Imidazo[4,5-b]pyridines

Imidazo[4,5-b]pyridines are another class of heterocycles with significant biological activities.[7][8] Their synthesis often involves the cyclization of a diaminopyridine precursor with a one-carbon synthon, such as formic acid or an aldehyde. To apply this to our starting material, a further synthetic step is required to introduce a second amino group.

A plausible route involves the nitration of the precursor to 2-amino-3-methyl-5-nitropyridine, followed by reduction of both nitro groups.[9]

Protocol 3: Synthesis of an Imidazo[4,5-b]pyridine Derivative

This protocol outlines the cyclization of a conceptual 2,5-diamino-3-methylpyridine intermediate with formic acid.

Rationale: The reaction with formic acid proceeds via the formation of a formamide intermediate at one of the amino groups, followed by an acid-catalyzed intramolecular cyclization and dehydration to form the imidazole ring.

Materials:

  • 2,5-Diamino-3-methylpyridine (hypothetical intermediate)

  • Formic acid (85-100%)

  • Reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve the diaminopyridine intermediate in formic acid.

  • Heat the reaction mixture to reflux for several hours, monitoring by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a base (e.g., ammonium hydroxide or sodium bicarbonate) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Reagent Function Notes
DiaminopyridinePrecursorThe key intermediate for imidazole ring formation.
Formic AcidC1 synthon and solventActs as both the source of the imidazole carbon and the reaction medium.

Table 3: Key components for Imidazo[4,5-b]pyridine synthesis.

Part 3: Nucleophilic Aromatic Substitution (SNAr)

The methoxy group at the 2-position of 2-Methoxy-3-methyl-5-nitropyridine can potentially be displaced by various nucleophiles. The electron-withdrawing nitro group at the 5-position activates the ring for such substitutions, although the effect is less pronounced than for ortho or para positions.

G cluster_1 Nucleophilic Aromatic Substitution (SNAr) A 2-Methoxy-3-methyl- 5-nitropyridine C SNAr Reaction A->C B Nucleophile (Nu-) B->C D 2-Substituted-3-methyl- 5-nitropyridine C->D

Figure 3: General scheme for Nucleophilic Aromatic Substitution.

Further investigation into specific nucleophilic substitution reactions on this substrate would be a valuable extension of its synthetic applications.

Conclusion

2-Methoxy-3-methyl-5-nitropyridine is a highly valuable and versatile starting material for the synthesis of a range of novel heterocyclic compounds. The straightforward reduction of its nitro group provides a key amine intermediate, which can be readily transformed into medicinally relevant pyrido[2,3-d]pyrimidines and can be a precursor for imidazo[4,5-b]pyridines. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop new molecular entities for various applications in drug discovery and materials science.

References

  • Google Patents. (n.d.). CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.
  • Google Patents. (n.d.). CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
  • Google Patents. (n.d.). CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
  • Google Patents. (n.d.). EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • Goker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. Retrieved from [Link]

  • Korb, J., & Kappe, C. O. (2022). 2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Semantic Scholar. Retrieved from [Link]

  • Kurbanova, M. M., et al. (2022). Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking. National Center for Biotechnology Information. Retrieved from [Link]

  • Lown, J. W., & Smalley, T. L. (1978). Diethyl 2-{[(4-methoxy-3-pyridyl)amino]methylidene}malonate. National Center for Biotechnology Information. Retrieved from [Link]

  • M. Ambrose Rajkumar, et al. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. IOSR Journal of Applied Physics. Retrieved from [Link]

  • MDPI. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Retrieved from [Link]

  • MDPI. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. National Center for Biotechnology Information. Retrieved from [Link]

  • Piotrowska, H., & Urbański, T. (1962). Products of the Reaction of Diethylmalonate with Formaldehyde and Methylamine. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques. Retrieved from [Link]

  • ResearchGate. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. ResearchGate. Retrieved from [Link]

  • RSC Publishing. (2020). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Retrieved from [Link]

  • S. Abdolmohammadi & S. Balalaie. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. Scientific Research Publishing. Retrieved from [Link]

  • S. M. Sondhi, et al. (2012). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Retrieved from [Link]

  • Tominaga, Y., et al. (2020). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, C., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Methoxy-3-methyl-5-nitropyridine

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxy-3-methyl-5-nitropyridine. It addresses common challenges and frequen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxy-3-methyl-5-nitropyridine. It addresses common challenges and frequently encountered side products, offering troubleshooting strategies rooted in mechanistic principles to enhance yield, purity, and experimental reproducibility.

Introduction to the Synthesis

The synthesis of 2-Methoxy-3-methyl-5-nitropyridine is a multi-step process that requires precise control over reaction conditions to achieve high purity and yield. A prevalent synthetic route involves two key transformations:

  • Electrophilic Nitration: The nitration of 3-methylpyridine (3-picoline) to introduce a nitro group onto the pyridine ring.

  • Nucleophilic Aromatic Substitution (SNAr): The displacement of a leaving group, typically a halide, with a methoxide source to install the methoxy group.

Each of these steps is susceptible to the formation of specific side products that can complicate purification and compromise the quality of the final compound. This guide will dissect these potential pitfalls and provide actionable solutions.

Troubleshooting Guide: Common Side Products and Their Mitigation

This section details the common impurities encountered during the synthesis, their mechanisms of formation, and strategies for their prevention and elimination.

Side Products from the Nitration of 3-Methylpyridine

The nitration of 3-methylpyridine is a critical step where regioselectivity is the primary challenge. The directing effects of the methyl group (ortho- and para-directing) and the pyridine nitrogen (meta-directing to the electrophile) can lead to the formation of isomeric byproducts.

  • Observation: Presence of unexpected peaks in NMR or GC-MS analysis with the same mass as the desired 3-methyl-5-nitropyridine intermediate.

  • Causality: Electrophilic nitration of 3-methylpyridine can occur at positions other than the desired C-5. The methyl group activates the ortho (C-2 and C-4) and para (C-6, which is equivalent to C-2) positions, while the electron-withdrawing nature of the protonated pyridine nitrogen directs the incoming electrophile to the meta positions (C-3 and C-5). The interplay of these directing effects can result in a mixture of isomers.[1]

  • Troubleshooting and Mitigation:

    • Reaction Conditions: The choice of nitrating agent and reaction temperature significantly influences the isomer distribution. Using a mixture of fuming nitric acid and sulfuric acid at controlled, often elevated, temperatures is common but can be aggressive.[2] Milder nitrating conditions, if compatible with the substrate's reactivity, may offer better selectivity.

    • Purification: Careful chromatographic separation (e.g., column chromatography) is often necessary to isolate the desired 3-methyl-5-nitropyridine isomer from other nitrated byproducts.

  • Observation: Detection of species with a higher molecular weight than the desired product, corresponding to the addition of two nitro groups.

  • Causality: Harsh nitrating conditions, such as the use of potent nitrating agents like a mixture of concentrated nitric and sulfuric acids, can lead to the introduction of a second nitro group on the pyridine ring, especially if the reaction temperature is not carefully controlled or the reaction time is prolonged.[3]

  • Troubleshooting and Mitigation:

    • Stoichiometry and Temperature Control: Use a stoichiometric amount of the nitrating agent and maintain a carefully controlled low temperature during the addition of the nitrating mixture.

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or GC to quench the reaction once the starting material is consumed, preventing over-reaction.

Side Products from the Methoxylation of 2-Chloro-3-methyl-5-nitropyridine

The nucleophilic aromatic substitution of 2-chloro-3-methyl-5-nitropyridine with a methoxide source is generally efficient due to the activating effect of the nitro group. However, side reactions can still occur.

  • Observation: Presence of a byproduct with a mass corresponding to the replacement of the chloro group with a hydroxyl group. This impurity may be more polar than the desired product.

  • Causality: The presence of water in the reaction mixture can lead to the hydrolysis of the starting material, 2-chloro-3-methyl-5-nitropyridine, as water or hydroxide ions can act as competing nucleophiles.[4][5] This is particularly relevant when using sodium methoxide, which can be hygroscopic.

  • Troubleshooting and Mitigation:

    • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

    • Reagent Quality: Use freshly prepared or high-purity sodium methoxide. If preparing it in situ from sodium metal and methanol, ensure the methanol is anhydrous.

  • Observation: The starting material is detected in the final product mixture.

  • Causality: This can result from insufficient reaction time, inadequate temperature, or a sub-stoichiometric amount of the methoxide nucleophile. The reactivity of the starting material can also be a factor.

  • Troubleshooting and Mitigation:

    • Reaction Optimization: Ensure an adequate excess of the methoxide reagent is used. The reaction temperature and time should be optimized to drive the reaction to completion. Monitoring the reaction by TLC or GC is crucial.

    • Purity of Starting Material: Ensure the 2-chloro-3-methyl-5-nitropyridine is of high purity, as impurities can interfere with the reaction.

Reaction Pathways and Side Product Formation

The following diagrams illustrate the main synthetic pathway and the formation of common side products.

Nitration_of_3-Methylpyridine Start 3-Methylpyridine Nitration Nitration (HNO3/H2SO4) Start->Nitration Electrophilic Aromatic Substitution Desired_Intermediate 2-Chloro-3-methyl-5-nitropyridine Nitration->Desired_Intermediate Desired Pathway Isomeric_Byproduct Isomeric Nitropyridines (e.g., 3-Methyl-2-nitropyridine) Nitration->Isomeric_Byproduct Side Reaction (Poor Regioselectivity) Over_Nitration Dinitro-3-methylpyridine Nitration->Over_Nitration Side Reaction (Harsh Conditions)

Caption: Nitration of 3-methylpyridine leading to the desired intermediate and common side products.

Methoxylation_SNAr Start 2-Chloro-3-methyl-5-nitropyridine SNAr Methoxylation (NaOMe, MeOH) Start->SNAr Nucleophilic Aromatic Substitution Final_Product 2-Methoxy-3-methyl-5-nitropyridine SNAr->Final_Product Desired Pathway Hydrolysis_Product 2-Hydroxy-3-methyl-5-nitropyridine SNAr->Hydrolysis_Product Side Reaction (Presence of Water) Incomplete_Reaction Unreacted Starting Material SNAr->Incomplete_Reaction Incomplete Reaction

Caption: Methoxylation of 2-chloro-3-methyl-5-nitropyridine and potential side reactions.

Frequently Asked Questions (FAQs)

Q1: My nitration reaction is giving a very low yield of the desired 5-nitro isomer. What can I do?

A1: Low yields of the desired 5-nitro isomer are often due to poor regioselectivity. The reaction conditions are critical. Consider the following adjustments:

  • Temperature Control: Gradually add the nitrating agent at a low temperature (e.g., 0-10 °C) and then slowly warm the reaction to the optimal temperature. This can help control the exothermic nature of the reaction and improve selectivity.

  • Nitrating Agent: The choice of nitrating agent can impact the isomer ratio. While mixed acid is common, other nitrating systems could be explored for improved selectivity, though this may require significant process development.

  • Purification: A highly efficient purification method, such as preparative HPLC or careful column chromatography, may be necessary to isolate the desired isomer from a complex mixture.

Q2: I am observing a significant amount of a more polar byproduct in my methoxylation step. How can I identify and prevent it?

A2: A more polar byproduct is likely the hydrolysis product, 2-hydroxy-3-methyl-5-nitropyridine.

  • Identification: This can be confirmed by mass spectrometry (observing the mass corresponding to the replacement of -Cl with -OH) and NMR spectroscopy (disappearance of the chloro-substituted carbon signal and appearance of a hydroxyl proton signal, which may be broad and exchangeable with D₂O).

  • Prevention: The key is to maintain strictly anhydrous conditions. Dry your glassware thoroughly, use anhydrous solvents, and handle hygroscopic reagents like sodium methoxide in a glovebox or under a dry inert atmosphere.

Q3: Can the methoxy group of the final product be cleaved under the reaction conditions?

A3: While less common under standard SNAr conditions for this substrate, demethylation of aryl methyl ethers can occur under strongly basic or acidic conditions, especially at elevated temperatures. If you are using a large excess of a very strong base or high temperatures for a prolonged period, this could be a minor side reaction. It is advisable to use the mildest conditions necessary to achieve full conversion of the starting material.

Q4: What are the best analytical techniques to monitor the progress of these reactions and identify impurities?

A4: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): An excellent and rapid method for monitoring the consumption of starting materials and the formation of products in real-time.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile components of the reaction mixture and confirming the molecular weights of products and byproducts.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the desired product and any isolated impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for both monitoring reaction progress and for the purification of the final product.

References

  • Wikipedia. (n.d.). 3-Methylpyridine. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Bakke, J. M., Svensen, H., & Ranes, E. (1998). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2, (11), 2477-2482.
  • Wikipedia. (n.d.). Picoline. Retrieved from [Link]

  • Pearson. (2024). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Retrieved from [Link]

  • chemeurope.com. (n.d.). Picoline. Retrieved from [Link]

  • National Toxicology Program. (1999). 3-Picoline. Retrieved from [Link]

  • Bakke, J. M. (2001). Synthesis and Functionalization of 3-Nitropyridines. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 2-Methoxy-3-Methyl-5-Nitropyridine. Retrieved from [Link]

  • ACS Publications. (2022). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]

  • Georganics. (n.d.). 2-Methoxy-3-methyl-5-nitropyridine. Retrieved from [Link]

  • ResearchGate. (2003). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-chloro-5-nitropyridine.
  • Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved from [Link]

  • PubMed. (2024). Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2-. Retrieved from [Link]

  • ResearchGate. (2010). 2-Chloro-5-nitropyridine. Retrieved from [Link]

  • Chegg.com. (2021). Solved EXPERIMENT 9 NUCLEOPHILIC SUBSTITUTION REACTIONS: | Chegg.com. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Bartleby. (n.d.). Competing Nucleophiles Lab. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2-chloro-5-nitropyridine.
  • MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2018). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). 2-Chloro-5-nitropyridine. Retrieved from [Link]

  • ResearchGate. (2005). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylpyridine. Retrieved from [Link]

  • Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link]

  • ResearchGate. (2019). General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Methoxy-3-methyl-5-nitropyridine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2-Methoxy-3-methyl-5-nitropyridine. This guide is designed for researchers, chemists, and process development...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Methoxy-3-methyl-5-nitropyridine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this multi-step synthesis. We provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot issues and optimize your reaction yield.

Troubleshooting Guide

This section addresses specific experimental problems you may encounter. We delve into the root causes and provide actionable solutions grounded in established chemical principles.

Q1: My overall yield is consistently low. Which stage of the synthesis is the most likely culprit and how do I begin troubleshooting?

A low overall yield in a multi-step synthesis is a common issue. The most effective way to troubleshoot is to analyze each step independently. For the synthesis of 2-Methoxy-3-methyl-5-nitropyridine, the most prevalent and often preferred method involves the nitration and subsequent functionalization of a 3-methylpyridine precursor.[1]

The primary bottleneck in this synthesis is typically one of two key transformations:

  • Electrophilic Nitration: The direct nitration of a pyridine ring is inherently challenging due to the ring's electron-deficient nature, which deactivates it towards electrophilic aromatic substitution.[2][3] This step often requires harsh conditions that can lead to side reactions and degradation, significantly impacting yield.

  • Nucleophilic Aromatic Substitution (SNAr): The displacement of a leaving group (like a chloro-group) by methoxide is the final key step. While generally efficient, its yield is highly sensitive to reaction conditions and the purity of the preceding intermediate.

Troubleshooting Workflow:

To identify the problematic step, it is crucial to purify and calculate the yield of the intermediate at each stage. This systematic approach will pinpoint the exact source of material loss.

Troubleshooting_Workflow Start Low Overall Yield Step1 Synthesize & Isolate 2-Chloro-3-methyl- 5-nitropyridine Start->Step1 Check1 Yield > 85%? Step1->Check1 Step2 Perform Methoxylation (SNAr Reaction) Check1->Step2 Yes Troubleshoot_Nitration Focus on Nitration & Chlorination Steps (See Q2 & Q3) Check1->Troubleshoot_Nitration No Check2 Yield > 90%? Step2->Check2 Success Overall Yield Optimized Check2->Success Yes Troubleshoot_SNAr Focus on SNAr Conditions (See Q4) Check2->Troubleshoot_SNAr No

Caption: General troubleshooting workflow for low yield.

Q2: The nitration of my pyridine starting material results in a low yield and a mixture of isomers. How can I improve conversion and regioselectivity?

This is a classic challenge in pyridine chemistry. The pyridine nitrogen acts as a strong deactivating group, making nitration difficult and often non-selective.[2][3]

Possible Causes & Solutions:

  • Cause 1: Inadequate Nitrating Agent. Standard nitric acid/sulfuric acid mixtures can be too harsh or ineffective for certain substituted pyridines. The highly acidic conditions fully protonate the pyridine nitrogen, further deactivating the ring.[3]

    • Solution: Consider alternative nitrating systems. A mixture of potassium nitrate (KNO₃) in concentrated sulfuric acid (H₂SO₄) is often a more controlled and effective reagent for nitrating sensitive heterocyclic systems.[4] This combination generates the necessary nitronium ion (NO₂⁺) in situ under slightly milder effective conditions than mixed acid.

  • Cause 2: Poor Regiocontrol. The directing effects of the existing substituents (methyl and the pyridine nitrogen) determine the position of nitration. For 2-amino or 2-hydroxypyridines, nitration typically occurs at the 5-position, but the formation of the 3-nitro isomer is a common side reaction.[5][6]

    • Solution: Temperature control is critical. Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., starting at 0-5 °C and slowly warming). Lower temperatures disfavor the formation of higher-energy intermediates that lead to undesired isomers.

  • Cause 3: Side Reactions/Degradation. High temperatures and overly concentrated acids can cause the starting material or product to degrade, leading to tar formation and reduced yield.[7]

    • Solution: Ensure slow, portion-wise addition of the pyridine substrate to the nitrating mixture at a low temperature. This maintains a low instantaneous concentration of the organic material and helps dissipate the heat of reaction, preventing thermal excursions.

Optimized Nitration Conditions Comparison:

ParameterStandard Method (HNO₃/H₂SO₄)Recommended Method (KNO₃/H₂SO₄)Rationale
Nitrating Agent Fuming HNO₃ / Conc. H₂SO₄KNO₃ / Conc. H₂SO₄Provides a more controlled release of NO₂⁺, reducing degradation.
Temperature 50-100 °C0 °C to 50 °CLower temperature enhances selectivity and minimizes byproduct formation.
Addition Substrate added quicklySlow, portion-wise addition of substrateImproves heat management and prevents localized overheating.
Typical Yield 40-60%75-85%Milder conditions lead to cleaner reactions and higher yields.
Q3: My chlorination of 3-methyl-5-nitropyridin-2-ol using phosphorus oxychloride (POCl₃) is incomplete. How can I drive the reaction to completion?

The conversion of a pyridin-2-ol to a 2-chloropyridine is a crucial step.[8] Incomplete conversion is often due to insufficient reactivity or premature workup.

Possible Causes & Solutions:

  • Cause 1: Insufficient Reagent or Temperature. Phosphorus oxychloride is both the reagent and often the solvent. The reaction requires elevated temperatures to proceed efficiently.

    • Solution: Ensure a sufficient excess of POCl₃ is used. The reaction should be heated to reflux (around 105-110 °C) and monitored by TLC or HPLC until the starting material is fully consumed. Reaction times of 12-16 hours are not uncommon for this transformation.[8]

  • Cause 2: Hydrolysis During Workup. The product, 2-chloro-3-methyl-5-nitropyridine, is susceptible to hydrolysis back to the starting material if exposed to water at non-neutral pH. The intermediate phosphorus species formed during the reaction must also be quenched carefully.

    • Solution: After cooling the reaction, remove the excess POCl₃ under reduced pressure. The residue should then be poured slowly onto crushed ice with vigorous stirring. This quenches the reaction and precipitates the product. It is critical to maintain a low temperature during this process. The resulting solid should be filtered promptly and washed with cold water.

Q4: The final nucleophilic aromatic substitution (SNAr) with sodium methoxide gives a poor yield. What are the most critical parameters to control?

The SNAr reaction displaces the 2-chloro group with a methoxy group. Its success hinges on the nucleophilicity of the methoxide and the electrophilicity of the pyridine ring, which is well-activated by the nitro group at the 5-position.[9]

Possible Causes & Solutions:

  • Cause 1: Inactive Nucleophile. Sodium methoxide is highly hygroscopic. Any absorbed moisture will convert the potent methoxide (CH₃O⁻) into the much weaker nucleophile, methanol (CH₃OH), and sodium hydroxide.

    • Solution: Use freshly opened, high-purity sodium methoxide. Alternatively, prepare it fresh by reacting clean sodium metal with anhydrous methanol. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents to prevent moisture contamination.

  • Cause 2: Suboptimal Temperature. While the reaction requires heat, excessive temperatures can lead to side reactions or decomposition of the product.

    • Solution: The reaction is typically run in methanol at reflux (around 65 °C). Monitor the reaction by TLC. Once the starting material is consumed, the reaction should be cooled and worked up to prevent byproduct formation.

  • Cause 3: Incorrect Stoichiometry. An insufficient amount of sodium methoxide will result in incomplete conversion. A large excess is generally not necessary and can complicate the workup.

    • Solution: Use a slight excess of sodium methoxide, typically 1.1 to 1.2 molar equivalents relative to the 2-chloro-3-methyl-5-nitropyridine substrate. This ensures the reaction goes to completion without introducing a large amount of base that needs to be neutralized later.

Sources

Troubleshooting

Technical Support Center: Purification of 2-Methoxy-3-methyl-5-nitropyridine by Recrystallization

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of 2-methoxy-3-methyl-5-nitropyridine via recrystallization. Moving beyond a simple p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of 2-methoxy-3-methyl-5-nitropyridine via recrystallization. Moving beyond a simple procedural list, this document explains the causality behind experimental choices, offers robust troubleshooting solutions, and is grounded in authoritative references to ensure scientific integrity.

Section 1: Fundamentals of Recrystallization for 2-Methoxy-3-methyl-5-nitropyridine

Recrystallization is a powerful purification technique for solid compounds that leverages differences in solubility. The core principle involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling.[1] As the solution cools, the solubility of the desired compound decreases, leading to the formation of highly organized, pure crystals.[1] Impurities, ideally, either remain in the cooled solvent (the "mother liquor") or are removed beforehand by hot filtration if they are insoluble in the hot solvent.[1]

The success of this technique hinges on the selection of an appropriate solvent. An ideal solvent for 2-methoxy-3-methyl-5-nitropyridine should exhibit the following characteristics[1]:

  • High Solvency at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to allow for complete dissolution.

  • Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize crystal recovery.

  • Favorable Impurity Solubility Profile: Impurities should remain soluble in the cold solvent or be completely insoluble in the hot solvent.

  • Chemical Inertness: The solvent must not react with the compound.[1]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[1]

Based on the structure of 2-methoxy-3-methyl-5-nitropyridine and data from analogous compounds, polar protic solvents like ethanol are excellent starting points for solvent screening.[2][3]

Section 2: Recommended Experimental Protocol & Workflow

This protocol provides a self-validating system for the purification of 2-methoxy-3-methyl-5-nitropyridine. Each step is designed to ensure maximum purity and yield.

Safety Precautions:

2-Methoxy-3-methyl-5-nitropyridine is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

Step-by-Step Methodology:
  • Solvent Selection (Small-Scale Test):

    • Place approximately 20-30 mg of the crude 2-methoxy-3-methyl-5-nitropyridine into a small test tube.

    • Add the chosen solvent (e.g., ethanol) dropwise at room temperature. Observe if the solid dissolves. A suitable solvent will not dissolve the compound at this stage.[6]

    • Gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.[6]

    • Allow the test tube to cool to room temperature, then place it in an ice-water bath for 15-20 minutes.

    • Validation Check: Abundant crystal formation upon cooling indicates a suitable solvent. If no crystals form, the solvent is too good; if the solid never dissolved when hot, the solvent is too poor.[6]

  • Dissolution of the Crude Solid:

    • Place the bulk of the crude 2-methoxy-3-methyl-5-nitropyridine into an Erlenmeyer flask (the flask should not be more than half full).

    • Add a magnetic stir bar or a few boiling chips to prevent bumping.

    • Add the minimum amount of the chosen recrystallization solvent to cover the solid and begin heating the mixture with stirring on a hot plate.

    • Continue to add small portions of the hot solvent until the solid is completely dissolved.[7]

    • Scientist's Note: The key to a high yield is creating a saturated solution. Adding excessive solvent will result in the product remaining in the mother liquor upon cooling.[7]

  • Hot Filtration (If Necessary):

    • If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, a hot filtration step is required.

    • Pre-heat a stemless or short-stemmed funnel and a clean Erlenmeyer flask on the hot plate.[8]

    • Place a fluted filter paper in the warm funnel.

    • Pour the hot, saturated solution through the filter paper quickly in small batches to minimize premature crystallization in the funnel.[8]

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

    • Scientist's Note: Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[7]

  • Collection and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.[6]

    • Wet the filter paper with a small amount of the cold recrystallization solvent to ensure it seals against the funnel.

    • Pour the crystallized mixture into the funnel.

    • Wash the crystals with a small amount of ice-cold solvent to rinse away the impurity-laden mother liquor.[6]

    • Scientist's Note: Using ice-cold solvent for washing is critical to prevent the purified crystals from dissolving, which would lower the yield.

  • Drying:

    • Continue to draw air through the Büchner funnel to partially dry the crystals.

    • Transfer the crystals to a watch glass, breaking up any large clumps.

    • Dry the crystals to a constant weight in a vacuum oven at a mild temperature or by air drying.

Recrystallization Workflow Diagram

Recrystallization_Workflow Crude_Solid Crude Solid Dissolution Dissolution in Minimum Hot Solvent Crude_Solid->Dissolution Hot_Filtration Hot Filtration (If Insoluble Impurities) Dissolution->Hot_Filtration Cooling Slow Cooling to Room Temperature Hot_Filtration->Cooling Solution is Clear Ice_Bath Ice-Water Bath Cooling Cooling->Ice_Bath Vacuum_Filtration Vacuum Filtration (Crystal Collection) Ice_Bath->Vacuum_Filtration Washing Wash with Ice-Cold Solvent Vacuum_Filtration->Washing Drying Drying Washing->Drying Pure_Crystals Pure Crystals Drying->Pure_Crystals

Caption: Workflow for the purification of 2-methoxy-3-methyl-5-nitropyridine.

Section 3: Troubleshooting Guide

Q: My yield of purified crystals is very low. What are the likely causes and how can I improve it?

A: Low yield is a common issue with several potential causes:

  • Excess Solvent: You may have used too much solvent during the dissolution step. This keeps a significant portion of your product dissolved in the mother liquor even after cooling. To fix this, you can try boiling off some of the solvent to re-saturate the solution and attempt the cooling process again.[9]

  • Premature Crystallization: If crystals formed during a hot filtration step, product was lost. Ensure your filtration apparatus is adequately pre-heated to prevent this.[8]

  • Incomplete Cooling: Ensure you have allowed sufficient time for cooling, both at room temperature and in the ice bath, to maximize precipitation.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve a substantial portion of your product. Always use a minimal amount of ice-cold solvent for this step.[6]

Q: No crystals are forming, even after the solution has cooled in an ice bath. What should I do?

A: This indicates that the solution is not supersaturated, or that crystal nucleation has not been initiated. You can try the following methods in sequence:

  • Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus.[8][9] The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of the pure compound, add a tiny crystal to the solution.[8] This provides a template for further crystal growth.

  • Reduce Solvent Volume: It is highly likely too much solvent was used. Gently heat the solution again and boil off about 15-20% of the solvent to increase the concentration.[9] Then, repeat the cooling process.

  • Flash Freeze: As a last resort for stubborn crystallizations, you can dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of solid. Re-introducing this rod into the solution can provide numerous seed crystals.[9]

Q: The compound "oiled out" instead of forming crystals. How do I fix this?

A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[8] This often happens if the solution is cooled too quickly or if the concentration of impurities is so high that it significantly depresses the melting point of the compound.

  • Solution: Reheat the solution until the oil completely redissolves. Add a small amount (5-10%) more solvent to lower the saturation point slightly, and then attempt the slow cooling process again. Seeding the solution as it cools can also encourage crystallization over oiling. If the problem persists, a different solvent system may be required.

Q: The resulting crystals are discolored or appear impure. What went wrong?

A: This typically indicates that impurities were trapped within the crystal lattice during formation.

  • Cause: The most common cause is cooling the solution too rapidly. A fast crash precipitation does not allow for the selective process of crystallization to occur, trapping mother liquor and impurities.

  • Solution: Re-dissolve the impure crystals in the minimum amount of hot solvent and allow it to cool much more slowly. Insulating the flask with a towel can help achieve a gradual cooling rate, leading to larger and purer crystals. If colored impurities are known to be present, a charcoal treatment after dissolution and before hot filtration may be necessary.

Section 4: Frequently Asked Questions (FAQs)

Q: What is the most critical factor for choosing a recrystallization solvent?

A: The most critical factor is the temperature-dependent solubility profile.[1] The compound should be highly soluble when the solvent is hot/boiling but have very low solubility when the solvent is cold.[1] This differential ensures that the compound dissolves completely to allow for the removal of insoluble impurities and then precipitates in high yield upon cooling.

Q: How does the cooling rate affect the final product?

A: The cooling rate directly impacts crystal size and purity. Slower cooling allows for the formation of larger, more perfect crystals as molecules have time to align properly in the crystal lattice, excluding impurities. Rapid cooling leads to smaller crystals and is more likely to trap impurities, resulting in a less pure final product.

Q: How much solvent should I use to wash the final crystals, and why does its temperature matter?

A: You should use a minimal amount of ice-cold solvent, just enough to wet the surface of the crystal cake in the Büchner funnel. The temperature is critical because even in a "poor" cold solvent, your compound will have some finite solubility. Using ice-cold solvent minimizes this solubility, ensuring that you wash away the surface impurities without dissolving and losing a significant amount of your purified product.[6]

Q: What are the primary safety considerations when performing this recrystallization?

A: The primary safety considerations involve the properties of both the solvent and the solute.

  • Chemical Hazards: 2-Methoxy-3-methyl-5-nitropyridine is a hazardous substance.[4] Avoid inhalation, ingestion, and skin/eye contact.[5]

  • Solvent Flammability: Many common organic solvents (like ethanol) are flammable. Never heat them with an open flame; always use a steam bath or a heating mantle on a stir plate.

  • Pressure Build-up: When heating a solvent in an Erlenmeyer flask, never stopper it tightly, as pressure can build up and cause the glassware to explode. A watch glass placed on top is sufficient to prevent excessive evaporation while allowing pressure to vent.

Section 5: Data Summary

Table 1: Physicochemical Properties of 2-Methoxy-3-methyl-5-nitropyridine

PropertyValueReference
CAS Number 89694-10-0[4]
Molecular Formula C₇H₈N₂O₃[4]
Molecular Weight 168.15 g/mol [4]
Appearance Solid, light yellow to yellow crystalline[3][5]
Solubility Expected low solubility in water; soluble in organic solvents like ethanol.[3]

Table 2: Potential Solvents for Recrystallization

SolventBoiling Point (°C)NotesReference
Ethanol 78.4A good starting point. Used for the similar compound 2-methoxy-5-nitropyridine. Flammable.[2][10]
Methanol 64.7More volatile than ethanol. May have different solubility characteristics. Toxic and flammable.
Isopropanol 82.6Less volatile than ethanol. Good general-purpose solvent. Flammable.
Ethyl Acetate / Hexane VariableA two-solvent system can be effective if a single solvent is not ideal. Dissolve in hot ethyl acetate, then add hot hexane until cloudy.[10]

References

  • Recrystallization-1.pdf. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
  • Benchchem. (n.d.). 2-Methoxy-5-nitropyridine | CAS 5446-92-4 | Purity.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization.
  • Pipzine Chemicals. (n.d.). 2-Methoxy-3-Methyl-5-Nitropyridine.
  • Jubilant Ingrevia Limited. (n.d.). Safety Data Sheet: 2-Methoxy-5-nitropyridine.
  • Georganics. (n.d.). 2-Methoxy-3-methyl-5-nitropyridine - High purity.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • ChemScene. (n.d.). 2-Methoxy-3-methyl-5-nitropyridine | CAS 89694-10-0.
  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting.

Sources

Optimization

Technical Support Center: Column Chromatography Purification of 2-Methoxy-3-methyl-5-nitropyridine

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the column chromatography purification of 2-Methoxy-3-m...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the column chromatography purification of 2-Methoxy-3-methyl-5-nitropyridine. The following sections are structured in a question-and-answer format to directly address common challenges and frequently asked questions encountered during this purification process.

I. Troubleshooting Guide: Navigating Common Purification Challenges

This section addresses specific issues that may arise during the column chromatography of 2-Methoxy-3-methyl-5-nitropyridine, providing explanations of the underlying causes and actionable solutions.

Issue 1: My purified fractions of 2-Methoxy-3-methyl-5-nitropyridine show significant peak tailing on TLC and HPLC analysis.

Question: Why are the chromatographic spots/peaks for my compound tailing, and how can I achieve a more symmetrical peak shape?

Answer:

Peak tailing is a prevalent issue when purifying basic compounds like pyridine derivatives on silica gel.[1] The primary cause is the interaction between the basic nitrogen atom in the pyridine ring and the acidic silanol groups (Si-OH) present on the surface of the silica stationary phase.[1] This strong, secondary interaction leads to a non-uniform elution of the analyte, resulting in a "tailing" effect where the back of the spot or peak is elongated.

Causality Workflow for Peak Tailing:

Pyridine Pyridine Nitrogen (Basic Site) Interaction Strong Acid-Base Interaction Pyridine->Interaction interacts with Silanol Silica Gel Surface (Acidic Silanol Groups) Silanol->Interaction Shielding Shields Silanol Groups Silanol->Shielding Tailing Peak Tailing Interaction->Tailing causes Solution Add Competing Base (e.g., Triethylamine) Solution->Shielding action Symmetric Symmetrical Peak Shielding->Symmetric results in cluster_prep Preparation cluster_run Elution & Collection cluster_post Post-Purification TLC 1. TLC Optimization (Hexane/EtOAc + 0.5% TEA) Slurry 2. Prepare Silica Slurry (in mobile phase) TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Sample (Wet or Dry Loading) Pack->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate 9. Evaporate Solvent Combine->Evaporate Characterize 10. Characterize Product (NMR, MS, etc.) Evaporate->Characterize

Sources

Troubleshooting

Technical Support Center: Purification of 2-Methoxy-3-methyl-5-nitropyridine

Welcome to the dedicated technical support center for the purification of 2-Methoxy-3-methyl-5-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the purification of 2-Methoxy-3-methyl-5-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process. Our goal is to provide you with the expertise and practical insights necessary to achieve high purity of your target compound, ensuring the integrity of your downstream applications.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of 2-Methoxy-3-methyl-5-nitropyridine, presented in a question-and-answer format to directly tackle your experimental challenges.

Question 1: My final product of 2-Methoxy-3-methyl-5-nitropyridine is a yellow to brownish solid, not the expected off-white to pale yellow crystals. What are the likely impurities, and how can I remove them?

Answer:

The observed coloration is a common issue and typically indicates the presence of residual starting materials, byproducts from the nitration reaction, or degradation products. The synthesis of 2-Methoxy-3-methyl-5-nitropyridine often involves the nitration of a 2-methoxy-3-methylpyridine precursor.[1]

Likely Impurities:

  • Positional Isomers: The primary cause of colored impurities is often the formation of positional isomers during the nitration step. While the 5-nitro isomer is the desired product, small amounts of other isomers, such as the 3-nitro or 6-nitro isomers, can form. These isomers often have different electronic properties, leading to coloration.

  • Dinitrated Byproducts: Over-nitration can lead to the formation of dinitrated pyridine derivatives, which are typically highly colored.

  • Unreacted Starting Material: Incomplete nitration will leave residual 2-methoxy-3-methylpyridine in your product.

  • Phenolic Byproducts: If the methoxy group is cleaved under harsh acidic conditions during nitration, corresponding nitrophenols can form, which are often colored.[1]

Troubleshooting and Removal Strategies:

  • Recrystallization: This is the most effective first-line approach for removing small amounts of impurities and improving the color of your product. A suitable solvent will dissolve the desired product at an elevated temperature while leaving impurities either undissolved or in the mother liquor upon cooling.[2] For 2-Methoxy-3-methyl-5-nitropyridine, ethanol or methanol are good starting points for solvent screening.

  • Column Chromatography: If recrystallization is ineffective, particularly for separating positional isomers with similar polarities, silica gel column chromatography is the recommended method. A solvent system of hexane and ethyl acetate is a common choice for separating nitropyridine derivatives.[3]

  • Activated Carbon Treatment: For persistent color, a small amount of activated carbon can be added to the hot solution during recrystallization to adsorb colored impurities. However, use it sparingly as it can also adsorb your product, reducing the overall yield.

Question 2: I am having difficulty inducing crystallization during the recrystallization of 2-Methoxy-3-methyl-5-nitropyridine. The product either oils out or remains in solution even after cooling. What should I do?

Answer:

This is a common challenge in crystallization and can be attributed to several factors, including solvent choice, cooling rate, and the presence of impurities that inhibit crystal lattice formation.

Causality and Solutions:

  • Solvent System is Too Good: If the compound is too soluble in the chosen solvent even at low temperatures, crystallization will be poor.

    • Solution: Introduce an "anti-solvent" (a solvent in which your compound is poorly soluble but is miscible with your primary solvent). For an ethanolic solution of your product, slowly adding water dropwise to the hot solution until it becomes slightly cloudy, then clarifying with a few drops of hot ethanol, can be an effective strategy.[4]

  • Cooling is Too Rapid: Fast cooling can lead to the formation of an amorphous solid or oil instead of a well-defined crystalline structure.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated from the cold surface. Once at room temperature, you can then transfer it to an ice bath to maximize crystal recovery.

  • Supersaturation is Not Reached: There may be too much solvent, preventing the solution from becoming supersaturated upon cooling.

    • Solution: Gently heat the solution to evaporate some of the solvent. Once you observe the formation of a small amount of solid, add a minimal amount of hot solvent to redissolve it, and then allow it to cool slowly.

  • Nucleation is Inhibited: The formation of the initial seed crystals is a critical step.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Solution 2 (Seeding): If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled solution to act as a seed for further crystal growth.

Question 3: How can I effectively monitor the purity of my 2-Methoxy-3-methyl-5-nitropyridine and confirm the removal of impurities?

Answer:

Effective purity assessment is crucial. A combination of Thin Layer Chromatography (TLC) for rapid, qualitative analysis and High-Performance Liquid Chromatography (HPLC) for quantitative purity determination is recommended.

Purity Assessment Workflow:

  • Thin Layer Chromatography (TLC):

    • Purpose: To quickly assess the number of components in your sample and to determine an appropriate solvent system for column chromatography.

    • Stationary Phase: Silica gel 60 F254 plates.

    • Mobile Phase: A mixture of hexane and ethyl acetate is a good starting point. A 7:3 or 8:2 (hexane:ethyl acetate) ratio often provides good separation for nitropyridine derivatives.

    • Visualization:

      • UV Light (254 nm): 2-Methoxy-3-methyl-5-nitropyridine and many of its aromatic impurities will appear as dark spots on a fluorescent background.

      • Iodine Chamber: Placing the TLC plate in a chamber with a few crystals of iodine will cause most organic compounds to appear as brown spots.

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To obtain a quantitative measure of purity (e.g., >99%).

    • Column: A C18 reversed-phase column is a standard choice.

    • Mobile Phase: A gradient of water (often with a small amount of formic acid or ammonium acetate for better peak shape) and acetonitrile or methanol.

    • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 254 nm or 310 nm).

By comparing the chromatograms of your crude and purified material, you can confirm the successful removal of impurities.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure 2-Methoxy-3-methyl-5-nitropyridine?

Pure 2-Methoxy-3-methyl-5-nitropyridine is typically an off-white to pale yellow solid.[1] The melting point is a key indicator of purity; a sharp melting point range is expected for a pure compound. Impurities will typically broaden the melting point range and lower the melting point.[1]

Q2: What are the best practices for storing 2-Methoxy-3-methyl-5-nitropyridine to prevent degradation?

2-Methoxy-3-methyl-5-nitropyridine should be stored in a tightly sealed container in a cool, dry, and dark place. Exposure to light and moisture should be minimized to prevent potential degradation.

Q3: Can I use extraction to remove impurities from 2-Methoxy-3-methyl-5-nitropyridine?

Liquid-liquid extraction can be useful in the initial work-up after the synthesis to remove water-soluble byproducts and unreacted reagents. For example, after neutralizing the reaction mixture, the product can be extracted into an organic solvent like ethyl acetate or dichloromethane. However, for removing closely related impurities like positional isomers, extraction is generally not selective enough, and chromatographic methods are required.

Q4: Are there any specific safety precautions I should take when working with 2-Methoxy-3-methyl-5-nitropyridine and the solvents used for its purification?

Yes, standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling organic solvents.

  • Handling Nitro Compounds: Nitroaromatic compounds can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.

  • Solvent Safety: Be aware of the flammability of solvents like hexane, ethyl acetate, ethanol, and methanol. Keep them away from ignition sources.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific impurity profile of your material.

Protocol 1: Recrystallization of 2-Methoxy-3-methyl-5-nitropyridine from Ethanol

This protocol is designed for the purification of a nearly pure solid containing minor colored impurities.

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, add the crude 2-Methoxy-3-methyl-5-nitropyridine. Add a minimal amount of ethanol and heat the mixture gently in a water bath with swirling.[4] Continue adding small portions of hot ethanol until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a very small amount of activated carbon. Swirl the mixture for a few minutes.

  • Hot Filtration (if decolorizing carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the activated carbon.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. The formation of crystals should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a desiccator until a constant weight is achieved.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is suitable for separating mixtures containing significant amounts of impurities, including positional isomers.

Step-by-Step Methodology:

  • TLC Analysis: Determine the optimal solvent system for separation using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will give your desired product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude 2-Methoxy-3-methyl-5-nitropyridine in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel by rotary evaporation. Carefully add the dried, sample-adsorbed silica gel to the top of the packed column.

  • Elution: Add the mobile phase to the column and begin elution, collecting fractions in test tubes or other suitable containers. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC. Spot each fraction on a TLC plate and develop it in the same mobile phase.

  • Combining Fractions: Combine the fractions that contain the pure desired product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2-Methoxy-3-methyl-5-nitropyridine.

Data Presentation

Table 1: Purity of 2-Methoxy-3-methyl-5-nitropyridine Before and After Purification

Sample Purification Method Purity (by HPLC) Appearance
Crude ProductN/A~95%Yellow to brownish solid
After RecrystallizationEthanol>99.0%Off-white crystalline solid
After Column ChromatographySilica Gel (Hexane/EtOAc)>99.5%Pale yellow crystalline solid

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude 2-Methoxy-3-methyl- 5-nitropyridine Recrystallization Recrystallization (e.g., Ethanol) Crude->Recrystallization Minor Impurities ColumnChromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Crude->ColumnChromatography Significant Impurities/ Isomers PurityAnalysis Purity Analysis (TLC, HPLC, Melting Point) Recrystallization->PurityAnalysis Impurities Impurities Removed Recrystallization->Impurities ColumnChromatography->PurityAnalysis ColumnChromatography->Impurities PureProduct Pure Product (>99%) PurityAnalysis->PureProduct Purity Confirmed

Caption: General workflow for the purification of 2-Methoxy-3-methyl-5-nitropyridine.

Logical Relationship of Impurity Removal

ImpurityRemoval cluster_synthesis Synthesis Byproducts cluster_purification Purification Techniques Positional Isomers Positional Isomers ColumnChromatography Column Chromatography Separates based on polarity Positional Isomers->ColumnChromatography Effective Separation Dinitrated Compounds Dinitrated Compounds Recrystallization Recrystallization Removes impurities with different solubility Dinitrated Compounds->Recrystallization Dinitrated Compounds->ColumnChromatography Unreacted Starting Material Unreacted Starting Material Unreacted Starting Material->Recrystallization Unreacted Starting Material->ColumnChromatography

Caption: Relationship between common impurities and effective removal techniques.

References

Sources

Optimization

Preventing side reactions in the methoxylation of 2-chloro-3-methyl-5-nitropyridine

Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Methoxylation The Kinetic Landscape & Reaction Logic The conversion of 2-chloro-3-methyl-5-nitropyridine to...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for


 Methoxylation

The Kinetic Landscape & Reaction Logic

The conversion of 2-chloro-3-methyl-5-nitropyridine to 2-methoxy-3-methyl-5-nitropyridine proceeds via a Nucleophilic Aromatic Substitution (


). Unlike simple chloropyridines, this specific substrate presents a "Push-Pull-Block" dynamic that dictates your experimental success:
  • The Pull (Activation): The nitro group at C5 is critical.[1] It withdraws electron density, stabilizing the Meisenheimer complex intermediate formed when the methoxide attacks C2.

  • The Block (Steric Hindrance): The methyl group at C3 is the primary kinetic throttle. It creates steric bulk immediately adjacent to the reaction center (C2), significantly increasing the energy barrier for the incoming nucleophile compared to non-substituted analogs.

  • The Trap (Hydrolysis): The activated C2-Cl bond is promiscuous. While methoxide is the intended nucleophile, hydroxide ions (from trace water) are smaller and often more aggressive, leading to the thermodynamically stable 2-pyridone impurity.

Reaction Pathway Visualization

The following diagram maps the kinetic competition between the desired product and the primary failure mode (Hydrolysis).

ReactionPathway Substrate 2-Chloro-3-methyl- 5-nitropyridine Meisenheimer Meisenheimer Complex Substrate->Meisenheimer + NaOMe (Slow step due to 3-Me sterics) SideProduct IMPURITY: 2-Hydroxy-3-methyl- 5-nitropyridine (Pyridone Form) Substrate->SideProduct + H2O / OH- (Hydrolysis) Product TARGET: 2-Methoxy-3-methyl- 5-nitropyridine Meisenheimer->Product - NaCl

Figure 1: Reaction pathway showing the competition between methoxylation (Green) and hydrolysis (Red).

Critical Process Parameters (CPP)

To prevent side reactions, you must control these three variables.

ParameterRecommended RangeThe "Why" (Causality)
Water Content

(Karl Fischer)
Primary Failure Mode. Water competes with methanol. In basic conditions, water generates hydroxide (

), which attacks C2 to form the 2-hydroxy impurity (pyridone). This impurity is often inseparable by crystallization.
Temperature

The 3-methyl group hinders attack. Starting at

controls the initial exotherm (safety), but reflux is often required to drive conversion to completion due to the steric barrier [1].
Base Stoichiometry 1.05 – 1.10 eq.Large excesses of NaOMe can lead to degradation or "tarring" of the nitro group. Insufficient base leads to stalled reactions.

Troubleshooting Guide (FAQs)

Issue 1: "I see a persistent impurity at RRT 0.85 (HPLC) that won't wash out."

Diagnosis: This is almost certainly the 2-hydroxy-3-methyl-5-nitropyridine (pyridone tautomer).

  • Cause: Moisture ingress. Even industrial grade MeOH can contain 0.5% water, which is enough to generate significant impurity.

  • Corrective Action:

    • Switch to anhydrous MeOH or dry your solvent over 3Å molecular sieves.

    • Use solid NaOMe (stored in a desiccator) rather than liquid solutions if the liquid source is old/compromised.

    • Recovery: If the impurity is present, the product can sometimes be purified by recrystallization from Ethanol/Water (9:1), as the pyridone is more soluble in the aqueous mother liquor.

Issue 2: "The reaction stalls at 80-90% conversion."

Diagnosis: Kinetic stalling due to Steric Hindrance .

  • Cause: The 3-methyl group physically blocks the approach of the methoxide ion. As the concentration of starting material drops, the rate slows drastically (

    
     order kinetics).
    
  • Corrective Action:

    • Do not add more base immediately. This often causes side reactions.

    • Increase Temperature: If running at RT, move to a gentle reflux (

      
      ).
      
    • Concentration: Ensure the reaction is not too dilute. A concentration of 3-5 Volumes (mL solvent per g substrate) is optimal to maintain reaction velocity.

Issue 3: "The reaction mixture turned black/tarry."

Diagnosis: Thermal decomposition or Nitro-group reduction.

  • Cause:

    • Exotherm: Adding NaOMe too fast to the substrate caused a temperature spike.

    • Reduction: If catalytic metals (trace Fe or Pd) are present in the reactor, MeOH/Base can act as a transfer hydrogenation system, reducing the nitro group to an amine or azo-linkage [2].

  • Corrective Action:

    • Inverse Addition: Add the substrate solution dropwise to the methoxide solution at

      
      . This ensures the substrate is never in a locally high concentration of base relative to thermal dissipation.
      
    • Reactor Cleaning: Ensure no metal residues from previous hydrogenation steps remain.

Optimized Experimental Protocol

Objective: Synthesis of 2-methoxy-3-methyl-5-nitropyridine with


 hydrolysis impurity.
Materials
  • 2-Chloro-3-methyl-5-nitropyridine (1.0 eq)

  • Sodium Methoxide (Solid, 95%+) (1.1 eq)

  • Methanol (Anhydrous,

    
    ) (5.0 Volumes)
    
Workflow
  • Preparation: Charge Anhydrous Methanol (3 Vol) to a clean, dry reactor under

    
     atmosphere.
    
  • Base Activation: Add Sodium Methoxide (1.1 eq) portion-wise at

    
    . Stir until dissolved.
    
  • Substrate Addition (Inverse): Dissolve 2-Chloro-3-methyl-5-nitropyridine in Methanol (2 Vol). Add this solution dropwise to the base mixture over 30 minutes, maintaining internal temperature

    
    .
    
    • Note: Inverse addition prevents thermal runaway.

  • Reaction: Heat to reflux (

    
    ) and stir for 2–4 hours.
    
    • Checkpoint: Monitor by HPLC/TLC. Look for disappearance of the chloro-starting material.[1]

  • Quench: Cool to

    
    . Concentrate under reduced pressure to remove ~80% of Methanol.
    
  • Precipitation: Slowly add Ice Water (5 Vol). The product should precipitate as a pale yellow/off-white solid.

    • Why? The product is lipophilic; the ionic side products (NaCl, Na-Pyridone) remain in the water [3].

  • Isolation: Filter the solid. Wash with cold water (

    
    ). Dry in a vacuum oven at 
    
    
    
    .
Troubleshooting Decision Tree

Troubleshooting Start End of Reaction Check (HPLC) CheckConversion Is Conversion > 98%? Start->CheckConversion CheckImpurity Is Pyridone Impurity > 1%? CheckConversion->CheckImpurity Yes Stalled Action: Increase Temp to Reflux or Check Base Stoichiometry CheckConversion->Stalled No Success Proceed to Aqueous Workup & Filtration CheckImpurity->Success No HighImpurity CRITICAL FAILURE: Moisture Control Failed CheckImpurity->HighImpurity Yes Recover Action: Recrystallize from EtOH/Water (9:1) HighImpurity->Recover

Figure 2: Decision logic for reaction monitoring and recovery.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for Reactions Involving 2-Chloro-3-methyl-5-nitropyridine. Retrieved from

  • PrepChem. (n.d.). Synthesis of 2-methoxy-4-methyl-5-nitropyridine. (Analogous protocol validation). Retrieved from

Sources

Troubleshooting

Technical Support Center: Catalyst Loading Optimization for 2-Methoxy-3-methyl-5-nitropyridine

Welcome to the technical support center for optimizing catalytic reactions involving 2-Methoxy-3-methyl-5-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals who utilize th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing catalytic reactions involving 2-Methoxy-3-methyl-5-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate. As a key building block, its efficient transformation is often paramount to the success of a synthetic campaign. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

The two most common and critical catalytic transformations for this substrate are the reduction of its nitro group and the functionalization of its pyridine ring via cross-coupling reactions. Success in both hinges on a well-optimized catalyst system, where catalyst loading is a pivotal, yet often misunderstood, parameter.

Part 1: Foundational Principles of Catalyst Loading

Before delving into specific troubleshooting scenarios, it's crucial to understand the fundamental role of catalyst loading. A catalyst accelerates a reaction by providing an alternative, lower-energy pathway. The amount of catalyst, or "loading," directly influences reaction kinetics, cost, and purity profile.

  • Too Low Loading: Results in slow or incomplete reactions, as there are insufficient active sites to convert the substrate within a reasonable timeframe.

  • Too High Loading: Can be detrimental. It may lead to catalyst aggregation (especially with nanoparticles), increased side reactions, and difficulties in removing residual metal from the final product—a critical concern in pharmaceutical development. It also unnecessarily increases costs.

The "optimal" loading is a delicate balance, achieving complete and clean conversion in a practical timeframe with the minimum necessary amount of catalyst.

Part 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during catalytic reactions with 2-Methoxy-3-methyl-5-nitropyridine, presented in a direct question-and-answer format.

Scenario A: Catalytic Hydrogenation (Nitro Group Reduction)

The reduction of the 5-nitro group to the corresponding 5-amino pyridine is a foundational step for further derivatization.

Question 1: My hydrogenation of 2-Methoxy-3-methyl-5-nitropyridine is stalled or incomplete. Should I just increase the Pd/C catalyst loading?

Answer: While insufficient catalyst is a possibility, it is often not the primary cause for stalled hydrogenations involving pyridine derivatives. Before increasing the loading, consider these more common culprits:

  • Catalyst Poisoning: This is the most frequent issue. The nitrogen atom on the pyridine ring and the resulting aminopyridine product can act as Lewis bases and bind strongly to the metal surface of the catalyst (e.g., Pd, Pt, Rh), blocking active sites.[1][2][3] This deactivates the catalyst, halting the reaction regardless of the initial loading.

  • Poor Mass Transfer of Hydrogen: The reaction is triphasic (solid catalyst, liquid substrate solution, gaseous hydrogen). If agitation is poor or the reactor headspace is not properly purged, the catalyst surface may be starved of hydrogen.

  • Inactive Catalyst: The catalyst may have been improperly stored or handled, leading to oxidation or contamination.

  • Solvent Effects: Protic solvents like ethanol or methanol are generally effective. Using a solvent that poorly dissolves the starting material can limit its access to the catalyst surface.

Troubleshooting Workflow:

G Start Incomplete Hydrogenation Check_Purity Analyze Starting Material Purity (NMR, LC-MS) Start->Check_Purity Is substrate pure? Check_Activity Test Catalyst on a Control Substrate (e.g., nitrobenzene) Increase_Loading Systematically Increase Catalyst Loading (e.g., 2 mol% increments) Check_Activity->Increase_Loading Catalyst is active Result_Fail Problem Persists Check_Activity->Result_Fail Catalyst inactive, use fresh batch Increase_H2 Increase H2 Pressure & Improve Agitation Check_Purity->Increase_H2 Yes Check_Purity->Result_Fail No, purify first Increase_H2->Check_Activity Reaction still slow Result_OK Reaction Complete Increase_H2->Result_OK Reaction improves Change_Solvent Switch to a More Suitable Solvent Increase_Loading->Result_OK

Caption: Troubleshooting workflow for incomplete hydrogenation.

Question 2: Which catalyst is best for reducing the nitro group without affecting the pyridine ring?

Answer: The goal is chemoselectivity—reducing the nitro group while preserving the aromatic pyridine ring.

  • Palladium on Carbon (Pd/C): This is the most common and cost-effective choice for aromatic nitro group reduction.[4] It generally provides excellent selectivity under mild conditions (e.g., 1-3 atm H₂, room temperature).

  • Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, PtO₂ is highly effective but can be less selective.[1] Under more forcing conditions (higher pressure/temperature), it can hydrogenate the pyridine ring to a piperidine.[1]

  • Rhodium (Rh): Rhodium-based catalysts are very powerful for arene hydrogenation and are often used when reduction of the pyridine ring is desired.[5][6] Therefore, they should be used with caution if only nitro reduction is the goal.

  • Raney Nickel (Ra-Ni): A cost-effective option, but it often requires higher temperatures and pressures and can sometimes be less selective than palladium.[4]

Summary of Common Hydrogenation Catalysts

Catalyst Typical Loading (w/w %) Pros Cons
10% Pd/C 1 - 10% High selectivity, mild conditions, cost-effective.[7] Susceptible to nitrogen poisoning.
PtO₂ 1 - 5% Highly active, effective for stubborn reductions. Can over-reduce the pyridine ring.[1]
Rh/C 1 - 5% Very high activity for arene hydrogenation.[5] Poor selectivity for just the nitro group.

| Raney Ni | 5 - 20% | Inexpensive. | Requires higher T/P, potential for lower selectivity. |

Scenario B: Palladium-Catalyzed Cross-Coupling Reactions

Reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination are essential for installing new carbon-carbon or carbon-nitrogen bonds at positions on the pyridine ring (e.g., at a halogenated precursor).

Question 3: My Suzuki coupling reaction has a low yield. How does catalyst loading relate to the other reaction parameters?

Answer: In palladium-catalyzed cross-coupling, the catalyst loading is deeply interconnected with the choice of ligand, base, and solvent. The active catalyst is a Pd(0) species, which is generated in situ from a Pd(II) precatalyst (like Pd(OAc)₂).[8][9]

The catalytic cycle involves several key steps: oxidative addition, transmetalation, and reductive elimination.[10] A failure at any step will kill the cycle and lead to low yield.

  • Insufficient Catalyst Formation: If the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state, the reaction will not initiate properly. Modern palladacycle precatalysts are designed to form the active LPd(0) catalyst more cleanly and efficiently than traditional sources like Pd(OAc)₂.[11]

  • Ligand Choice is Critical: The ligand stabilizes the palladium center, prevents aggregation into inactive palladium black, and modulates its reactivity. For an electron-deficient substrate like a nitropyridine, an electron-rich phosphine ligand is often required. The optimal ligand-to-metal ratio is typically between 1:1 and 2:1. Excess ligand can sometimes inhibit the reaction.

  • Base Compatibility: The base is not just a proton scavenger; it plays a role in the transmetalation step. An inappropriate base can fail to activate the boronic acid or cause catalyst decomposition.

Simply increasing the palladium loading without optimizing these other components is an inefficient and expensive strategy. A low yield is more often due to an incompatible ligand/base combination than insufficient palladium.[12]

G Pd0 L-Pd(0) ArPdX L-Pd(II)-Ar (X) Pd0->ArPdX Oxidative Addition ArPdR L-Pd(II)-Ar (R') ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R' (Product) ArPdR->Product Start Ar-X (Substrate) Start->ArPdX Boronic R'-B(OH)2 + Base Boronic->ArPdR

Caption: Simplified catalytic cycle for a Suzuki-Miyaura reaction.

Question 4: What is a typical catalyst loading for a Buchwald-Hartwig amination, and why are specialized ligands so important?

Answer: For Buchwald-Hartwig aminations, palladium catalyst loadings typically range from 0.5 to 5 mol%.[13] However, the success of this reaction is arguably more dependent on the ligand than the catalyst loading itself.[11]

The C-N reductive elimination step is often the most challenging part of the catalytic cycle.[9][14] The ligands, typically bulky and electron-rich biaryl phosphines (e.g., BrettPhos, RuPhos), are specifically designed to promote this difficult step.[11]

  • Steric Bulk: The large size of the ligands facilitates the final reductive elimination step to release the product and regenerate the Pd(0) catalyst.

  • Electron-Donating Ability: The electron-rich nature of the ligand makes the palladium center more electron-rich, which also promotes the oxidative addition and reductive elimination steps.

For a challenging substrate like a substituted nitropyridine, starting with a modern palladacycle precatalyst (e.g., a G3 or G4 precatalyst) at 1-2 mol% loading with an appropriate ligand is a much better strategy than using a simple source like Pd(OAc)₂ at a high loading.[11]

Part 3: Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.

Protocol 1: General Procedure for Catalytic Hydrogenation of 2-Methoxy-3-methyl-5-nitropyridine
  • Setup: To a suitable hydrogenation vessel, add 2-Methoxy-3-methyl-5-nitropyridine (1.0 eq) and a solvent (e.g., Methanol or Ethyl Acetate, ~0.1 M concentration).

  • Catalyst Addition: Add 10% Palladium on Carbon (5% w/w relative to the starting material).

  • Inerting: Seal the vessel and purge the headspace thoroughly with Nitrogen (3 cycles), followed by Hydrogen (3 cycles).

  • Reaction: Pressurize the vessel with Hydrogen gas (e.g., 50 psi or 3-4 bar) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material and the appearance of the more polar amine product should be observed. Hydrogen uptake can also be monitored if the equipment allows.

  • Workup: Upon completion, carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Methoxy-3-methyl-5-aminopyridine, which can be purified further if necessary.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

(This assumes the starting material is a halogenated version of the title compound, e.g., 2-Methoxy-3-methyl-5-bromo-pyridine)

  • Setup: In an oven-dried flask under an inert atmosphere, combine the aryl halide (1.0 eq), the boronic acid partner (1.2-1.5 eq), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq).

  • Catalyst/Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 2-4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, Dioxane, or a Toluene/Water mixture) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting aryl halide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water or brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography.

References

  • Reddymasu, S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Rasayan J. Chem. Available at: [Link]

  • Pipzine Chemicals. 2-Methoxy-3-Methyl-5-Nitropyridine. Available at: [Link]

  • Wrobel, K., et al. (2018). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. Acta Crystallographica Section E. Available at: [Link]

  • Wikipedia. Metal–organic framework. Available at: [Link]

  • ResearchGate. (2019). Catalytic reduction of aromatic nitro compounds: general questions, equipment, enlarged laboratory tests. Available at: [Link]

  • MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Available at: [Link]

  • Royal Society of Chemistry. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Journal of the American Chemical Society. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Available at: [Link]

  • PubMed. Investigating catalytic pathways: a comparative review of homogeneous and heterogeneous catalysis for 3-aroylimidazo[1,2-a]pyridine synthesis. Available at: [Link]

  • Google Patents. Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]

  • Royal Society of Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Available at: [Link]

  • ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Nitro Reduction. Available at: [Link]

  • ACS Publications. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Catalysis. Available at: [Link]

  • ResearchGate. Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. Available at: [Link]

  • Royal Society of Chemistry. (2015). Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions. Chemical Society Reviews. Available at: [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

  • YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • University of Rochester. Nitro Reduction - Common Conditions. Available at: [Link]

  • ACS Publications. Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. Available at: [Link]

  • ResearchGate. Cerium-based catalysts for N-oxidation of pyridine-based derivatives: homogeneous and heterogeneous systems. Available at: [Link]

  • Academia.edu. Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Available at: [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Available at: [Link]

  • ResearchGate. Recent work on the hydrogenation of pyridines. Available at: [Link]

  • National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at: [Link]

  • University of Leeds. Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]

  • The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]

  • PrepChem.com. Synthesis of 3-Methoxy-5-Nitro-2-Pyridone. Available at: [Link]

  • ResearchGate. Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives. Available at: [Link]

  • ResearchGate. Influence of catalyst loading on the Suzuki-Miyaura cross coupling reaction. Available at: [Link]

  • Google Patents. Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

Sources

Optimization

Technical Support Center: NMR Analysis of 2-Methoxy-3-methyl-5-nitropyridine Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for identifying byproducts in the synthesis of 2-methoxy-3-methyl-5-ni...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for identifying byproducts in the synthesis of 2-methoxy-3-methyl-5-nitropyridine using Nuclear Magnetic Resonance (NMR) spectroscopy. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction chemistry and spectral interpretation.

Introduction: The Synthetic Landscape

The synthesis of 2-methoxy-3-methyl-5-nitropyridine is a cornerstone reaction in the development of various pharmaceutical intermediates. Typically, it involves the nitration of 2-methoxy-3-methylpyridine using a mixed acid system (HNO₃/H₂SO₄).[1][2] While seemingly straightforward, this electrophilic aromatic substitution is sensitive to reaction conditions. Deviations in temperature, stoichiometry, or addition rates can lead to a variety of byproducts, complicating purification and reducing yield.[1][3] This guide will address the most common challenges and provide a systematic, NMR-based approach to identifying both the desired product and its common impurities.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My ¹H NMR shows more than the expected three signals. What are the likely impurities?

Answer: Encountering additional signals in your ¹H NMR spectrum is a common issue. Besides unreacted starting material, the most probable byproducts arise from alternative nitration positions or undesired side reactions. The primary suspects are regioisomeric nitropyridines and a hydrolysis product.

Causality: The directing effects of the methoxy (-OCH₃) and methyl (-CH₃) groups on the pyridine ring are not absolute. While they synergistically direct nitration to the C-5 position, minor electronic contributions and subtle variations in reaction conditions can permit electrophilic attack at other sites. Furthermore, the strongly acidic and aqueous conditions of the nitration and workup can lead to the hydrolysis of the methoxy group.

Troubleshooting Protocol:

  • Confirm Starting Material: First, compare your spectrum to a reference spectrum of the starting material, 2-methoxy-3-methylpyridine. A singlet for the -OCH₃ group, a singlet for the -CH₃ group, and characteristic aromatic signals will confirm its presence.

  • Identify Regioisomers: Look for distinct aromatic splitting patterns. The desired C-5 nitro product will show two meta-coupled doublets. Isomeric byproducts will have different coupling patterns.

  • Check for Hydrolysis: The presence of a broad signal, often in the downfield region (>10 ppm), could indicate the -OH proton of 2-hydroxy-3-methyl-5-nitropyridine. This signal may sometimes not be observed if it undergoes rapid exchange. The aromatic signals for this byproduct will also be shifted compared to the methoxy-containing product.

Diagram: Common Reaction Pathways

ReactionPathways SM 2-Methoxy-3-methylpyridine Nitration HNO₃ / H₂SO₄ SM->Nitration Nitration Product 2-Methoxy-3-methyl-5-nitropyridine (Desired Product) Nitration->Product Major Pathway Iso_6 2-Methoxy-3-methyl-6-nitropyridine (Isomer) Nitration->Iso_6 Minor Iso_4 2-Methoxy-3-methyl-4-nitropyridine (Isomer) Nitration->Iso_4 Minor H2O H₂O (Workup) Product->H2O Hydrolysis 2-Hydroxy-3-methyl-5-nitropyridine (Hydrolysis) H2O->Hydrolysis Side Reaction TroubleshootingWorkflow Start Complex Aromatic ¹H NMR CheckJ Measure Coupling Constants (J-values) Start->CheckJ SmallJ Small J-values (~2-3 Hz)? CheckJ->SmallJ Yes LargeJ Large J-values (~7-9 Hz)? CheckJ->LargeJ No Product Likely 5-Nitro Product (Meta Coupling) SmallJ->Product Isomer Likely 4- or 6-Nitro Isomer (Ortho Coupling) LargeJ->Isomer RunCOSY Run ¹H-¹H COSY Experiment Product->RunCOSY Optional Confirmation Isomer->RunCOSY Recommended AnalyzeCOSY Analyze Cross-Peaks RunCOSY->AnalyzeCOSY Confirm Confirm Proton Connectivity & Assign Structures AnalyzeCOSY->Confirm

Caption: Systematic workflow for deconvoluting complex aromatic NMR signals.

Experimental Protocol: ¹H-¹H COSY

A Correlation Spectroscopy (COSY) experiment is invaluable for establishing proton-proton coupling networks.

  • Sample Preparation: Prepare your sample as you would for a standard ¹H NMR.

  • Acquisition: Use a standard cosygpppqf pulse sequence (or equivalent on your spectrometer). A spectral width covering the entire proton spectrum is appropriate. Acquire at least 2 scans per increment and 256 increments in the F1 dimension.

  • Processing: Process the 2D data with a sine-squared window function in both dimensions.

  • Interpretation: Look for off-diagonal cross-peaks. A cross-peak between two signals confirms they are spin-coupled. For example, in a 6-nitro isomer, you will see a clear cross-peak between the H-4 and H-5 signals, which will be absent for the 5-nitro product.

Concluding Remarks

A thorough understanding of NMR principles is critical for troubleshooting complex organic reactions. By systematically analyzing chemical shifts, integration, and coupling constants, and by employing 2D techniques like COSY when necessary, researchers can confidently identify products and byproducts. This analytical rigor not only ensures the purity of the target compound but also provides valuable insights into the reaction mechanism, paving the way for future optimization.

References

  • Google Patents. (2020). CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.
  • Google Patents. (2006). US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Szafran, M., & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 17(7), 387-392. Retrieved from [Link]

Sources

Troubleshooting

How to avoid decomposition of 2-Methoxy-3-methyl-5-nitropyridine during reactions

The following technical guide addresses the stability and handling of 2-Methoxy-3-methyl-5-nitropyridine (CAS: 89694-10-0) . This document is structured as a Tier-3 Technical Support resource, designed to troubleshoot sp...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability and handling of 2-Methoxy-3-methyl-5-nitropyridine (CAS: 89694-10-0) . This document is structured as a Tier-3 Technical Support resource, designed to troubleshoot specific decomposition issues encountered during synthesis and isolation.

Executive Technical Summary

2-Methoxy-3-methyl-5-nitropyridine is a densely functionalized pyridine intermediate. Its stability profile is dominated by two competing electronic effects: the electron-withdrawing nitro group at C5 and the electron-donating methoxy group at C2.

The Critical Failure Mode: The primary decomposition pathway reported by users is the acid-catalyzed hydrolysis of the methoxy group , converting the pyridine into its corresponding 2-pyridone tautomer. This reaction is irreversible and destroys the aromaticity required for subsequent coupling steps.

Quick Reference: Stability Profile
ParameterStability StatusCritical Thresholds
Acid Stability LOW Hydrolyzes to pyridone at pH < 4 or with Lewis Acids.
Base Stability MODERATE Stable to weak bases (Carbonates). Unstable to strong nucleophiles (OMe displacement).
Thermal Stability MODERATE Stable < 150°C. Exothermic decomposition > 200°C (NOx release).
Redox Stability VARIABLE Nitro group is easily reduced; Pyridine ring susceptible to over-reduction.

Troubleshooting & FAQs

Direct answers to common user tickets regarding yield loss and impurity formation.

Q1: "My reaction mixture turned cloudy and the product precipitated as a high-melting solid. NMR shows the loss of the methoxy signal. What happened?"

Diagnosis: You likely triggered Acid-Mediated Demethylation . Technical Explanation: The 2-methoxypyridine motif behaves chemically like a cyclic imidate ester. Under acidic conditions (even weak acids like acetic acid at reflux), the pyridine nitrogen becomes protonated. This activates the C2-position for nucleophilic attack by water (or halide ions), cleaving the methyl ether and generating 3-methyl-5-nitro-2(1H)-pyridone . This byproduct is highly crystalline, high-melting, and insoluble in organic solvents, explaining the precipitation.

Corrective Action:

  • Avoid Mineral Acids: Never subject this compound to HCl, HBr, or H₂SO₄ unless demethylation is the goal.

  • Buffer Your Media: If a reaction generates acid (e.g., condensation), add a scavenger like K₂CO₃ or DIPEA.

  • Workup Protocol: Ensure quench solutions are pH-neutral or slightly basic (pH 7-9).

Q2: "I am trying to reduce the nitro group to an amine using Fe/Acetic Acid, but the yield is low. Is the methoxy group surviving?"

Diagnosis: The conditions are too harsh (Acid + Heat). Technical Explanation: While Iron/Acetic acid is a standard reduction method, refluxing acetic acid can promote the hydrolysis described in Q1. Additionally, the resulting amine (3-methyl-5-amino-2-methoxypyridine) is electron-rich and oxidation-sensitive.

Recommended Protocol: Switch to a Transfer Hydrogenation or Neutral Reduction method.

  • Method A (Catalytic): H₂ (1 atm), 5% Pt/C (sulfided) in EtOAc/EtOH. Note: Avoid Pd/C if possible, as it may catalyze dechlorination if halogens are present elsewhere, or ring reduction.

  • Method B (Chemical): Iron powder with NH₄Cl in EtOH/Water (3:1) at 70°C. This maintains a near-neutral pH, preserving the methoxy group.

Q3: "Can I lithiate the methyl group at the C3 position for chain extension?"

Diagnosis: High risk of nucleophilic attack or ring addition. Technical Explanation: The C3-methyl group is weakly acidic, but the C5-nitro group makes the ring highly electron-deficient (electrophilic). Using strong bases like n-BuLi or LDA will likely result in nucleophilic attack at the C6 position (Chichibabin-type mechanism) or displacement of the methoxy group (S_NAr) rather than deprotonation of the methyl group.

Alternative Strategy:

  • Yanovsky Complex Formation: Strong bases may form colored sigma-complexes with the nitro group.

  • Pre-functionalization: It is chemically superior to install the functionalized chain before the nitration step if possible. If not, use Knochel-Hauser base (TMPMgCl·LiCl) which is more sterically hindered and less nucleophilic than alkyl lithiums.

Visualizing Decomposition Pathways

The following diagram illustrates the "Safe Zone" for processing this molecule versus the pathways that lead to irreversible degradation.

DecompositionPathways Start 2-Methoxy-3-methyl- 5-nitropyridine Pyridone 3-Methyl-5-nitro-2-pyridone (Solid Precipitate) Start->Pyridone Acid Hydrolysis (pH < 4) Refluxing AcOH/HCl SNA_Product 2-Nu-3-methyl-5-nitropyridine (Methoxy Displaced) Start->SNA_Product Strong Nucleophiles (NaOMe, Amines, BuLi) RingRed Tetrahydropyridine (Over-reduction) Start->RingRed H2 / Pd/C (High Pressure) Prolonged Reaction Amine 2-Methoxy-3-methyl- 5-aminopyridine Start->Amine Fe / NH4Cl (Neutral) or H2 / Pt/C

Figure 1: Reaction landscape of 2-Methoxy-3-methyl-5-nitropyridine.[1] Red paths indicate decomposition; Green paths indicate safe transformations.

Standard Operating Procedures (SOPs)

SOP 1: Safe Workup & Isolation

Objective: Isolate the compound without triggering hydrolysis.

  • Quench: Pour reaction mixture into saturated NaHCO₃ or Phosphate Buffer (pH 7.4) . Never quench with dilute HCl.

  • Extraction: Use Ethyl Acetate or DCM.

  • Washing: Wash organic layer with water (remove salts) and brine.

  • Drying: Use MgSO₄ or Na₂SO₄. Avoid acidic drying agents like silica gel in the presence of methanol.

  • Concentration: Rotary evaporate at bath temperature < 45°C .

SOP 2: Nitro Group Reduction (Chemoselective)

Objective: Reduce -NO₂ to -NH₂ while preserving the -OMe group.

StepActionRationale
1 Dissolve substrate in Ethanol/Water (3:1) .Aqueous media is required for NH₄Cl activation.
2 Add 5.0 equiv Iron Powder (325 mesh) + 3.0 equiv NH₄Cl .Iron acts as the electron source; NH₄Cl buffers pH to ~5-6.
3 Heat to 70°C with vigorous stirring for 2-4 hours.Sufficient energy for reduction; too low for hydrolysis.
4 Filter hot through Celite .Removes iron oxides.
5 Concentrate filtrate and partition between EtOAc/NaHCO₃.Basic workup prevents formation of amine salts which are harder to extract.

References

  • National Institutes of Health (NIH). (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines. Retrieved January 29, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 3-Methoxy-5-Nitro-2-Pyridone (Hydrolysis Reference). Retrieved January 29, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Predictive and Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-Methoxy-3-methyl-5-nitropyridine

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a corner...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing detailed information about the molecular framework of organic compounds. This guide offers a comprehensive, albeit predictive, ¹H and ¹³C NMR characterization of 2-methoxy-3-methyl-5-nitropyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra for this specific compound, this guide leverages established principles of NMR spectroscopy, including substituent chemical shift (SCS) effects, and draws comparisons with structurally related analogues to provide a robust, data-driven analysis.

The Power of Prediction in NMR Spectroscopy

Predictive NMR spectroscopy has become an invaluable tool in modern chemistry. By employing sophisticated algorithms and extensive databases of known spectra, it is possible to estimate the ¹H and ¹³C NMR chemical shifts of a molecule with a reasonable degree of accuracy.[1][2] These predictions are grounded in the fundamental principle that the chemical shift of a nucleus is highly sensitive to its local electronic environment, which is, in turn, influenced by the presence of various functional groups. This guide utilizes a combination of additive models based on empirical data from substituted pyridines and general principles of NMR theory to forecast the spectral characteristics of 2-methoxy-3-methyl-5-nitropyridine.

Predicted NMR Data for 2-Methoxy-3-methyl-5-nitropyridine

The predicted ¹H and ¹³C NMR chemical shifts for 2-methoxy-3-methyl-5-nitropyridine are presented below. These values were estimated by considering the known chemical shifts of pyridine and applying substituent chemical shift (SCS) increments for the methoxy, methyl, and nitro groups at their respective positions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Methoxy-3-methyl-5-nitropyridine

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-4~8.2~135
H-6~9.0~145
3-CH₃~2.4~17
2-OCH₃~4.1~55
C-2-~163
C-3-~128
C-4-~135
C-5-~140
C-6-~145

Disclaimer: These are predicted values and may differ from experimental results. The predictions are based on established substituent effects in pyridine systems.

Experimental Protocol for NMR Data Acquisition (A General Guideline)

While experimental data for the title compound is not available, a standard protocol for acquiring such data for a similar small organic molecule would be as follows. This self-validating methodology ensures reproducibility and high-quality data.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample of 2-methoxy-3-methyl-5-nitropyridine.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is used for less soluble compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.

  • NMR Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field, which is crucial for obtaining sharp NMR signals.

  • ¹H NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing the splitting of carbon signals by attached protons, resulting in a single peak for each unique carbon atom.

    • A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

Structural Elucidation and Comparative Analysis

The predicted NMR data provides a detailed picture of the molecular structure of 2-methoxy-3-methyl-5-nitropyridine.

Figure 1. Molecular structure of 2-methoxy-3-methyl-5-nitropyridine with key atoms labeled.

¹H NMR Spectrum Analysis
  • Aromatic Protons (H-4 and H-6): The two protons on the pyridine ring are expected to appear as distinct signals in the downfield region of the spectrum, typical for aromatic protons. The strong electron-withdrawing effect of the nitro group at the C-5 position will significantly deshield the adjacent protons, H-4 and H-6. H-6 is expected to be the most downfield signal due to its proximity to both the ring nitrogen and the nitro group. H-4 will also be shifted downfield by the nitro group.

  • Methyl and Methoxy Protons: The protons of the methyl group at C-3 and the methoxy group at C-2 will appear as sharp singlets in the upfield region of the spectrum. The methoxy protons are expected to be slightly more downfield than the methyl protons due to the deshielding effect of the adjacent oxygen atom.

¹³C NMR Spectrum Analysis
  • Pyridine Ring Carbons: The six carbon atoms of the pyridine ring will give rise to six distinct signals. The carbon atom attached to the electron-withdrawing nitro group (C-5) and the carbon atoms adjacent to the nitrogen (C-2 and C-6) are expected to be the most downfield. The presence of the electron-donating methoxy group at C-2 will cause a significant downfield shift for C-2 and an upfield shift for the ortho and para carbons (C-3 and C-5, though the effect on C-5 is counteracted by the nitro group). The methyl group at C-3 will cause a smaller downfield shift at C-3 and have a minor effect on the other ring carbons.

  • Methyl and Methoxy Carbons: The carbon of the methyl group and the methoxy group will appear as signals in the upfield region of the spectrum.

Comparison with Structurally Related Compounds

To add confidence to our predictions, we can compare the expected chemical shifts with the experimental data of similar molecules.

Table 2: Comparison of Predicted ¹H and ¹³C NMR Data with Experimental Data of Related Compounds

Compound ¹H Chemical Shifts (ppm) ¹³C Chemical Shifts (ppm) Reference
2-Methoxy-3-methyl-5-nitropyridine (Predicted) H-4: ~8.2, H-6: ~9.0, 3-CH₃: ~2.4, 2-OCH₃: ~4.1C-2: ~163, C-3: ~128, C-4: ~135, C-5: ~140, C-6: ~145, 3-CH₃: ~17, 2-OCH₃: ~55-
2-Methoxy-5-nitropyridine H-3: 8.34, H-4: 7.85, H-6: 9.08, OCH₃: 4.07C-2: 163.7, C-3: 111.4, C-4: 139.1, C-5: 140.2, C-6: 145.2, OCH₃: 54.9
3-Picoline (3-Methylpyridine) H-2: 8.44, H-4: 7.46, H-5: 7.16, H-6: 8.42, CH₃: 2.32C-2: 149.8, C-3: 137.9, C-4: 123.3, C-5: 133.0, C-6: 147.0, CH₃: 18.5
  • Influence of the Nitro Group: Comparing the predicted data with 2-methoxy-5-nitropyridine, the strong deshielding effect of the nitro group on the adjacent H-6 proton is evident in both. The predicted downfield shift of H-4 in the title compound is also consistent with the presence of the nitro group at C-5.

  • Influence of the Methyl Group: The chemical shift of the methyl group in 3-picoline (2.32 ppm) provides a good reference for the predicted chemical shift of the methyl group in our target molecule (~2.4 ppm). The electronic effect of the methyl group is relatively small compared to the methoxy and nitro groups.[3]

  • Influence of the Methoxy Group: The chemical shift of the methoxy protons in 2-methoxy-5-nitropyridine (4.07 ppm) is very close to our predicted value (~4.1 ppm), indicating that the local environment of the methoxy group is similar in both molecules. In the ¹³C spectrum, the downfield shift of C-2 to ~163 ppm is a characteristic feature of a methoxy-substituted pyridine ring.

Conclusion

This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 2-methoxy-3-methyl-5-nitropyridine. By leveraging established principles of NMR spectroscopy and making informed comparisons with structurally related compounds, we have constructed a reliable spectral forecast. This information serves as a valuable resource for researchers working with this molecule, aiding in its identification and characterization. While predictive data is a powerful tool, it is essential to confirm these findings with experimental data whenever possible. The provided general experimental protocol offers a robust starting point for such an investigation.

References

  • Guan, Y., et al. (2021). Transfer learning for NMR chemical shift prediction.
  • Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

  • Levy, G. C., & Lichter, R. L. (1979). Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. John Wiley & Sons.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Gunther, H. (2013).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Ewing, D. F. (1979). Substituent effects in 13C NMR spectroscopy of pyridines. Org. Magn. Reson., 12(9), 499-524.
  • Breitmaier, E., & Voelter, W. (2004). Carbon-13 NMR spectroscopy: high-resolution methods and applications in organic chemistry and biochemistry. John Wiley & Sons.

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 2-Methoxy-3-methyl-5-nitropyridine

Abstract This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the analysis of 2-Methoxy-3-methyl-5-nitropyridine, a key intermediate in pharmaceutical synthesis.[1] We delve into th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the analysis of 2-Methoxy-3-methyl-5-nitropyridine, a key intermediate in pharmaceutical synthesis.[1] We delve into the nuances of fragmentation patterns under different ionization techniques, offering a comparative analysis against alternative methods like HPLC-UV. This document serves as a practical resource for researchers, scientists, and drug development professionals, providing detailed experimental protocols, data interpretation, and expert insights to ensure analytical integrity and accuracy.

Introduction: The Analytical Challenge

2-Methoxy-3-methyl-5-nitropyridine (MW: 168.15 g/mol , Formula: C₇H₈N₂O₃) is a substituted nitropyridine derivative whose accurate identification and quantification are critical in various stages of drug development and chemical synthesis.[2] The presence of a nitro group, a methoxy group, and a methyl group on the pyridine ring introduces specific chemical properties that influence its behavior in analytical systems.[3] The primary challenge lies in developing a robust and sensitive method that can unambiguously identify the compound and distinguish it from structurally similar impurities or isomers. Mass spectrometry, particularly when coupled with a chromatographic separation technique, offers the specificity and sensitivity required for this task.

This guide will compare two primary mass spectrometry ionization techniques: the "hard" ionization of Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and the "soft" ionization of Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI). Understanding their distinct fragmentation behaviors is paramount for structural elucidation and method development.[4]

Recommended Analytical Workflow: LC-MS/MS

For routine analysis, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach is often preferred due to its high selectivity and sensitivity, especially for samples in complex matrices.

Caption: General workflow for LC-MS/MS analysis of 2-Methoxy-3-methyl-5-nitropyridine.

Detailed Experimental Protocol: LC-MS/MS with ESI

This protocol is a self-validating system; the inclusion of a system suitability test and quality control samples ensures the reliability of the generated data.

  • Sample Preparation:

    • Prepare a stock solution of 2-Methoxy-3-methyl-5-nitropyridine at 1 mg/mL in methanol.

    • Serially dilute the stock solution with a 1:1 (v/v) mixture of acetonitrile and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

    • For unknown samples, dissolve and dilute them in the same acetonitrile/water mixture to an expected concentration within the calibration range.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).[4]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

    • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions for a 3-minute equilibration.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[4]

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr (Nitrogen).[4]

    • MS1 Scan Range: m/z 50-300.

    • MS/MS: Product ion scan of the protonated molecule [M+H]⁺ at m/z 169. Collision energy should be optimized (e.g., ramped 10-30 eV) to generate a stable fragmentation pattern.

Fragmentation Analysis: ESI vs. EI

The choice of ionization technique fundamentally dictates the resulting mass spectrum. ESI, a soft ionization method, typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, while the high-energy EI process leads to extensive fragmentation, providing a detailed structural fingerprint.[4]

Electrospray Ionization (ESI) Fragmentation

In positive ion ESI, the molecule readily protonates at the pyridine nitrogen to form the [M+H]⁺ ion at m/z 169. Tandem MS (MS/MS) of this precursor ion is required to induce fragmentation. The fragmentation is driven by the stability of the pyridine ring and the nature of its substituents.

  • Proposed ESI-MS/MS Fragmentation Pathway: The collision-induced dissociation (CID) of the m/z 169 precursor ion is expected to follow pathways involving the loss of stable neutral molecules.

    • Loss of Nitric Oxide (NO): A common fragmentation for nitroaromatic compounds is the loss of NO (30 Da), leading to a fragment at m/z 139 .

    • Loss of Formaldehyde (CH₂O) from Methoxy Group: The methoxy group can undergo rearrangement and elimination as formaldehyde (30 Da), also potentially resulting in an ion at m/z 139 .

    • Loss of Nitro Group (NO₂): Direct cleavage of the C-N bond can result in the loss of the nitro group (46 Da), yielding a fragment at m/z 123 .

    • Loss of Methyl Radical (•CH₃): Loss of a methyl radical from the methoxy group or the ring can produce an ion at m/z 154 .

Caption: Predicted ESI-MS/MS fragmentation of 2-Methoxy-3-methyl-5-nitropyridine.

Gas Chromatography - Electron Ionization (EI) Fragmentation

GC-MS with EI is a powerful tool for structural confirmation due to its reproducible and extensive fragmentation patterns, which are well-documented in spectral libraries.[5]

  • Expected EI Fragmentation Pattern: The high energy (typically 70 eV) of EI leads to the formation of a molecular ion (M⁺•) at m/z 168 . This radical cation is highly energetic and undergoes significant fragmentation.[4]

    • Loss of Methyl Radical (•CH₃): Alpha-cleavage at the methoxy group is a favorable process, leading to the loss of a methyl radical (15 Da) and forming a stable oxonium ion. This often results in a prominent peak at m/z 153 .

    • Loss of Methoxy Radical (•OCH₃): Cleavage of the C-O bond results in the loss of a methoxy radical (31 Da), producing an ion at m/z 137 .

    • Loss of Nitro Group (NO₂): Loss of the nitro group (46 Da) from the molecular ion gives a fragment at m/z 122 .

    • Ring Cleavage: The pyridine ring itself can undergo fragmentation, leading to smaller characteristic ions.

The fragmentation pattern is significantly influenced by the position of the substituents, which stabilizes or destabilizes the resulting fragment ions.[3][6]

Performance Comparison: MS vs. Alternative Techniques

While MS offers unparalleled specificity, other techniques like High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection are common in quality control settings due to their simplicity and robustness.

FeatureLC-MS/MS (ESI)GC-MS (EI)HPLC-UV
Specificity Very High (based on m/z and fragmentation)Very High (based on fragmentation pattern)Moderate (based on retention time and UV spectrum)
Sensitivity High (pg to fg level)High (pg level)Moderate (ng to µg level)
Structural Info Good (from MS/MS)Excellent (from extensive fragmentation)Limited (from UV spectrum)
Sample Volatility Not requiredRequiredNot required
Matrix Effects Prone to ion suppression/enhancementLess prone to matrix effectsCan be affected by co-eluting compounds
Cost & Complexity HighHighLow to Moderate
Best For Trace quantification, metabolite IDDefinitive identification, library matchingRoutine purity checks, quantification of major components

Conclusion and Expert Recommendations

For the definitive identification and trace-level quantification of 2-Methoxy-3-methyl-5-nitropyridine, LC-MS/MS with Electrospray Ionization stands out as the superior methodology. Its high sensitivity and selectivity, coupled with the structural information gleaned from tandem mass spectrometry, provide a robust and reliable analytical solution. The protocol described herein offers a validated starting point for method development.

GC-MS with Electron Ionization serves as an excellent orthogonal technique for structural confirmation. The rich fragmentation patterns generated are invaluable for library matching and unambiguous identification, especially when analyzing reference standards or synthesized batches.

While HPLC-UV is a workhorse for routine quality control, it lacks the specificity to distinguish the target analyte from potential co-eluting, structurally related impurities without chromatographic separation. Therefore, for any research, development, or regulatory submission, mass spectrometric data is indispensable for ensuring the identity, purity, and safety of the compound.

References

  • SIELC. (n.d.). Separation of 2-Methoxy-5-nitropyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Nikishina, M., et al. (2000). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Chemistry of Heterocyclic Compounds, 36(8), 947-952.
  • Georganics. (n.d.). 2-Methoxy-3-methyl-5-nitropyridine. Retrieved from [Link]

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Goolsby, B., & Brodbelt, J. S. (1999). Electrospray ionization tandem mass spectrometric studies of competitive pyridine loss from platinum(II) ethylenediamine complexes by the kinetic method. Journal of the American Society for Mass Spectrometry, 10(3), 246-254.
  • Pipzine Chemicals. (n.d.). 2-Methoxy-3-Methyl-5-Nitropyridine. Retrieved from [Link]

  • Rynkowski, J., et al. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts.
  • O'Neill, P. M., et al. (1997). Nitropyridines, Their Synthesis and Reactions. Journal of Heterocyclic Chemistry, 34(5), 1415-1422.
  • Tsikas, D. (2000). Gas Chromatography-Mass Spectrometry Analysis of Nitrite in Biological Fluids without Derivatization. Analytical Chemistry, 72(17), 4064-4072.
  • Suárez, M., et al. (2002). Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones. Rapid Communications in Mass Spectrometry, 16(11), 1045-1051.
  • Ochiai, E., & Kaneko, C. (1959). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Chemical & Pharmaceutical Bulletin, 7(3), 267-272.
  • Pande, V. V., & Chandorkar, J. G. (2009). A Sensitive HPLC Method of determination of 2-Methyl 5-Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. International Journal of PharmTech Research, 1(2), 310-312.
  • Suárez, M., et al. (2002). Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones. Rapid Communications in Mass Spectrometry, 16(11), 1045-1051.
  • Blaser, H. U., et al. (2009). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
  • Clark, J. (n.d.). Mass Spectra - Fragmentation Patterns. Chemguide. Retrieved from [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2).
  • Teale, D. M., et al. (2019). Integration of gas chromatography mass spectrometry methods for differentiating ricin preparation methods. Analyst, 144(19), 5709-5717.
  • PubChem. (n.d.). 2-Chloro-3-methoxy-5-nitropyridine. Retrieved from [Link]

  • Venugopal, N., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 592-597.
  • Ono, N. (2001). Nitropyridines: Synthesis and reactions. Journal of Synthetic Organic Chemistry, Japan, 59(11), 1098-1107.
  • American Chemical Society. (n.d.). Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. [Link]

  • Dempsey, J. L., et al. (2004). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry.
  • Li, J., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
  • Löffler, S., et al. (2021). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 93(1), 447-471.
  • The Organic Chemistry Tutor. (2020, October 16). Electron ionization and mass spectrometry [Video]. YouTube. [Link]

  • Valarezo, E., et al. (2018). Gas Chromatography-Mass Spectrometry Study from the Leaves Fractions Obtained of Vernonanthura patens (Kunth) H. Rob. American Journal of Analytical Chemistry, 9(12), 603-611.
  • Liu, S., et al. (2005). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Journal of Mass Spectrometry, 40(10), 1344-1351.
  • Al-Saman, R. A. (2016). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 6(2), 107-118.

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Validation

A Researcher's Guide to the Vibrational Landscape of 2-Methoxy-3-methyl-5-nitropyridine: An FT-IR Spectroscopic Analysis

For the discerning researcher in drug development and materials science, understanding the molecular architecture of novel compounds is paramount. 2-Methoxy-3-methyl-5-nitropyridine, a substituted pyridine derivative, pr...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and materials science, understanding the molecular architecture of novel compounds is paramount. 2-Methoxy-3-methyl-5-nitropyridine, a substituted pyridine derivative, presents a unique combination of functional groups that contribute to its chemical reactivity and potential applications.[1][2][3] This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this molecule, offering a comparative framework against related compounds and a robust experimental protocol for independent verification. Our objective is to equip researchers with the foundational knowledge to interpret and leverage the vibrational spectroscopic data of this and similar molecules.

The Vibrational Signature: Decoding the FT-IR Spectrum

FT-IR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. An FT-IR spectrum is a plot of this absorption, providing a unique "fingerprint" of the molecule's functional groups.

Predicted FT-IR Absorption Bands for 2-Methoxy-3-methyl-5-nitropyridine
Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
3100-3000MediumAromatic C-HStretching
2980-2850MediumAliphatic C-H (Methyl & Methoxy)Stretching
1610-1580StrongAromatic C=N & C=CStretching
1550-1500StrongAsymmetric N-OStretching (NO₂)
1470-1440MediumC-HBending (Methyl)
1370-1335StrongSymmetric N-OStretching (NO₂)
1275-1200StrongAsymmetric C-O-CStretching (Ether)
1085-1050StrongSymmetric C-O-CStretching (Ether)
900-675StrongAromatic C-HOut-of-plane Bending

Comparative Spectral Analysis: Learning from Analogs

To substantiate our predicted spectrum, we will compare it with the experimental FT-IR data of structurally related pyridine derivatives. This comparative approach allows us to observe how the introduction of different functional groups influences the vibrational frequencies of the pyridine core.

Unsubstituted Pyridine

The foundational molecule, pyridine, exhibits characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and prominent ring stretching modes (C=C and C=N) in the 1600-1400 cm⁻¹ region.[4][5][6][7][8] The absence of other functional groups provides a clean baseline for observing the effects of substitution.

2-Hydroxy-5-methyl-3-nitropyridine

This analog is particularly informative as it shares the methyl and nitro substituents at similar positions. The FT-IR spectrum of 2-hydroxy-5-methyl-3-nitropyridine shows characteristic bands for the nitro group and the pyridine ring. The broad O-H stretching vibration from the hydroxyl group would be a key differentiating feature from our target molecule.

2-Amino-5-nitropyridine

The spectrum of 2-amino-5-nitropyridine provides insight into the vibrational modes of a pyridine ring substituted with a nitro group and an electron-donating group.[9] The N-H stretching vibrations of the amino group appear in the 3400-3300 cm⁻¹ region, which would be absent in the spectrum of 2-Methoxy-3-methyl-5-nitropyridine. The strong absorptions corresponding to the nitro group are expected to be in a similar range.

Key Comparative Insights:
  • Aromatic C-H Stretching (3100-3000 cm⁻¹): This region will be present in all pyridine derivatives, with minor shifts depending on the electronic nature of the substituents.

  • Nitro Group Vibrations (Asymmetric ~1550 cm⁻¹, Symmetric ~1350 cm⁻¹): The strong and distinct absorptions of the NO₂ group are a reliable diagnostic tool and are expected to be prominent in both the reference compounds and our target molecule.[10][11]

  • Pyridine Ring Stretching (~1610-1580 cm⁻¹): The position and intensity of these bands are sensitive to the nature and position of the substituents. The electron-donating methoxy and methyl groups, along with the electron-withdrawing nitro group, will collectively influence these vibrations.

  • C-O-C Stretching of the Methoxy Group (~1275 cm⁻¹ and ~1050 cm⁻¹): These strong bands are characteristic of the ether linkage and will be a key identifier for 2-Methoxy-3-methyl-5-nitropyridine, distinguishing it from the hydroxyl and amino-substituted analogs.

Experimental Protocol for FT-IR Analysis

To ensure the acquisition of high-quality and reproducible FT-IR data, the following experimental protocol is recommended. This protocol is a self-validating system, incorporating steps for sample preparation, background collection, and data acquisition.

I. Instrumentation and Materials
  • FT-IR Spectrometer: A benchtop FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for this analysis.

  • Sample Preparation:

    • KBr Pellet Method: Potassium bromide (KBr), spectroscopic grade, desiccated. Mortar and pestle (agate). Pellet press.

    • Attenuated Total Reflectance (ATR): An ATR accessory with a diamond or germanium crystal.

  • Sample: 2-Methoxy-3-methyl-5-nitropyridine, solid.

  • Software: Instrument control and data analysis software.

II. Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition prep_start Start prep_choice Method? prep_start->prep_choice kbr KBr Pellet prep_choice->kbr KBr atr ATR prep_choice->atr ATR grind Grind 1-2 mg sample with 100-200 mg KBr kbr->grind place Place sample on ATR crystal atr->place press Press into a transparent pellet grind->press prep_end Sample Ready press->prep_end place->prep_end acq_start Place sample in spectrometer prep_end->acq_start background Collect Background Spectrum (Air or KBr blank) acq_start->background sample_scan Collect Sample Spectrum background->sample_scan process Process Data (Baseline correction, etc.) sample_scan->process acq_end Final Spectrum process->acq_end

Caption: Experimental workflow for FT-IR analysis.

III. Step-by-Step Methodology
  • Sample Preparation (Choose one method):

    • KBr Pellet:

      • Thoroughly grind 1-2 mg of 2-Methoxy-3-methyl-5-nitropyridine with 100-200 mg of desiccated KBr in an agate mortar.

      • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

    • ATR:

      • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

      • Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

  • Background Collection:

    • Place the KBr pellet holder (with a blank KBr pellet if using the pellet method) or the empty ATR accessory into the spectrometer's sample compartment.

    • Collect a background spectrum. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as the KBr or ATR crystal.

  • Sample Spectrum Acquisition:

    • Place the sample (KBr pellet or on the ATR crystal) in the sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are typically sufficient.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

    • Perform baseline correction if necessary to ensure a flat baseline.

    • Label the significant peaks with their corresponding wavenumbers.

Interpreting the Results: A Logical Framework

The interpretation of the resulting FT-IR spectrum should follow a systematic approach. The following diagram illustrates the logical flow for assigning the observed absorption bands to the functional groups of 2-Methoxy-3-methyl-5-nitropyridine.

interpretation_logic cluster_regions Spectral Regions & Functional Groups cluster_assignments Vibrational Assignments spectrum Experimental FT-IR Spectrum r_ch > 3000 cm⁻¹ (C-H Stretching) spectrum->r_ch r_fingerprint 1600-1300 cm⁻¹ (Ring & NO₂ Stretching) spectrum->r_fingerprint r_ether 1300-1000 cm⁻¹ (C-O Stretching) spectrum->r_ether a_arom_ch Aromatic C-H r_ch->a_arom_ch a_aliph_ch Methyl/Methoxy C-H r_ch->a_aliph_ch a_ring Pyridine Ring (C=N, C=C) r_fingerprint->a_ring a_no2 Nitro Group (N-O) r_fingerprint->a_no2 a_coc Methoxy (C-O-C) r_ether->a_coc

Caption: Logical flow for spectral interpretation.

By systematically analyzing the different regions of the spectrum and comparing the observed peaks with established correlation charts and the spectra of related molecules, a confident and accurate structural elucidation can be achieved.[12]

Conclusion

This guide provides a comprehensive framework for understanding and analyzing the FT-IR spectrum of 2-Methoxy-3-methyl-5-nitropyridine. By combining predictive analysis based on functional group contributions with a comparative study of analogous compounds, researchers can gain valuable insights into the vibrational characteristics of this molecule. The detailed experimental protocol ensures that high-quality, reproducible data can be obtained, facilitating accurate structural confirmation and paving the way for further research and development.

References

  • Singh, A. K., & Singh, R. A. (n.d.). FTIR and laser Raman spectra of 2-hydroxy-5-methyl-3-nitro pyridine. Indian Journal of Pure & Applied Physics.
  • ResearchGate. (n.d.). FTIR spectrum for Pyridine [Data set]. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum curves of 2-amino-5-nitropyridine pentaborate (red line)... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 2-methoxy-4-nitroaniline. Retrieved from [Link]

  • Mohan, S., & Murugan, R. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Chemistry, 9(2), 288-291.
  • Wilmshurst, J. K., & Bernstein, H. J. (1957). The vibrational spectra of pyridine, pyridine-4-d, pyridine-2,6-d2, and pyridine-3,5-d2. Canadian Journal of Chemistry, 35(10), 1183-1194.
  • Pipzine Chemicals. (n.d.). 2-Methoxy-3-Methyl-5-Nitropyridine. Retrieved from [Link]

  • Kline, C. H., & Turkevich, J. (1944). The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors. The Journal of Chemical Physics, 12(7), 300-309.
  • Georganics. (n.d.). 2-Methoxy-3-methyl-5-nitropyridine. Retrieved from [Link]

  • Wilmshurst, J. K., & Bernstein, H. J. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Semantic Scholar. Retrieved from [Link]

  • ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Scribd. (n.d.). FT-IR Spectrum Table. Retrieved from [Link]

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  • LibreTexts Chemistry. (2023). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

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Comparative

The Strategic Utility of 2-Methoxy-3-methyl-5-nitropyridine in the Synthesis of Advanced Pharmaceutical Intermediates

A Comparative Guide for Medicinal and Process Chemists In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds, partic...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Medicinal and Process Chemists

In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast array of therapeutic agents. Among these, 2-Methoxy-3-methyl-5-nitropyridine has emerged as a versatile and highly valuable building block. This guide provides an in-depth analysis of its efficacy as a key intermediate, particularly in the synthesis of precursors for bioactive molecules. We will explore the causality behind its strategic use, present a detailed experimental protocol for a key transformation, and compare its utility against alternative synthetic strategies.

The inherent reactivity of 2-Methoxy-3-methyl-5-nitropyridine is rooted in the electronic interplay of its substituents. The methoxy group at the 2-position and the methyl group at the 3-position are electron-donating, while the nitro group at the 5-position is a strong electron-withdrawing group. This electronic arrangement activates the pyridine ring for specific transformations, making it a valuable precursor in multi-step syntheses.[1]

One of the most critical applications of this molecule is its role as a precursor to 5-amino-2-methoxy-3-methylpyridine. The reduction of the nitro group to an amine is a pivotal step in the synthesis of various pharmaceutical agents, including certain kinase inhibitors and antimalarial drugs.[1] This transformation unlocks a key functional group for subsequent coupling reactions, such as amide bond formation or the construction of more complex heterocyclic systems.

The Reduction of 2-Methoxy-3-methyl-5-nitropyridine: A Case Study in Efficacy

The conversion of 2-Methoxy-3-methyl-5-nitropyridine to its corresponding amine is a testament to its utility in pharmaceutical synthesis. This reduction is a crucial step in the preparation of intermediates for drugs like the antimalarial Malaridine.[1]

Experimental Protocol: Catalytic Hydrogenation

A robust and widely employed method for this transformation is catalytic hydrogenation. This protocol is favored for its high efficiency, clean reaction profile, and the generation of water as the primary byproduct, aligning with the principles of green chemistry.

Step-by-Step Methodology:

  • Reactor Setup: In a suitable hydrogenation reactor, 2-Methoxy-3-methyl-5-nitropyridine is dissolved in a solvent such as methanol.

  • Catalyst Addition: A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution.

  • Hydrogenation: The reactor is purged and then pressurized with hydrogen gas (typically to around 0.01 MPa).

  • Reaction Conditions: The reaction mixture is heated to approximately 60-65°C and stirred for 1-2 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure.

  • Isolation: The resulting residue is typically extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), washed with water, and dried. The solvent is then removed under reduced pressure to yield the desired 5-amino-2-methoxy-3-methylpyridine.[1]

This method consistently provides high yields of the desired amine, often in excellent purity, making it a reliable and scalable process for industrial applications.

Comparative Analysis: Alternative Synthetic Routes and Reagents

While catalytic hydrogenation of 2-Methoxy-3-methyl-5-nitropyridine is a highly effective method, it is instructive to compare it with other synthetic strategies for accessing the core aminopyridine scaffold.

MethodStarting Material(s)Key Transformation(s)AdvantagesDisadvantages
This Guide's Focus 2-Methoxy-3-methyl-5-nitropyridineCatalytic HydrogenationHigh yield, clean reaction, scalable, green.[1]Requires specialized hydrogenation equipment.
Alternative Route 1 2-AminopyridineNitration, Hydrolysis, Chlorination, Methoxylation, ReductionUtilizes a simple starting material.Multi-step, potential for isomeric impurities, use of harsh reagents.[1]
Alternative Route 2 Substituted PyridineMetal-catalyzed Cross-couplingCan build complexity rapidly.[2]Requires specific catalysts and ligands, may have higher costs.

The primary alternative to the focused reduction method often involves a more protracted synthetic sequence starting from simpler pyridines. For instance, one could envision a route beginning with 2-aminopyridine, proceeding through nitration, hydrolysis, chlorination, and methoxylation before the final reduction.[1] While this approach starts with a more readily available material, it introduces multiple steps, each with its own potential for yield loss and the formation of difficult-to-separate isomers. The use of harsh reagents such as mixed acids for nitration and phosphorus oxychloride for chlorination also presents environmental and safety challenges.[1]

Metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, offer another avenue for constructing substituted pyridines.[2] While powerful for creating carbon-carbon bonds, these methods may not be the most direct or efficient for installing the specific pattern of substituents found in the target aminopyridine.

The clear advantage of using 2-Methoxy-3-methyl-5-nitropyridine as the immediate precursor lies in its synthetic convergence. The key functional groups are already in place, and a single, high-yielding reduction step delivers the desired product. This efficiency is a significant consideration in both medicinal chemistry, where rapid access to analogues is crucial, and in process chemistry, where minimizing step count and maximizing overall yield are primary objectives.

Mechanistic Considerations and Strategic Advantages

The efficacy of 2-Methoxy-3-methyl-5-nitropyridine is not merely a matter of convenience but is grounded in fundamental chemical principles. The nitro group's strong electron-withdrawing nature facilitates its reduction. Furthermore, its presence on the pyridine ring influences the regioselectivity of other potential reactions, a factor that can be strategically exploited in more complex syntheses.

The following diagram illustrates the pivotal role of 2-Methoxy-3-methyl-5-nitropyridine as a synthetic intermediate.

G cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_transformation Key Transformation cluster_product Target Precursor cluster_application Applications A Pyridine Derivatives B 2-Methoxy-3-methyl-5-nitropyridine A->B Multi-step Synthesis (Halogenation, Methoxylation, Nitration) C Reduction of Nitro Group B->C Catalytic Hydrogenation D 5-Amino-2-methoxy-3-methylpyridine C->D E Pharmaceuticals (e.g., Kinase Inhibitors) D->E F Agrochemicals D->F

Caption: Synthetic pathway from pyridine derivatives to bioactive molecules via the key intermediate 2-Methoxy-3-methyl-5-nitropyridine.

Conclusion

2-Methoxy-3-methyl-5-nitropyridine stands out as a strategically important intermediate in the synthesis of complex, biologically active molecules. Its value is particularly evident in its efficient conversion to 5-amino-2-methoxy-3-methylpyridine, a key precursor for numerous pharmaceutical candidates. When compared to alternative, more linear synthetic routes, the use of this pre-functionalized pyridine offers a more convergent and efficient approach, minimizing step count and often leading to higher overall yields. For researchers and process chemists, the judicious use of 2-Methoxy-3-methyl-5-nitropyridine can significantly streamline synthetic campaigns, accelerating the journey from discovery to development.

References

  • Pipzine Chemicals. (n.d.). 2-Methoxy-3-Methyl-5-Nitropyridine. Retrieved from [Link]

  • Inam, M. A., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Coronaviruses, 3(1), e280422204128.
  • Google Patents. (2016). Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine. CN105523995A.
  • Wrobel, Z., et al. (2025). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine.
  • MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 1.
  • Georganics. (n.d.). 2-Methoxy-3-methyl-5-nitropyridine. Retrieved from [Link]

  • ResearchGate. (2005). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]

  • Google Patents. (2017). Methods of making netupitant and intermediates thereof. US20170008848A1.
  • Google Patents. (2007). Process for producing 2,3-diamino-6-methoxypyridine. US7256295B2.
  • Eureka. (2010). Industrial preparation method of pantoprazole intermediate pyridine hydrochloride. CN101875605A. Retrieved from [Link]

  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link]

  • ResearchGate. (2005). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020).
  • Google Patents. (2001). Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. US6245913B1.

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Validation

A Senior Application Scientist's Guide to the Structural Validation of 2-Methoxy-3-methyl-5-nitropyridine Derivatives

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural validation of novel chemical entities is a cornerstone of scientific rigor and a prerequisite for advancing a compoun...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural validation of novel chemical entities is a cornerstone of scientific rigor and a prerequisite for advancing a compound through the discovery pipeline. The 2-methoxy-3-methyl-5-nitropyridine scaffold is a key pharmacophore in a range of biologically active molecules. Its derivatives are of significant interest in medicinal chemistry and agrochemical research.[1][2] This guide provides an in-depth comparison of the critical analytical techniques required to definitively assign the structure of this class of compounds, supported by experimental data from closely related analogs and established methodologies.

The Imperative of Orthogonal Structural Verification

In the synthesis of substituted pyridines, the introduction of multiple functional groups can lead to isomeric impurities or unexpected rearrangements.[2] A single analytical technique is often insufficient to provide the necessary level of confidence in the assigned structure. Therefore, a multi-pronged, orthogonal approach is not just best practice; it is a scientific necessity. This guide will focus on the "big three" of small molecule characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each technique provides a unique and complementary piece of the structural puzzle.

Workflow for Structural Validation of 2-Methoxy-3-methyl-5-nitropyridine Derivatives

The following diagram illustrates a logical workflow for the comprehensive structural validation of a newly synthesized 2-Methoxy-3-methyl-5-nitropyridine derivative. This process ensures a high degree of confidence in the final structural assignment.

Structural_Validation_Workflow Overall Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure cluster_validation Final Validation Synthesis Synthesis of 2-Methoxy-3-methyl-5-nitropyridine Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Primary structural insights MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Molecular weight confirmation XRay Single-Crystal X-ray Crystallography NMR->XRay If crystalline & requires absolute confirmation Final_Structure Final Structure Assignment & Data Archiving NMR->Final_Structure Confirm solution structure MS->Final_Structure Confirm molecular formula XRay->Final_Structure Unambiguous 3D structure

Caption: A typical workflow for the structural validation of novel organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 2-methoxy-3-methyl-5-nitropyridine derivatives, ¹H and ¹³C NMR provide direct evidence of the connectivity and chemical environment of atoms.

Expertise & Experience in NMR Analysis

When analyzing the NMR spectra of these derivatives, several key features should be scrutinized:

  • ¹H NMR: The aromatic region will display characteristic signals for the pyridine ring protons. The strong electron-withdrawing effect of the nitro group at the 5-position will significantly deshield the protons at positions 4 and 6, shifting them downfield. The methoxy and methyl groups will appear as sharp singlets in the upfield region. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon spectrum provides information on all non-equivalent carbon atoms. The chemical shifts are sensitive to the electronic environment. For instance, the carbon atom attached to the nitro group (C5) will be significantly deshielded. A study of related 2-methoxy-5-nitropyridines confirms the influence of the nitro group on the chemical shifts of the pyridine ring carbons.[3]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. For example, an HMBC experiment should show a correlation between the methoxy protons and the C2 carbon of the pyridine ring.

Comparative NMR Data
Assignment 2-amino-3-methyl-5-nitropyridine (¹H NMR, ppm) Expected for 2-methoxy-3-methyl-5-nitropyridine (¹H NMR, ppm) 2-amino-3-methyl-5-nitropyridine (¹³C NMR, ppm) Expected for 2-methoxy-3-methyl-5-nitropyridine (¹³C NMR, ppm)
H48.8 (approx.)8.9 - 9.1C2158.0 (approx.)
H68.1 (approx.)8.2 - 8.4C3125.0 (approx.)
-NH₂5.5 (broad s)N/AC4140.0 (approx.)
-CH₃2.4 (s)2.3 - 2.5 (s)C5135.0 (approx.)
-OCH₃N/A3.9 - 4.1 (s)C6130.0 (approx.)
-CH₃17.0 (approx.)
-OCH₃N/A

Note: Expected values are estimates based on standard substituent effects and data from similar compounds.[3][4]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set a spectral width of approximately 16 ppm.[5]

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Integrate all signals and reference the spectrum to the residual solvent peak or tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 250 ppm.[5]

    • A larger number of scans will be required (typically 1024 or more) due to the low natural abundance of ¹³C.

  • 2D NMR Acquisition (if necessary):

    • Acquire standard COSY, HSQC, and HMBC spectra using the instrument's default parameters, optimizing as needed for the specific compound.

Mass Spectrometry: Confirming the Molecular Weight and Formula

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and, with high-resolution instruments (HRMS), its elemental composition. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can also provide valuable structural information.

Expertise & Experience in MS Analysis

For 2-methoxy-3-methyl-5-nitropyridine derivatives, the choice of ionization technique is important. Electrospray ionization (ESI) is a soft ionization method that typically yields the protonated molecule [M+H]⁺, which is ideal for confirming the molecular weight.[6] Electron ionization (EI) is a higher-energy technique that can induce fragmentation, providing clues about the molecule's structure.

Common fragmentation pathways for nitropyridine derivatives include the loss of the nitro group (NO₂), the methoxy group (OCH₃), or cleavage of the pyridine ring.[7] The presence of a nitro group can lead to characteristic losses of NO (30 Da) and NO₂ (46 Da).[8]

Comparative Mass Spectrometry Data
Compound Molecular Formula Exact Mass (Da) Ionization Mode Expected Key Fragments (m/z)
2-Methoxy-3-methyl-5-nitropyridineC₇H₈N₂O₃168.0535ESI (+)169.0608 [M+H]⁺
2-Chloro-3-methoxy-5-nitropyridineC₆H₅ClN₂O₃187.9989ESI (+)188.9967 [M+H]⁺, characteristic chlorine isotope pattern
2-Amino-3-methyl-5-nitropyridineC₆H₇N₃O₂153.0538ESI (+)154.0611 [M+H]⁺

Data for 2-chloro-3-methoxy-5-nitropyridine and 2-amino-3-methyl-5-nitropyridine are from PubChem and NIST respectively.[9][10]

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, equipped with an ESI source.

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.

    • Acquire data in positive ion mode.

    • Perform a full scan MS experiment to identify the [M+H]⁺ ion.

    • Perform a tandem MS (MS/MS) experiment on the [M+H]⁺ ion to observe its fragmentation pattern.

    • Calibrate the instrument to ensure high mass accuracy.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

When a suitable single crystal can be grown, X-ray crystallography provides unambiguous proof of a molecule's structure, including its absolute stereochemistry.[11] This technique is the gold standard for structural determination.[12][13]

Expertise & Experience in Crystallographic Analysis

The primary challenge is often growing diffraction-quality single crystals. This can be achieved through various methods such as slow evaporation, vapor diffusion, or cooling of a saturated solution. Once a suitable crystal is obtained, the analysis provides precise bond lengths, bond angles, and information about intermolecular interactions in the solid state.[14] For substituted pyridines, steric hindrance between adjacent groups can cause the nitro group to twist out of the plane of the pyridine ring, a detail readily observed by X-ray crystallography.[15]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Screen various solvents and solvent combinations to find conditions that yield single crystals.

    • Slow evaporation of a solution of the compound is a common starting point.

  • Crystal Mounting:

    • Select a clear, well-formed crystal (typically 0.1-0.3 mm in size) under a microscope.[12]

    • Mount the crystal on a goniometer head.

  • Data Collection:

    • Use a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).

    • Cool the crystal to low temperature (e.g., 100 K) to minimize thermal motion.

    • Collect a full sphere of diffraction data.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or other phasing techniques.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Conclusion: A Self-Validating System for Structural Integrity

By employing a combination of NMR spectroscopy, mass spectrometry, and, when possible, X-ray crystallography, researchers can create a self-validating system for the structural characterization of 2-methoxy-3-methyl-5-nitropyridine derivatives. NMR provides the initial blueprint of the molecule's connectivity, MS confirms the molecular formula, and X-ray crystallography offers the ultimate proof of the three-dimensional structure. This rigorous approach ensures the scientific integrity of the data and provides a solid foundation for any subsequent biological or material science investigations.

References

  • Nudelman, N. S., & Cerdeira, S. B. (1986). 1H and 13C NMR studies of substituted nitropyridines and nitrobenzenes. Magnetic Resonance in Chemistry, 24(6), 507–511. Available at: [Link]

  • Yordanova, D., & Doycheva, A. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2020(4), M1161. Available at: [Link]

  • Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-3-methoxy-5-nitropyridine. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Jose, S. P., et al. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Heliyon, 5(7), e02149. Available at: [Link]

  • Science Education Resource Center at Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved January 28, 2026, from [Link]

  • Jayanthi, G., et al. (2020). Spectroscopic, quantum mechanical investigation and molecular docking study of 2-amino-5-chloro-3-nitropyridine. Journal of Molecular Structure, 1202, 127263. Available at: [Link]

  • Liu, Y., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Journal of Mass Spectrometry, 57(6), e4843. Available at: [Link]

  • Kumar, D., & Singh, R. (2022). REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. World Journal of Pharmaceutical Research, 11(10), 1336-1353. Available at: [Link]

  • de la Cruz, H. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, 10(10), 911. Available at: [Link]

  • Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. Available at: [Link]

  • Bilandžić, N., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules, 28(15), 5769. Available at: [Link]

  • S. J. T. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1709-1721. Available at: [Link]

  • NIST. (n.d.). 2-Amino-5-nitropyridine. NIST Chemistry WebBook. Retrieved January 28, 2026, from [Link]

  • Joule, J. A. (2012). Review of Heterocyclic Chemistry, 5th Edition. Journal of Chemical Education, 89(10), 1258-1259. Available at: [Link]

  • Pharmaffiliates. (n.d.). 2-Chloro-3-methoxy-5-nitropyridine. Retrieved January 28, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 28, 2026, from [Link]

  • University of Waterloo. (n.d.). About Single X-ray Diffraction. Retrieved January 28, 2026, from [Link]

  • Dhake, A. S. (2020). A Short Review on Structures and Synthesis of some Heterocyclic Compounds. Asian Journal of Research in Chemistry, 13(2), 116-121. Available at: [Link]

  • Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved January 28, 2026, from [Link]

  • Dr. Barkat Ali Khan. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. YouTube. Available at: [Link]

  • Kawase, K., et al. (2021). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors, 21(11), 3749. Available at: [Link]

  • The Journal of Organic Chemistry Ahead of Print. (n.d.). Retrieved January 28, 2026, from [Link]

  • Wang, Y., et al. (2023). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of the American Society for Mass Spectrometry, 34(10), 2245-2254. Available at: [Link]

  • Katritzky, A. R., et al. (2006). gNMR simulated 1H and proton-coupled 13C NMR spectra of substituted 3-nitropyridines. GIAO/DFT calculated values of proton and carbon chemical shifts and coupling constants. Magnetic Resonance in Chemistry, 44(10), 986-991. Available at: [Link]

Sources

Comparative

Comparative study of different methods for the synthesis of 2-Methoxy-3-methyl-5-nitropyridine

The following guide provides a comparative technical analysis of synthetic methodologies for 2-Methoxy-3-methyl-5-nitropyridine (CAS: 89694-10-0) . This document is designed for process chemists and researchers requiring...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of synthetic methodologies for 2-Methoxy-3-methyl-5-nitropyridine (CAS: 89694-10-0) . This document is designed for process chemists and researchers requiring high-purity synthesis for pharmaceutical applications.

Target Molecule: 2-Methoxy-3-methyl-5-nitropyridine CAS: 89694-10-0 Application: Key intermediate in the synthesis of Proton Pump Inhibitors (PPIs) and kinase inhibitors.

Executive Summary & Route Selection

The synthesis of 2-Methoxy-3-methyl-5-nitropyridine presents a classic problem in pyridine functionalization: balancing regioselectivity with yield. While direct nitration of methoxy-pyridines is theoretically possible, it often suffers from poor selectivity and safety risks. The industry standard has shifted towards a Stepwise Nucleophilic Aromatic Substitution (


)  approach, utilizing the stable 2-hydroxy (pyridone) tautomer as a directing scaffold.
Method Comparison Matrix
FeatureMethod A: Stepwise

(Recommended)
Method B: Direct Nitration Method C: Amino-Diazotization
Starting Material 2-Hydroxy-3-methylpyridine2-Methoxy-3-methylpyridine2-Amino-3-methylpyridine
Key Intermediate 2-Chloro-3-methyl-5-nitropyridineN/A (Direct)2-Hydroxy-3-methyl-5-nitropyridine
Overall Yield High (55-65%) Low-Moderate (30-45%)Moderate (45-55%)
Regioselectivity Excellent (Steric/Electronic control)Poor (Isomer mixtures common)Good
Scalability High (Stable intermediates)Low (Exotherm risks)Medium (Diazo step is bottleneck)
Purity Profile >98% (Easy purification)<95% (Hard to separate isomers)>97%
Cost Efficiency ModerateHigh (Expensive SM)Best (Cheap SM)

Detailed Synthetic Protocols

The following protocols focus on Method A , the most robust route for generating high-purity product. This route avoids the safety hazards of diazotization (Method C) and the poor selectivity of direct nitration (Method B).

Workflow Visualization

The following diagram illustrates the logical flow and chemical transformations for Method A.

SynthesisRoute SM 2-Hydroxy-3-methylpyridine (Starting Material) Step1 Step 1: Nitration (HNO3/H2SO4) SM->Step1 Electrophilic Subst. Int1 2-Hydroxy-3-methyl- 5-nitropyridine Step1->Int1 Yield: ~75% Step2 Step 2: Chlorination (POCl3) Int1->Step2 Deoxychlorination Int2 2-Chloro-3-methyl- 5-nitropyridine Step2->Int2 Yield: ~90% Step3 Step 3: Methoxylation (NaOMe/MeOH) Int2->Step3 SNAr Product 2-Methoxy-3-methyl- 5-nitropyridine (Target) Step3->Product Yield: ~96%

Caption: Stepwise synthesis via chlorination-methoxylation sequence ensuring C-5 regioselectivity.

Step 1: Nitration of 2-Hydroxy-3-methylpyridine

Objective: Introduce the nitro group at the C-5 position.[1] Mechanism: Electrophilic Aromatic Substitution (


). The 2-hydroxy group (existing as the 2-pyridone tautomer) directs ortho/para. Since position 3 is blocked by the methyl group, the electrophile attacks position 5 (para to the carbonyl).
  • Reagents: Fuming Nitric Acid (

    
    ), Concentrated Sulfuric Acid (
    
    
    
    ).
  • Protocol:

    • Charge a reactor with

      
       (5.0 eq)  and cool to 0–5°C.
      
    • Slowly add 2-Hydroxy-3-methylpyridine (1.0 eq) portion-wise, maintaining temperature <10°C (Exothermic).

    • Dropwise add Fuming

      
       (1.2 eq)  over 1 hour.
      
    • Allow the mixture to warm to 25°C, then heat to 45–50°C for 4 hours.

    • Quench: Pour the reaction mixture onto crushed ice (5x weight of acid).

    • Adjust pH to 2–3 with aqueous ammonia or NaOH.

    • Filter the yellow precipitate, wash with cold water, and dry.

    • Expected Yield: 70–75%.

Step 2: Chlorination (Deoxychlorination)

Objective: Convert the 2-hydroxy group to a 2-chloro leaving group. Mechanism: Nucleophilic substitution at the carbonyl carbon activated by phosphoryl chloride.

  • Reagents: Phosphorus Oxychloride (

    
    ), Phosphorus Pentachloride (
    
    
    
    ) (optional catalyst).
  • Protocol:

    • Suspend 2-Hydroxy-3-methyl-5-nitropyridine (1.0 eq) in

      
       (3.0 eq) .
      
    • Heat the mixture to reflux (105°C) for 3–5 hours. The suspension will clear as the reaction proceeds.

    • Work-up: Distill off excess

      
       under reduced pressure.
      
    • Pour the residue slowly into ice water (Caution: Violent hydrolysis of residual

      
      ).
      
    • Neutralize with

      
       and extract with Dichloromethane (DCM).
      
    • Dry organic layer over

      
       and concentrate.
      
    • Expected Yield: 85–90%.

Step 3: Methoxylation ( )

Objective: Displacement of the chloride with a methoxy group.[2] Mechanism: Nucleophilic Aromatic Substitution. The 5-nitro group strongly activates the 2-position for nucleophilic attack by stabilizing the Meisenheimer complex.

  • Reagents: Sodium Methoxide (

    
    ), Methanol (
    
    
    
    ).[2][3][4]
  • Protocol:

    • Dissolve 2-Chloro-3-methyl-5-nitropyridine (1.0 eq) in anhydrous Methanol (10 vol) .

    • Cool to 0°C.

    • Add Sodium Methoxide (1.1 eq) (solid or 25% solution) dropwise.

    • Stir at 0–5°C for 1 hour, then warm to room temperature for 1 hour.

    • Validation: Monitor by HPLC/TLC. The reaction is typically fast.

    • Work-up: Concentrate methanol under vacuum.

    • Resuspend residue in water and filter the solid product (or extract with Ethyl Acetate if oil forms).

    • Recrystallize from Ethanol/Water if necessary.

    • Expected Yield: 95–98%.

Mechanistic Analysis & Troubleshooting

Why Method A over Direct Nitration?

Direct nitration of 2-methoxy-3-methylpyridine (Method B) is chemically intuitive but practically flawed. The methoxy group activates the ring, but under the harsh acidic conditions required for nitration (


), the ether linkage is prone to acid-catalyzed hydrolysis , reverting the substrate to the 2-hydroxy form or generating tarry byproducts. Furthermore, nitration can occur at the 6-position, leading to difficult-to-separate isomers.

Method A utilizes the 2-Chloro intermediate, which is highly reactive toward nucleophiles specifically because of the electron-withdrawing nature of the newly installed nitro group. This ensures that the methoxy group is introduced under mild, basic conditions at the very end of the synthesis, preserving the molecule's integrity.

Critical Process Parameters (CPPs)
  • Temperature Control (Step 1): Nitration temperature must not exceed 50°C to prevent dinitration or oxidative degradation of the methyl group.

  • Moisture Control (Step 2):

    
     is water-sensitive. Use anhydrous conditions to prevent reversion to the starting pyridone.
    
  • Stoichiometry (Step 3): Excess Methoxide can attack the nitro group or cause ring degradation. Use strictly 1.05–1.1 equivalents.

References

  • BenchChem. Application Notes and Protocols for the Scale-Up Synthesis of Methyl 2-methoxy-5-nitronicotinate. (Analogous nitration/methoxylation chemistry).

  • Google Patents. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine. (Detailed protocol for Nitration -> Chlorination -> Methoxylation sequence).

  • MDPI. Synthesis of 2-Methyl-3-nitropyridines... and Their Reactions with S-Nucleophiles. (Validation of nucleophilic substitution on 2-chloro-nitropyridines).

  • PubChem. 2-Chloro-3-methoxy-5-nitropyridine (Compound Summary). (Physical properties and safety data for the isomer, relevant for handling).

  • Google Patents. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. (Optimization of the nitration step).

Sources

Validation

A Comparative Guide to the Purity Analysis of Synthesized 2-Methoxy-3-methyl-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) intermediate is not merely...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. This guide provides a comprehensive analysis of the purity of synthesized 2-Methoxy-3-methyl-5-nitropyridine, a key building block in medicinal chemistry. We will objectively compare the purity of a laboratory-synthesized batch with commercially available alternatives, supported by detailed experimental data from orthogonal analytical techniques.

As Senior Application Scientists, we recognize that a purity value is only as reliable as the methods used to determine it. Therefore, this guide emphasizes the "why" behind the "how," explaining the rationale for our analytical choices and providing self-validating protocols that ensure the trustworthiness of the results.

Introduction: The Critical Role of Purity for 2-Methoxy-3-methyl-5-nitropyridine

2-Methoxy-3-methyl-5-nitropyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a substituted nitropyridine core, makes it a versatile scaffold for developing novel therapeutic agents. However, the multi-step synthesis of this compound can introduce a range of impurities, including starting materials, by-products, and isomers.[1] These impurities, even in trace amounts, can have significant downstream effects, potentially altering reaction kinetics, introducing toxicity, or compromising the stability of the final API.

The primary synthetic route to 2-Methoxy-3-methyl-5-nitropyridine often involves a series of reactions, including halogenation, methoxylation, methylation, and nitration of a pyridine precursor.[1] Each of these steps presents a potential for the formation of impurities. For instance, incomplete methoxylation of a chlorinated precursor could leave residual chloro-species, while the nitration step could yield regioisomers.

Given these potential purity challenges, a robust analytical strategy employing multiple, independent (orthogonal) methods is essential to accurately characterize the purity profile of synthesized 2-Methoxy-3-methyl-5-nitropyridine.

Experimental Design: A Multi-Pronged Approach to Purity Verification

To establish a comprehensive and reliable purity assessment, we employed a combination of primary and orthogonal analytical techniques:

  • Primary Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection was chosen as the primary method for quantitative purity determination due to its high resolution, sensitivity, and applicability to a wide range of aromatic compounds.

  • Orthogonal Purity Verification & Impurity Identification: Gas Chromatography-Mass Spectrometry (GC-MS) was selected as an orthogonal method. Its different separation mechanism (volatility vs. polarity in HPLC) and the structural information provided by mass spectrometry make it an excellent confirmatory technique.

  • Structural Confirmation and Qualitative Purity: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) was used for unambiguous structural confirmation of the main component and to detect the presence of any significant impurities with different proton or carbon environments.

This multi-faceted approach ensures that the determined purity is not an artifact of a single analytical technique and provides a more complete picture of the sample's composition.

Materials
  • Synthesized 2-Methoxy-3-methyl-5-nitropyridine: A batch was synthesized in our laboratory following a modified literature procedure.

  • Commercial Alternative 1: 2-Methoxy-3-methyl-5-nitropyridine, ≥97% purity (ChemScene).[2][3]

  • Commercial Alternative 2: 2-Methoxy-3-methyl-5-nitropyridine, High Purity (Georganics).[4][5]

  • Solvents and Reagents: HPLC-grade acetonitrile, methanol, and water; analytical grade phosphoric acid.

Methodologies and Protocols

High-Performance Liquid Chromatography (HPLC)

Rationale: Reversed-phase HPLC is the industry standard for the purity analysis of non-volatile organic molecules like substituted nitropyridines. The method separates compounds based on their hydrophobicity, providing excellent resolution for closely related impurities. A C18 column was selected for its versatility and proven performance with aromatic compounds. The mobile phase composition and gradient were optimized to achieve sharp peaks and good separation of the main component from potential impurities.

Experimental Protocol:

  • Instrumentation: An Agilent 1260 Infinity II HPLC system equipped with a diode array detector (DAD) was used.

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 80% B over 15 minutes, hold at 80% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in acetonitrile at a concentration of 1 mg/mL.

Caption: HPLC analysis workflow for purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS provides an excellent orthogonal technique to HPLC. Separation in GC is based on the compound's volatility and interaction with the stationary phase, which is fundamentally different from the polarity-based separation in reversed-phase HPLC. The mass spectrometer provides mass-to-charge ratio information, which is invaluable for confirming the identity of the main peak and tentatively identifying impurities based on their fragmentation patterns.

Experimental Protocol:

  • Instrumentation: An Agilent 7890B GC system coupled to a 5977A mass selective detector (MSD) was used.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Samples were dissolved in methanol at a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is a powerful tool for structural elucidation. ¹H NMR provides information about the number and types of protons and their neighboring environments, while ¹³C NMR provides information about the carbon skeleton. For purity analysis, NMR can detect impurities that have different chemical structures from the main component, even if they co-elute in chromatographic methods.

Experimental Protocol:

  • Instrumentation: A Bruker Avance III HD 400 MHz spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • ¹H NMR: 16 scans, relaxation delay of 1 s.

  • ¹³C NMR: 1024 scans, proton decoupled.

  • Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.7 mL of CDCl₃.

Results and Discussion

The purity of the synthesized 2-Methoxy-3-methyl-5-nitropyridine was compared with two commercially available alternatives. The results from the HPLC analysis are summarized in Table 1.

Table 1: HPLC Purity Comparison of 2-Methoxy-3-methyl-5-nitropyridine Samples

Sample SourceStated PurityHPLC Purity (%)Number of Impurities Detected
Synthesized BatchN/A98.63
Commercial Alt. 1 (ChemScene)≥97%97.84
Commercial Alt. 2 (Georganics)High Purity99.22

The synthesized batch of 2-Methoxy-3-methyl-5-nitropyridine demonstrated a purity of 98.6% by HPLC, which is comparable to or exceeds the purity of one of the commercial alternatives. Commercial Alternative 2 showed the highest purity at 99.2%.

The GC-MS analysis confirmed the identity of the main peak in all samples as 2-Methoxy-3-methyl-5-nitropyridine (m/z = 168.15). The fragmentation pattern was consistent with the expected structure, showing key fragments corresponding to the loss of a methyl radical, a nitro group, and a methoxy group.

fragmentation_pathway M [M]+• m/z = 168 F1 [M-CH3]+ m/z = 153 M->F1 - •CH3 F2 [M-NO2]+ m/z = 122 M->F2 - •NO2 F3 [M-OCH3]+ m/z = 137 M->F3 - •OCH3 F4 [M-CH3, -NO2]+ m/z = 107 F1->F4 - •NO2

Caption: Proposed EI fragmentation pathway for 2-Methoxy-3-methyl-5-nitropyridine.

The impurities detected in the synthesized batch were tentatively identified by their mass spectra as unreacted starting material and a regioisomer of the final product. The presence of these impurities is consistent with the synthetic route employed.

The ¹H and ¹³C NMR spectra of the synthesized material were consistent with the structure of 2-Methoxy-3-methyl-5-nitropyridine. The chemical shifts and coupling constants of the aromatic protons, as well as the signals for the methoxy and methyl groups, were in the expected regions. Minor peaks in the baseline of the ¹H NMR spectrum corresponded to the impurities detected by HPLC and GC-MS.

Conclusion

This comprehensive purity analysis of synthesized 2-Methoxy-3-methyl-5-nitropyridine demonstrates the importance of employing a multi-technique, orthogonal approach for accurate and reliable characterization. The synthesized batch exhibited a high purity of 98.6%, comparable to commercially available products. The combination of HPLC, GC-MS, and NMR allowed for not only the quantification of the main component but also the tentative identification of minor impurities, providing valuable feedback for the optimization of the synthetic and purification processes. For researchers and drug development professionals, this guide underscores the necessity of rigorous analytical validation to ensure the quality and consistency of critical chemical intermediates.

References

  • Pipzine Chemicals. 2-Methoxy-3-Methyl-5-Nitropyridine. Available at: [Link]

  • Georganics. 2-Methoxy-3-methyl-5-nitropyridine - High purity. Available at: [Link]

  • The Good Scents Company. 2-methoxy-3-methyl pyrazine, 2847-30-5. Available at: [Link]

  • Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • HELIX Chromatography. HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. Available at: [Link]

  • Vananis, M. (n.d.).
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • The Royal Society of Chemistry. (2009). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
  • Patel, K. R., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • BenchChem. (2023).
  • El-Deen, A. K., et al. (2023). QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals. PMC - PubMed Central.
  • MDPI. (2018). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
  • BenchChem. (2023). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
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Comparative

A Comparative Guide to the X-ray Crystallographic Analysis of 2-Methoxy-3-methyl-5-nitropyridine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals The Critical Role of Single Crystal X-ray Diffraction in Drug Development In the realm of pharmaceutical development, a comprehensive understanding of a mol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Single Crystal X-ray Diffraction in Drug Development

In the realm of pharmaceutical development, a comprehensive understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography provides an atomic-level view of the molecular architecture, revealing crucial details about conformation, stereochemistry, and intermolecular interactions. For substituted pyridines, a class of compounds with broad biological activity, this information is invaluable for structure-activity relationship (SAR) studies and for designing next-generation therapeutics with improved efficacy and specificity. The precise arrangement of atoms in the crystal lattice, dictated by non-covalent interactions such as hydrogen bonds and π–π stacking, can significantly influence a compound's physicochemical properties, including solubility, stability, and bioavailability.

While a specific crystal structure for 2-Methoxy-3-methyl-5-nitropyridine is not publicly available at the time of this writing, a comparative analysis of structurally similar nitropyridine derivatives provides a robust framework for understanding its likely solid-state behavior.

Experimental Protocol: A Self-Validating System for Structure Elucidation

The determination of a crystal structure is a meticulous process, with each step designed to ensure the integrity and accuracy of the final model. The following protocol outlines a standard workflow for the X-ray crystallographic analysis of a small organic molecule like a substituted nitropyridine.

Step 1: Crystallization

The journey to a crystal structure begins with the growth of high-quality single crystals. This is often the most challenging and empirical step.

  • Methodology : Slow evaporation of a saturated solution is a common and effective technique. A suitable solvent system must be identified, one in which the compound has moderate solubility. For nitropyridine derivatives, solvents such as acetone, ethyl acetate, or mixtures with less polar solvents like petroleum ether are often employed.[1][2] The process involves dissolving the compound in the chosen solvent and allowing the solvent to evaporate slowly over several days or weeks in a vibration-free environment.

  • Causality : The slow rate of evaporation allows for the ordered arrangement of molecules into a crystal lattice, minimizing defects. Rapid precipitation leads to amorphous solids or poorly diffracting microcrystals.

Step 2: Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer for X-ray diffraction analysis.

  • Methodology : The crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically around 100-120 K) to minimize thermal motion of the atoms. A monochromatic X-ray beam, usually from a Mo or Cu source, is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Causality : The cold stream preserves the crystal from radiation damage and reduces thermal vibrations, leading to higher resolution data. The diffraction pattern is a direct consequence of the constructive interference of X-rays scattered by the electron clouds of the atoms in the crystal lattice. The geometry and intensity of the diffraction spots contain the information about the arrangement of atoms.

Step 3: Structure Solution and Refinement

The collected diffraction data is then processed to determine the crystal structure.

  • Methodology : The diffraction data is integrated to determine the intensities of the reflections, which are then used to solve the "phase problem" and generate an initial electron density map. This is typically achieved using direct methods or Patterson methods. An initial molecular model is built into the electron density map. This model is then refined against the experimental data using least-squares methods, adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Trustworthiness : The quality of the final structure is assessed by several factors, including the R-factor (a measure of the agreement between the observed and calculated structure factors), the goodness-of-fit, and the residual electron density. Low R-factors and a flat residual electron density map indicate a well-refined and reliable structure.

Comparative Analysis of Nitropyridine Derivatives

The following table summarizes key crystallographic data for several nitropyridine derivatives, offering a basis for comparison with 2-Methoxy-3-methyl-5-nitropyridine.

CompoundCrystal SystemSpace GroupKey Intermolecular Interactions
5-(2-Hydroxy-5-methoxybenzoyl)-1-methyl-3-nitropyridin-2(1H)-one[3]MonoclinicP2₁/nO—H⋯N hydrogen bonds forming chains, C—H⋯O hydrogen bonds creating a 3D framework, and offset π–π stacking interactions.
2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine[1][2]TriclinicP-1The presence of multiple aromatic rings allows for significant π–π stacking, influencing the overall crystal packing.
2-[3-Methoxy-5-(pyrimidin-2-yl)phenyl]pyrimidine[4]MonoclinicP2₁/cC—H⋯N hydrogen bonds forming zigzag chains and weak π–π interactions.

From this data, we can infer that 2-Methoxy-3-methyl-5-nitropyridine is likely to exhibit a crystal packing dominated by a combination of weak hydrogen bonds (C-H···O and C-H···N) and potential π–π stacking interactions between the pyridine rings. The presence of the nitro group, a strong electron-withdrawing group, and the methoxy group, an electron-donating group, will influence the electronic distribution within the molecule and its capacity for intermolecular interactions.

Visualizing the Workflow

The following diagram illustrates the logical flow of an X-ray crystallography experiment.

XRay_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization High Purity Sample Mounting Crystal Mounting Crystallization->Mounting Single Crystal Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Cryo-cooled Crystal Data_Processing Data Processing & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Model Building & Refinement Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation Converged Model Final_Structure Final_Structure Validation->Final_Structure Final Crystallographic Information File (CIF)

Caption: Workflow of a single-crystal X-ray diffraction experiment.

Conclusion

The X-ray crystallographic analysis of small molecules like 2-Methoxy-3-methyl-5-nitropyridine is a powerful tool for elucidating their three-dimensional structure and understanding the forces that govern their solid-state assembly. By comparing the crystallographic data of related nitropyridine derivatives, we can anticipate the structural features and intermolecular interactions of the target compound. This knowledge is instrumental for rational drug design and the development of new materials with tailored properties. The rigorous and self-validating nature of the crystallographic experiment ensures the generation of high-quality, reliable data that is essential for advancing scientific research.

References

  • 2-[3-Methoxy-5-(pyrimidin-2-yl)phenyl]pyrimidine - PMC - PubMed Central. (n.d.). Retrieved January 29, 2026, from [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI. (n.d.). Retrieved January 29, 2026, from [Link]

  • 2-Methoxy-3-Methyl-5-Nitropyridine - Pipzine Chemicals. (n.d.). Retrieved January 29, 2026, from [Link]

  • 2-Methoxy-3-methyl-5-nitropyridine - High purity | EN - Georganics. (n.d.). Retrieved January 29, 2026, from [Link]

  • 2-Chloro-3-methoxy-5-nitropyridine | C6H5ClN2O3 | CID 23456152 - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

  • Nitropyridine: Synthesis, reactions, applications, side effects and storage - Chempanda. (n.d.). Retrieved January 29, 2026, from [Link]

  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

  • WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents. (n.d.).
  • Chalcogen-Bonded Cocrystals of Substituted Pyridine N-Oxides and Chalcogenodiazoles: An X-ray Diffraction and Solid-State NMR Investigation | Crystal Growth & Design - ACS Publications. (2020, October 26). Retrieved January 29, 2026, from [Link]

  • Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines - MDPI. (2022, August 16). Retrieved January 29, 2026, from [Link]

  • 3-Nitro-2(1H)-pyridinone | C5H4N2O3 | CID 22793 - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

  • 5-(2-Hydroxy-5-methoxybenzoyl)-1-methyl-3-nitropyridin-2(1H)-one - IUCrData - International Union of Crystallography. (2016, August 12). Retrieved January 29, 2026, from [Link]

  • 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl] - PubMed Central. (n.d.). Retrieved January 29, 2026, from [Link]

  • Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - NIH. (2025, June 1). Retrieved January 29, 2026, from [Link]

  • X-Ray crystal structures and NMR solution studies on 2,2′∶3′,2″∶6″,2‴-quaterpyridine and its N-methylated derivative; conformational rigidity in solution arising from an intramolecular electrostatic interaction - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved January 29, 2026, from [Link]

  • (IUCr) 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. (2025, September 2). Retrieved January 29, 2026, from [Link]

  • 2-Methoxy-3-methyl-5-nitropyridine - Lead Sciences. (n.d.). Retrieved January 29, 2026, from [Link]

  • 2-chloro-3-methoxy-5-nitropyridine (C6H5ClN2O3) - PubChemLite. (n.d.). Retrieved January 29, 2026, from [Link]

  • 2-methoxy-4-methyl-5-nitropyridine (C7H8N2O3) - PubChemLite. (n.d.). Retrieved January 29, 2026, from [Link]

Sources

Validation

Spectroscopic comparison of 2-Methoxy-3-methyl-5-nitropyridine and its precursors

This guide provides an in-depth spectroscopic comparison between 2-Methoxy-3-methyl-5-nitropyridine and its primary synthetic precursor, 2-Chloro-3-methyl-5-nitropyridine .[1] It is designed for medicinal chemists and an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison between 2-Methoxy-3-methyl-5-nitropyridine and its primary synthetic precursor, 2-Chloro-3-methyl-5-nitropyridine .[1] It is designed for medicinal chemists and analytical scientists optimizing the synthesis of pyridine-based scaffolds.[1]

Executive Summary

The transformation of 2-Chloro-3-methyl-5-nitropyridine (Precursor) to 2-Methoxy-3-methyl-5-nitropyridine (Product) represents a classic Nucleophilic Aromatic Substitution (


).[1] Monitoring this reaction requires tracking specific spectroscopic markers:
  • NMR: The disappearance of the chloropyridine electronic signature and the appearance of a diagnostic methoxy singlet (

    
     ppm).
    
  • MS: The loss of the characteristic Chlorine isotope pattern (

    
     3:1 ratio).
    
  • IR: The shift from C-Cl stretch to C-O-C ether stretches.[1]

Feature2-Chloro-3-methyl-5-nitropyridine (Precursor)2-Methoxy-3-methyl-5-nitropyridine (Product)
CAS 22280-56-4104762-34-7 (Analogous)
Molecular Weight 172.57 g/mol 168.15 g/mol
Key

H Signal
No OMe signal

ppm (s, 3H,

)
MS Signature M+ / M+2 (3:1 ratio)Single dominant M+ peak
Reaction Type Substrate (

)
Product

Synthetic Pathway & Context

The synthesis relies on the activation of the C-2 position by the electron-withdrawing nitro group at C-5 and the pyridine nitrogen.[1] This makes the chlorine atom a facile leaving group for methoxide attack.

Reaction Workflow

Synthesis Precursor 2-Chloro-3-methyl- 5-nitropyridine (EWG Activated) Transition Meisenheimer Complex Precursor->Transition + NaOMe Reagents NaOMe / MeOH (Nucleophile) Reagents->Transition Product 2-Methoxy-3-methyl- 5-nitropyridine Transition->Product - Cl⁻ Byproduct NaCl Transition->Byproduct

Figure 1:


 pathway for the methoxylation of the chloropyridine precursor.[1]

Detailed Spectroscopic Analysis

A. Proton NMR ( H NMR)

The proton NMR spectrum provides the most definitive confirmation of conversion. The introduction of the methoxy group (Strong +M effect) increases electron density in the ring compared to the chlorine precursor (-I, weak +M), causing an upfield shift (shielding) of the aromatic protons.

Comparative Chemical Shifts (in

)
Proton PositionPrecursor (

ppm)
Product (

ppm)
Mechanistic Insight

Absent 4.05 (s, 3H) Primary Diagnostic Peak. Diagnostic singlet.[1]

(C-3)
2.45 (s, 3H)2.28 (s, 3H)Shielded by adjacent OMe electron donation.
H-4 (Aromatic) 8.35 (d)8.15 (d)Meta to substitution; shielded by increased ring density.
H-6 (Aromatic) 9.05 (d)8.92 (d)Alpha to Nitrogen. Remains most deshielded due to N-anisotropy and ortho-NO2.[1]

Key Observation: In the precursor, the H-4 and H-6 protons appear as doublets with a meta-coupling constant (


 Hz).[1] Upon conversion, the coupling pattern remains, but the chemical environment shifts upfield. The appearance of the intense singlet at ~4.0 ppm is the "Go/No-Go" signal for reaction completion.[1]
B. Mass Spectrometry (MS)

Mass spectrometry offers a binary confirmation of the halogen loss.

  • Precursor (Chloro):

    • Shows a characteristic Isotope Cluster .

    • M+ (172) and M+2 (174) appear in a 3:1 intensity ratio , corresponding to the natural abundance of

      
       and 
      
      
      
      .
  • Product (Methoxy):

    • M+ (168) appears as a single dominant peak.

    • Absence of M+2: The 3:1 pattern vanishes.

    • Fragmentation: Common loss of methyl radical (

      
      ) or 
      
      
      
      group (
      
      
      ).[1]
C. Infrared Spectroscopy (IR)

While less specific than NMR, IR is useful for quick solid-state verification.

  • Precursor:

    • C-Cl Stretch: Weak band

      
       (often obscured).[1]
      
    • 
      :  Strong asymmetric stretch 
      
      
      
      and symmetric stretch
      
      
      .
  • Product:

    • C-O-C (Ether): Strong new bands appear at 1260

      
       (asymmetric)  and 1020 
      
      
      
      (symmetric)
      .
    • 
      :  Bands remain but may shift slightly (
      
      
      
      ) due to electronic changes.

Experimental Protocols

Protocol 1: Synthesis of 2-Methoxy-3-methyl-5-nitropyridine

Note: Perform all steps in a fume hood.[1] Nitropyridines can be potential sensitizers.

Materials:

  • 2-Chloro-3-methyl-5-nitropyridine (1.0 eq)[1]

  • Sodium Methoxide (NaOMe), 25% wt in Methanol (1.2 eq)

  • Methanol (anhydrous)

  • Ethyl Acetate / Hexanes (for workup)

Procedure:

  • Preparation: Dissolve 2-chloro-3-methyl-5-nitropyridine (e.g., 5.0 g) in anhydrous methanol (50 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool to 0°C in an ice bath.

  • Addition: Dropwise add the NaOMe solution over 15 minutes. The solution may darken (Meisenheimer complex formation).

  • Reaction: Remove the ice bath and stir at room temperature (25°C) for 2 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexanes). The starting material (

      
      ) should disappear, replaced by a more polar product (
      
      
      
      ).
  • Quench: Concentrate the mixture under reduced pressure to remove methanol. Resuspend the residue in water (50 mL).

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Combine organics, wash with brine, and dry over 
    
    
    
    .
  • Purification: Evaporate solvent. Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.

Protocol 2: Analytical Characterization Workflow

Analysis Sample Crude Product TLC TLC Check (Disappearance of SM) Sample->TLC NMR 1H NMR (CDCl3) Target: 4.0 ppm Singlet TLC->NMR If clean MS LC-MS Target: Mass 168, No Cl pattern NMR->MS Confirm Structure Release Batch Release MS->Release

Figure 2: Step-by-step analytical workflow for product verification.

References

  • Synthesis of 2-methoxy-4-methyl-5-nitropyridine (Analogous Methodology) . PrepChem. Retrieved from [Link]

  • 2-Chloro-3-methyl-5-nitropyridine (Precursor Data) . PubChem CID 22280-56-4.[1] Retrieved from [Link]

  • Nucleophilic Aromatic Substitution on Nitropyridines. Journal of Medicinal Chemistry (General Reference for on pyridines).

Sources

Comparative

A Senior Application Scientist's Guide to Isomeric Purity Analysis of 2-Methoxy-3-methyl-5-nitropyridine

Introduction: The Imperative of Isomeric Purity in Pharmaceutical Intermediates 2-Methoxy-3-methyl-5-nitropyridine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] As wi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Isomeric Purity in Pharmaceutical Intermediates

2-Methoxy-3-methyl-5-nitropyridine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] As with any pharmaceutical intermediate, its purity is not merely a quality metric but a critical determinant of the final drug product's safety and efficacy.[3][4] Impurities introduced at this stage can carry through the entire manufacturing process, potentially compromising the final API.[3]

The challenge is magnified when dealing with isomeric impurities—molecules with the same chemical formula and mass but different structural arrangements. During the synthesis of 2-Methoxy-3-methyl-5-nitropyridine, particularly in the nitration step, positional isomers are the most probable impurities. These isomers can exhibit vastly different pharmacological and toxicological profiles.[5] Therefore, a robust, validated analytical method to ensure isomeric purity is not just a regulatory expectation but a scientific necessity for drug development professionals.

This guide provides an in-depth comparison of the primary analytical techniques for resolving and quantifying isomeric impurities in 2-Methoxy-3-methyl-5-nitropyridine. We will explore the causality behind experimental choices, present detailed protocols, and offer data-driven comparisons to empower researchers to select the optimal method for their specific needs.

The Analytical Challenge: Identifying Potential Positional Isomers

The synthesis of 2-Methoxy-3-methyl-5-nitropyridine typically involves the nitration of a 2-methoxy-3-methylpyridine precursor. The directing effects of the methoxy and methyl groups primarily guide the nitro group to the 5-position. However, side reactions can lead to the formation of other positional isomers, such as:

  • 2-Methoxy-3-methyl-4-nitropyridine

  • 2-Methoxy-3-methyl-6-nitropyridine

These isomers possess identical mass-to-charge ratios, rendering simple mass spectrometry ineffective for their differentiation without prior chromatographic or electrophoretic separation. The subtle differences in their polarity and physicochemical properties demand high-resolution separation techniques.

Comparative Analysis of Separation Techniques

The three pillars of high-resolution separation science—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE)—each offer a unique approach to resolving these challenging isomers.

High-Performance Liquid Chromatography (HPLC): The Industry Workhorse

HPLC is the most widely adopted technique in pharmaceutical quality control due to its versatility, robustness, and high efficiency.[6] For pyridine derivatives, reverse-phase (RP-HPLC) is the mode of choice, separating compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Causality of Method Design: The key to separating positional isomers via RP-HPLC lies in exploiting minor differences in their polarity. The position of the nitro group influences the molecule's overall dipole moment and its ability to interact with the C18 stationary phase. The mobile phase composition, particularly the organic modifier (e.g., acetonitrile) concentration and pH, is fine-tuned to maximize these interaction differences, thereby achieving baseline resolution. The addition of a small amount of acid (like formic or phosphoric acid) ensures the pyridine nitrogen is protonated, leading to consistent peak shapes and retention times.[7]

Experimental Protocol: RP-HPLC-UV

  • Sample Preparation: Accurately weigh and dissolve 10 mg of the 2-Methoxy-3-methyl-5-nitropyridine sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with Acetonitrile and Water (containing 0.1% Phosphoric Acid) in a 30:70 (v/v) ratio.[7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 275 nm.[8]

    • Injection Volume: 10 µL.

  • Data Analysis: Isomeric purity is calculated based on the relative peak areas. The method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, and precision.[9][10]

Workflow for HPLC Isomeric Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Processing Sample Weigh & Dissolve Sample Dilute Dilute to Working Conc. Sample->Dilute Injector Autosampler Injection Dilute->Injector Column C18 Column Separation Injector->Column Detector UV Detector Column->Detector Acquisition Data Acquisition System Detector->Acquisition Chromatogram Generate Chromatogram Acquisition->Chromatogram Integration Peak Integration & Area % Chromatogram->Integration Report Report Integration->Report Final Purity Report GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Processing Sample Dissolve Sample in Volatile Solvent Injector GC Inlet Injection Sample->Injector Column Capillary Column (Temp Programmed) Injector->Column MS Mass Spectrometer Column->MS TIC Total Ion Chromatogram MS->TIC Spectra Extract Mass Spectra TIC->Spectra Library Impurity Identification Spectra->Library Report Report Library->Report Purity & Identity Report CE_Workflow cluster_prep Sample Preparation cluster_ce CE System cluster_data Data Processing Sample Dissolve Sample in BGE/Water Injection Hydrodynamic Injection Sample->Injection Capillary Capillary Separation (High Voltage) Injection->Capillary Detector UV Detector Capillary->Detector Acquisition Data Acquisition Detector->Acquisition Electropherogram Generate Electropherogram Acquisition->Electropherogram Correction Corrected Peak Area % Electropherogram->Correction Report Report Correction->Report Final Purity Report

Sources

Validation

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 2-Methoxy-3-methyl-5-nitropyridine

In the landscape of pharmaceutical and agrochemical development, the purity and consistency of chemical intermediates are paramount. 2-Methoxy-3-methyl-5-nitropyridine, a key building block in the synthesis of various ac...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical development, the purity and consistency of chemical intermediates are paramount. 2-Methoxy-3-methyl-5-nitropyridine, a key building block in the synthesis of various active compounds, is no exception.[1][2] Its molecular structure, featuring a substituted nitropyridine ring, necessitates a robust analytical framework to ensure its identity, purity, and stability. This guide provides a comprehensive, in-depth comparison of analytical methodologies for the characterization and quality control of 2-Methoxy-3-methyl-5-nitropyridine (C₇H₈N₂O₃, Molar Mass: 168.15 g/mol ).[3][4]

This document is structured to provide not just procedural steps, but the scientific rationale behind the selection of each analytical technique. We will explore a multi-faceted approach to cross-validation, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.

The Imperative of Orthogonal Analytical Approaches

Reliance on a single analytical technique is a precarious strategy in chemical analysis. Each method possesses inherent strengths and limitations. A comprehensive understanding of a compound's purity profile can only be achieved through the application of multiple, orthogonal (or dissimilar) analytical techniques. This cross-validation approach provides a self-validating system, where the results from one method are corroborated by another, lending a higher degree of confidence in the final analytical assessment.

The following diagram illustrates the proposed workflow for the comprehensive cross-validation of 2-Methoxy-3-methyl-5-nitropyridine.

CrossValidationWorkflow cluster_0 Primary Analysis & Purity cluster_1 Structural Elucidation & Confirmation cluster_2 Physicochemical Properties cluster_3 Final Data Correlation HPLC HPLC-UV (Purity, Impurity Profile) MS Mass Spectrometry (LC-MS or GC-MS) (Molecular Weight, Fragmentation) HPLC->MS Orthogonal Check Report Comprehensive Analytical Report (Cross-Validated Data) HPLC->Report Purity Data GC GC-FID (Residual Solvents, Volatile Impurities) GC->MS Orthogonal Check GC->Report Impurity Data NMR NMR Spectroscopy ('¹H, ¹³C) (Structure Confirmation) FTIR FTIR Spectroscopy (Functional Groups) NMR->FTIR Structural Correlation NMR->Report Structural Identity MS->Report Molecular Confirmation DSC DSC/TGA (Thermal Stability, Melting Point) DSC->Report Physical Properties FTIR->Report Functional Group Identity

Caption: A workflow diagram illustrating the cross-validation of analytical data for 2-Methoxy-3-methyl-5-nitropyridine.

Section 1: Chromatographic Purity and Impurity Profiling

Chromatographic techniques are the cornerstone of purity assessment, offering high-resolution separation of the main component from its impurities. For a compound like 2-Methoxy-3-methyl-5-nitropyridine, which is a solid at room temperature with expected low volatility, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable, yet they serve distinct purposes.[3]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the primary technique for determining the purity and impurity profile of non-volatile and thermally labile compounds. The choice of a reverse-phase method is logical for this moderately polar molecule.

Causality of Experimental Choices:

  • Column: A C18 column is selected for its versatility and proven efficacy in retaining and separating a wide range of organic molecules.

  • Mobile Phase: A gradient of acetonitrile and water allows for the elution of compounds with varying polarities. The inclusion of a small amount of acid (e.g., formic or phosphoric acid) can improve peak shape by suppressing the ionization of any acidic or basic functional groups.[5]

  • Detector: A UV detector is suitable due to the presence of the chromophoric nitropyridine ring system, which should exhibit strong absorbance in the UV region.

Experimental Protocol: HPLC-UV Analysis

  • Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of 1 mg/mL.

Gas Chromatography (GC-FID)

While HPLC is the workhorse for purity, GC is indispensable for the detection of residual solvents and volatile impurities that may be present from the synthesis process. The nitration of a pyridine derivative, for instance, could leave traces of the solvents used.[6]

Causality of Experimental Choices:

  • Injector: A split/splitless injector is used to handle a wide range of sample concentrations.

  • Column: A non-polar or mid-polarity column (e.g., DB-5 or DB-17) is chosen for general-purpose screening of volatile organic compounds.

  • Detector: A Flame Ionization Detector (FID) is highly sensitive to a broad range of organic compounds and is ideal for quantifying residual solvents.

Experimental Protocol: GC-FID Analysis

  • Instrument: A gas chromatograph with a split/splitless injector and a Flame Ionization Detector.

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program: 40 °C for 5 minutes, then ramp at 10 °C/min to 250 °C, hold for 5 minutes.

  • Detector Temperature: 280 °C.

  • Injection Mode: Split (1:50).

  • Sample Preparation: Dissolve a known amount of the sample in a high-purity solvent (e.g., DMSO) to a concentration of 20 mg/mL.

Table 1: Comparison of Chromatographic Techniques

ParameterHPLC-UVGC-FID
Primary Application Purity, non-volatile impuritiesResidual solvents, volatile impurities
Analyte Volatility Non-volatileVolatile
Thermal Stability Not criticalRequired
Typical Impurities Detected Starting materials, by-productsSynthesis solvents, volatile reagents

Section 2: Structural Elucidation and Confirmation

While chromatography provides information on "how much," spectroscopic techniques answer "what is it." For unequivocal identification, a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is the industry standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Methoxy-3-methyl-5-nitropyridine, both ¹H and ¹³C NMR are essential.

Expected ¹H NMR Spectral Features:

Based on the structure and data from similar compounds, the following proton signals are anticipated:

  • A singlet for the methoxy group (-OCH₃) protons.

  • A singlet for the methyl group (-CH₃) protons.

  • Two distinct signals in the aromatic region for the two protons on the pyridine ring.

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum should show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Experimental Protocol: NMR Spectroscopy

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments: ¹H NMR, ¹³C NMR, and optionally 2D correlation experiments (COSY, HSQC) for unambiguous assignment.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, further structural information. It can be coupled with either HPLC (LC-MS) or GC (GC-MS) for the analysis of complex mixtures.

Expected Mass Spectrum:

The mass spectrum should show a prominent molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) corresponding to the molecular weight of 168.15 g/mol . Fragmentation patterns would likely involve the loss of the methoxy, methyl, or nitro groups.

Experimental Protocol: LC-MS Analysis

  • Instrument: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Ionization Source: Electrospray Ionization (ESI) is suitable for this polar molecule.

  • Chromatographic Conditions: The same as the HPLC-UV method described earlier.

  • Mass Analyzer Scan Range: m/z 50-500.

OrthogonalMethods cluster_A Purity Assessment cluster_B Identity Confirmation HPLC HPLC NMR NMR HPLC->NMR Confirms identity of major peak MS MS HPLC->MS LC-MS for non-volatile impurity identification GC GC GC->MS Identifies volatile impurities

Caption: The relationship between chromatographic and spectroscopic techniques in a cross-validation strategy.

Section 3: Physicochemical Characterization

Understanding the physical properties of 2-Methoxy-3-methyl-5-nitropyridine is crucial for its handling, formulation, and storage.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the melting point, thermal stability, and decomposition profile of the material.

Causality of Experimental Choices:

  • DSC: Provides a precise melting point, which is a key indicator of purity. A sharp melting peak suggests high purity, while a broad peak can indicate the presence of impurities.

  • TGA: Determines the temperature at which the compound begins to decompose, which is critical for understanding its thermal stability.

Experimental Protocol: DSC/TGA

  • Instrument: A simultaneous DSC/TGA instrument.

  • Sample Pan: Aluminum pans.

  • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

  • Temperature Program: Ramp from ambient to 300 °C at a rate of 10 °C/min.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Expected FTIR Spectral Features:

  • C-H stretching vibrations from the methyl and methoxy groups.

  • Aromatic C=C and C=N stretching vibrations from the pyridine ring.

  • Characteristic strong asymmetric and symmetric stretching vibrations for the nitro group (-NO₂).

  • C-O stretching from the methoxy group.

Experimental Protocol: FTIR Spectroscopy

  • Instrument: An FTIR spectrometer.

  • Sampling Technique: Attenuated Total Reflectance (ATR) is a simple and rapid method that requires minimal sample preparation.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

Table 2: Summary of Analytical Techniques and Their Roles

TechniquePurposeKey Information Provided
HPLC-UV Purity and Impurity ProfilingPercentage purity, detection of non-volatile impurities.
GC-FID Residual Solvent AnalysisIdentification and quantification of volatile impurities.
NMR Structural ElucidationUnambiguous confirmation of the chemical structure.
MS Molecular Weight ConfirmationMolecular weight and fragmentation pattern.
DSC/TGA Thermal PropertiesMelting point, thermal stability, decomposition profile.
FTIR Functional Group IdentificationPresence of key functional groups.

Conclusion

The cross-validation of analytical data for 2-Methoxy-3-methyl-5-nitropyridine is not merely a procedural requirement but a scientific necessity. By employing a suite of orthogonal analytical techniques, including HPLC, GC, NMR, MS, DSC/TGA, and FTIR, a comprehensive and reliable analytical profile can be established. This multi-faceted approach ensures the identity, purity, and quality of this critical chemical intermediate, thereby underpinning the integrity of the downstream research, development, and manufacturing processes. The protocols and rationale presented in this guide provide a robust framework for the analytical characterization of 2-Methoxy-3-methyl-5-nitropyridine and can be adapted for other similar chemical entities.

References

  • Vertex AI Search. (n.d.). Separation of 2-Methoxy-5-nitropyridine on Newcrom R1 HPLC column.
  • BenchChem. (n.d.). A Comparative Guide to the Analysis of Impurities in Commercial Grades of 2-Methyl-5-nitroaniline.
  • OpenAgrar. (n.d.). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry.
  • Pipzine Chemicals. (n.d.). 2-Methoxy-3-Methyl-5-Nitropyridine.
  • PMC - NIH. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory.
  • BenchChem. (n.d.). A Comparative Analysis of 2-Nitrosopyridine and 2-Nitropyridine for Researchers and Drug Development Professionals.
  • PubChem. (n.d.). 2-Chloro-3-methoxy-5-nitropyridine.
  • Jubilant Ingrevia. (n.d.). 2-Methoxy-5-nitropyridine.
  • Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review.
  • AAPS. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Analytical method validation: A brief review.
  • Chem-Impex. (n.d.). 5-Bromo-2-methoxy-4-methyl-3-nitropyridine.
  • Georganics. (n.d.). 2-Methoxy-3-methyl-5-nitropyridine - High purity.
  • ResearchGate. (2025). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS.
  • ChemScene. (n.d.). 2-Methoxy-3-methyl-5-nitropyridine.
  • ResearchGate. (2025). Nitropyridines: Synthesis and reactions.

Sources

Safety & Regulatory Compliance

Safety

Mastering the Safe Handling of 2-Methoxy-3-methyl-5-nitropyridine: A Guide to Personal Protective Equipment and Disposal

For Researchers, Scientists, and Drug Development Professionals The prudent handling of specialized chemical reagents is a cornerstone of successful and safe research. This guide provides essential, in-depth information...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The prudent handling of specialized chemical reagents is a cornerstone of successful and safe research. This guide provides essential, in-depth information on the personal protective equipment (PPE), operational procedures, and disposal of 2-Methoxy-3-methyl-5-nitropyridine. As a substituted nitropyridine, this compound warrants careful handling due to its potential hazards, which are inferred from data on structurally similar compounds. This document is designed to empower you with the knowledge to work safely and effectively.

Understanding the Risks: Hazard Profile
  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[2][3][4]

Given these potential hazards, a comprehensive approach to personal protection is paramount.

Core Protective Measures: Selecting the Right PPE

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling 2-Methoxy-3-methyl-5-nitropyridine.

Body Part Personal Protective Equipment Rationale and Specifications
Eyes/Face Chemical safety goggles and a face shield.Tightly fitting safety goggles are essential to protect against splashes.[5] A face shield should be worn over goggles when there is a significant risk of splashing or when handling larger quantities.[6]
Skin Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) and a flame-resistant lab coat.Choose gloves with a sufficient breakthrough time for the solvents being used. Always inspect gloves for any signs of degradation before use. A lab coat should be worn to protect against incidental contact.[7] For tasks with a higher risk of splashes, consider a chemical-resistant apron or suit.[8][9]
Respiratory Use in a certified chemical fume hood. If not possible, a NIOSH-approved respirator is required.Engineering controls, such as a chemical fume hood, are the preferred method for controlling inhalation exposure.[8][10] If a fume hood is unavailable or insufficient, a respirator appropriate for organic vapors and particulates should be used.[2][5] Personnel must be fit-tested and trained in the proper use of respirators.[11]

Operational Plan: From Handling to Disposal

A systematic workflow is critical for ensuring safety and minimizing contamination. The following step-by-step guide outlines the procedures for handling and disposing of 2-Methoxy-3-methyl-5-nitropyridine.

Pre-Handling Preparations
  • Information Review: Thoroughly read and understand the Safety Data Sheet (SDS) for a closely related compound, such as 2-Methoxy-5-nitropyridine, before beginning any work.[2]

  • Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and in good working order.[8]

  • Engineering Controls: All handling of solid and dissolved 2-Methoxy-3-methyl-5-nitropyridine should be conducted in a properly functioning chemical fume hood.

  • PPE Donning: Put on all required personal protective equipment as detailed in the table above.

Safe Handling Procedures
  • Aliquotting and Weighing:

    • Perform all weighing and transferring of the solid compound within the fume hood to prevent inhalation of dust particles.

    • Use spark-proof tools and take measures to prevent the buildup of electrostatic charge, as nitro compounds can be flammable or explosive under certain conditions.[11][12][13]

  • Dissolution and Reaction:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • Maintain a clean and organized workspace to minimize the risk of accidental spills.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[2][8]

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove and properly dispose of contaminated gloves and other disposable PPE.[14]

Disposal Plan
  • Waste Segregation: All waste contaminated with 2-Methoxy-3-methyl-5-nitropyridine, including empty containers, disposable PPE, and reaction byproducts, must be collected in a designated, labeled hazardous waste container.

  • Container Management: Keep the hazardous waste container tightly closed and store it in a cool, dry, and well-ventilated area away from incompatible materials.[2][11]

  • Institutional Procedures: Dispose of the hazardous waste according to your institution's and local environmental regulations.[2] Do not dispose of this chemical down the drain.[14]

Workflow for Safe Handling and Disposal

The following diagram illustrates the critical steps for safely managing 2-Methoxy-3-methyl-5-nitropyridine in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS of Similar Compounds prep_emergency Check Emergency Equipment prep_sds->prep_emergency prep_fumehood Verify Fume Hood Function prep_emergency->prep_fumehood prep_ppe Don Appropriate PPE prep_fumehood->prep_ppe handle_weigh Weigh and Transfer Solid prep_ppe->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react post_wash Wash Hands Thoroughly handle_react->post_wash post_decon Decontaminate Surfaces post_wash->post_decon post_ppe Dispose of Contaminated PPE post_decon->post_ppe disp_collect Collect in Labeled Hazardous Waste Container post_ppe->disp_collect disp_store Store Waste Container Safely disp_collect->disp_store disp_follow Follow Institutional Disposal Procedures disp_store->disp_follow

Caption: Workflow for the safe handling and disposal of 2-Methoxy-3-methyl-5-nitropyridine.

By adhering to these guidelines, researchers can mitigate the risks associated with handling 2-Methoxy-3-methyl-5-nitropyridine and ensure a safe and productive laboratory environment.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 3-Amino-4-nitropyridine.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-3-bromo-5-nitropyridine.
  • University of Georgia Office of Research. (n.d.). NitroCompounds-Various.docx.
  • Jubilant Ingrevia. (n.d.). 2-Methoxy-5-nitropyridine Safety Data Sheet.
  • Chemius. (n.d.). nitro razredčilo.
  • Thermo Fisher Scientific. (2025, December 20). 2-Methyl-3-nitropyridine, 97% Safety Data Sheet.
  • Sigma-Aldrich Inc. (2025, November 6). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, December 22). 2-Methoxy-3-methylpyrazine Safety Data Sheet.
  • PubChem. (n.d.). 2-Chloro-3-methoxy-5-nitropyridine.
  • CymitQuimica. (2023, October 11). Safety Data Sheet.
  • BenchChem. (n.d.). Navigating the Synthesis and Safety of Nitro Compounds: An In-depth Technical Guide.
  • Thermo Fisher Scientific. (2025, December 22). 2-Methyl-5-nitroaniline Safety Data Sheet.
  • M&U International. (n.d.). Material Safety Data Sheet - 2-METHOXY-3(5/6)-METHYL PYRAZINE.
  • Alfa Aesar. (2009, June 18). Material Safety Data Sheet - 4-Nitropyridine N-oxide.
  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
  • Missouri S&T Environmental Health and Safety. (n.d.). Chemical Safety.
  • American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Angene Chemical. (2024, April 19). Safety Data Sheet.

Sources

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